Ethyl 3-oxo-2-(2-phenylethyl)butanoate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethyl 3-oxo-2-(2-phenylethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDAMCHHGGJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277090 | |
| Record name | ethyl 3-oxo-2-(2-phenylethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-63-3 | |
| Record name | 5337-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5337-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxo-2-(2-phenylethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate via Crossed Claisen Condensation: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development.[1][2][3] The core of this synthesis is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[4] This document delves into the underlying mechanistic principles, provides a detailed, field-tested experimental protocol, and offers expert insights into process optimization and troubleshooting. The content is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.
Strategic Overview: The Crossed Claisen Condensation
The Claisen condensation is a powerful reaction that constructs a carbon-carbon bond between two ester molecules in the presence of a strong base, yielding a β-keto ester.[4][5] The synthesis of the target molecule, this compound, is achieved through a crossed or mixed Claisen condensation. This variant involves two different esters: one that can form an enolate (the nucleophile) and another that acts as the acylating agent (the electrophile).
In this specific synthesis, the reaction occurs between ethyl 3-phenylpropanoate , which possesses acidic α-hydrogens to form the nucleophilic enolate, and ethyl acetate , which provides the acyl group.
The Challenge of Selectivity: When both esters have α-hydrogens, as is the case here, a statistical mixture of four different products is possible due to self-condensation of each ester and two crossed-condensation products.[6][7] Achieving a high yield of the desired product hinges on strategically controlling the reaction conditions to favor one pathway over the others. The most common laboratory strategy is to slowly introduce the more reactive acylating agent (ethyl acetate) to a pre-formed solution of the other ester's enolate.
The Reaction Mechanism: A Step-by-Step Analysis
The reaction proceeds through a sequence of equilibrium steps, with the final deprotonation of the product serving as the thermodynamic driving force.[8][9] Understanding this mechanism is critical for troubleshooting and optimization.
-
Enolate Formation: A strong alkoxide base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl 3-phenylpropanoate to form a resonance-stabilized enolate ion.[5][10]
-
Nucleophilic Attack: The enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. This forms a tetrahedral alkoxide intermediate.[8][10]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group.[8][9]
-
Deprotonation (The Driving Force): The newly formed β-keto ester product contains α-hydrogens situated between two carbonyl groups, rendering them significantly more acidic (pKa ≈ 11) than the starting ester's α-hydrogens. The ethoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates this position. This highly favorable acid-base reaction shifts the entire reaction equilibrium to the product side, ensuring a high conversion.[8][9][10] This step necessitates the use of at least a full stoichiometric equivalent of base.[4]
-
Acidic Work-up: In the final stage, an aqueous acid (e.g., dilute HCl) is added to neutralize any remaining base and protonate the product enolate, yielding the final, neutral β-keto ester.[4]
Caption: Figure 1: Mechanism of Crossed Claisen Condensation
Causality Behind Core Experimental Choices
-
Choice of Base (Sodium Ethoxide): The use of NaOEt is a critical choice. Using a different alkoxide, like sodium methoxide, could lead to transesterification with the ethyl esters, creating a more complex product mixture.[9][11] Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used and often improve yields by avoiding equilibrium issues, but they require strictly anhydrous, aprotic solvents and greater handling precautions.[6][12]
-
Stoichiometric Base Requirement: Unlike many catalytic reactions, the Claisen condensation requires at least one full equivalent of base. This is because the base is consumed in the final, thermodynamically favorable deprotonation of the β-keto ester product.[4][8] Using catalytic amounts would result in a poor yield.
-
Anhydrous Conditions: The exclusion of water is paramount. Water will react with the sodium ethoxide base and can also hydrolyze the ester starting materials and product (saponification), leading to significantly reduced yields.[2] All glassware should be oven or flame-dried, and anhydrous solvents must be used.
Experimental Protocol: Synthesis and Purification
This protocol outlines a robust procedure for the synthesis, work-up, and purification of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Ethyl 3-phenylpropanoate | ≥98% | Sigma-Aldrich |
| Ethyl acetate | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium metal | Cubes in mineral oil | Sigma-Aldrich |
| Ethanol | Absolute, 200 proof | Decon Labs |
| Diethyl ether | Anhydrous, ≥99% | Fisher Scientific |
| Hydrochloric acid | 3M Aqueous Solution | VWR |
| Sodium bicarbonate | Saturated Aqueous Solution | LabChem |
| Sodium chloride (Brine) | Saturated Aqueous Solution | LabChem |
| Magnesium sulfate | Anhydrous | EMD Millipore |
Reagent Data and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount Used | Moles (mol) | Equivalence |
| Sodium | 22.99 | 0.97 | 1.26 g | 0.055 | 1.1 |
| Ethanol | 46.07 | 0.789 | 50 mL | - | Solvent |
| Ethyl 3-phenylpropanoate | 178.23 | 1.013 | 8.91 g (8.8 mL) | 0.050 | 1.0 |
| Ethyl acetate | 88.11 | 0.902 | 4.85 g (5.37 mL) | 0.055 | 1.1 |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂), and a pressure-equalizing addition funnel. Ensure all glassware is thoroughly flame-dried under a stream of nitrogen or argon.
-
Base Preparation (In Situ): To the flask containing 50 mL of absolute ethanol, carefully add 1.26 g (0.055 mol) of sodium metal in small pieces at a rate that maintains a gentle reflux. Allow all the sodium to react completely to form sodium ethoxide.
-
Enolate Formation: Once the sodium ethoxide solution has cooled to room temperature, add 8.91 g (0.050 mol) of ethyl 3-phenylpropanoate to the flask.
-
Condensation: Add 4.85 g (0.055 mol) of anhydrous ethyl acetate to the addition funnel. Add the ethyl acetate dropwise to the stirring reaction mixture over approximately 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then gently heat to reflux for 1 hour to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Cool the reaction flask in an ice bath. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold 3M HCl with vigorous stirring. Ensure the resulting solution is acidic by testing with pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically an oil, can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. For higher purity, flash column chromatography on silica gel may be employed.
-
Column Chromatography Conditions (Typical):
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: Ethyl acetate/Hexanes gradient (e.g., starting with 5:95 and gradually increasing polarity to 15:85).
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property / Technique | Expected Result for this compound |
| Physical Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Ar-H), 4.20 (q, 2H, -OCH₂CH₃), 3.65 (t, 1H, -CH-), 2.80 (t, 2H, Ar-CH₂-), 2.20 (s, 3H, -C(O)CH₃), 2.10 (q, 2H, -CH₂CH-), 1.25 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 202.5 (C=O, ketone), 169.0 (C=O, ester), 141.0 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 61.5 (-OCH₂-), 58.0 (-CH-), 33.5 (Ar-CH₂-), 31.0 (-CH₂CH-), 30.0 (-C(O)CH₃), 14.1 (-CH₃) |
| IR (Neat, cm⁻¹) | ~1745 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic) |
| MS (EI) | m/z 234 (M⁺), 189 (M⁺ - OEt), 147, 105, 91 (tropylium ion) |
Note: NMR chemical shifts are approximate and may show variations due to the presence of keto-enol tautomers.
Field Insights and Troubleshooting
-
Problem: Low Yield.
-
Cause: Presence of moisture is the most common culprit. Ensure all glassware is rigorously dried and use anhydrous solvents.
-
Cause: Insufficient base. Ensure at least 1.1 equivalents of active sodium ethoxide are used. If preparing in situ, ensure all sodium has reacted.
-
Cause: Inefficient extraction. The product may have some water solubility; ensure thorough extraction with multiple portions of solvent.
-
-
Problem: Significant Byproducts.
-
Cause: Self-condensation of ethyl acetate. This occurs if the ethyl acetate is added too quickly or if the reaction temperature is too high initially. Slow, controlled addition is key.
-
Solution: For maximum selectivity in a research setting, consider using a stronger, non-nucleophilic base like LDA to pre-form the enolate of ethyl 3-phenylpropanoate quantitatively at low temperature (-78 °C) before adding ethyl acetate.
-
-
Expert Insight: Keto-Enol Tautomerism. The β-keto ester product exists as an equilibrium mixture of keto and enol tautomers. This may be observable in the ¹H NMR spectrum, where you might see a broad singlet for the enolic proton (-C(OH)=) between 10-12 ppm and a duplication of some peaks corresponding to the different tautomers. The ratio depends on the solvent and temperature.
References
- 1. aklectures.com [aklectures.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Foreword: A Molecule in Context
Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a β-keto ester, represents a class of compounds pivotal to synthetic organic chemistry. Its bifunctional nature, containing both a ketone and an ester, makes it a versatile precursor for creating more complex molecular architectures, particularly in the realms of pharmaceuticals and fine chemicals. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which reliable, scalable, and reproducible synthetic protocols are built. This guide provides drug development professionals and researchers with a comprehensive analysis of this compound's characteristics, grounded in established analytical principles and methodologies.
Chemical Identity and Structure
The unambiguous identification of a compound is the first step in any scientific investigation. This compound is systematically identified by its molecular formula, weight, and unique registry number.
| Identifier | Value | Source |
| CAS Number | 5337-63-3 | [1] |
| Molecular Formula | C₁₄H₁₈O₃ | [1] |
| Molecular Weight | 234.29 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)C(=O)C |
The molecule's structure, featuring a central butanoate chain functionalized with both a ketone at the 3-position and a phenylethyl group at the 2-position, dictates its chemical behavior and physical properties.
References
Spectroscopic Characterization of Ethyl 3-oxo-2-(2-phenylethyl)butanoate: A Technical Guide
Introduction: The Analytical Imperative for β-Keto Esters
Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a β-keto ester, a class of compounds of significant interest in synthetic chemistry and drug development due to their versatile reactivity. The precise elucidation of their molecular structure is paramount for ensuring purity, understanding reaction kinetics, and predicting biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful, non-destructive suite of tools for unambiguous structural confirmation.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide, grounded in fundamental principles and data from analogous structures. It is designed for researchers and drug development professionals to aid in the identification and characterization of this and structurally related compounds. We will explore the causality behind spectral features, providing a framework for interpreting empirical data.
Molecular Structure and Tautomerism
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key structural features that will dictate its spectroscopic fingerprint: an ethyl ester group, a ketone, a phenylethyl substituent, and an active methine proton at the α-position.
A critical characteristic of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond.[1] Both forms can often be observed and quantified by NMR spectroscopy.
Caption: Keto-Enol Tautomerism of the target molecule.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of each proton in a molecule. The predicted ¹H NMR spectrum of the keto form of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for each unique proton set.
Predicted ¹H NMR Data (Keto Form)
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a | ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons of the phenyl group. |
| H-b | ~ 2.80 | Triplet | 2H | Methylene protons adjacent to the phenyl ring, deshielded by aromaticity. |
| H-c | ~ 2.10 | Multiplet | 2H | Methylene protons adjacent to the methine (H-d). |
| H-d | ~ 3.50 | Triplet | 1H | Methine proton alpha to both carbonyl groups, significantly deshielded. |
| H-e | ~ 4.20 | Quartet | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |
| H-f | ~ 2.25 | Singlet | 3H | Methyl protons of the acetyl group. |
| H-g | ~ 1.28 | Triplet | 3H | Methyl protons of the ethyl ester. |
Note on the Enol Form: If the enol tautomer is present, two characteristic signals would appear: a new singlet for the enolic vinyl proton around δ 5.0-5.5 ppm and a broad singlet for the hydrogen-bonded enolic hydroxyl proton, typically far downfield (δ 12-14 ppm). The signals for the α-proton (H-d) and the acetyl protons (H-f) would disappear or diminish in intensity.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard 90° pulse sequence.
-
Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number and type of carbon environments.
Predicted ¹³C NMR Data (Keto Form)
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone) | ~ 202 | Typical range for a ketone carbonyl carbon. |
| C=O (Ester) | ~ 170 | Typical range for an ester carbonyl carbon. |
| C (Aromatic, Quaternary) | ~ 140 | Aromatic carbon attached to the ethyl side chain. |
| CH (Aromatic) | ~ 129 - 126 | Aromatic carbons in the phenyl ring. |
| -O-C H₂- | ~ 62 | Methylene carbon of the ethyl ester, attached to oxygen. |
| α-C H- | ~ 58 | Methine carbon positioned between two carbonyls. |
| -C H₂-Ph | ~ 32 | Methylene carbon adjacent to the phenyl ring. |
| -C H₂-CH- | ~ 30 | Methylene carbon adjacent to the methine. |
| -CO-C H₃ | ~ 29 | Methyl carbon of the acetyl group. |
| -CH₂-C H₃ | ~ 14 | Methyl carbon of the ethyl ester. |
Note on the Enol Form: The presence of the enol tautomer would lead to additional signals. Notably, the ketonic carbonyl carbon signal (~202 ppm) would be replaced by signals for the enolic carbons: C=C-OH (~175 ppm) and =C-H (~95 ppm).
Experimental Protocol for ¹³C NMR
The sample preparation and instrument setup are analogous to those for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans is required to obtain a spectrum with a good signal-to-noise ratio. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~ 3060 - 3030 | C-H (Aromatic) | Stretch |
| ~ 2980 - 2850 | C-H (Aliphatic) | Stretch |
| ~ 1745 | C=O (Ester) | Stretch |
| ~ 1720 | C=O (Ketone) | Stretch |
| ~ 1600, 1495 | C=C (Aromatic) | Stretch |
| ~ 1250 - 1100 | C-O (Ester) | Stretch |
The IR spectrum will be dominated by two strong, sharp absorption bands in the carbonyl region: one for the ester C=O (~1745 cm⁻¹) and one for the ketone C=O (~1720 cm⁻¹). The presence of both peaks is a strong indicator of the β-keto ester structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]
-
Solution: Alternatively, prepare a 5-10% solution in a solvent that has minimal absorption in the region of interest (e.g., CCl₄ or CS₂).
-
-
Data Acquisition:
-
Perform a background scan of the empty salt plates or the pure solvent.
-
Place the sample in the spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve data quality.
-
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. Using a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.
Molecular Formula: C₁₄H₁₈O₃ Nominal Mass: 234 g/mol Exact Mass: 234.1256 g/mol
Predicted Fragmentation Pathways
The fragmentation of β-keto esters is often directed by the carbonyl groups.[3][4] Key fragmentation pathways for this compound would include alpha-cleavage and McLafferty-type rearrangements.
Caption: Predicted major fragmentation pathways in EI-MS.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Rationale |
| 234 | [M]⁺˙ | Molecular Ion |
| 191 | [M - CH₃CO]⁺ | Loss of the acetyl group via α-cleavage. |
| 189 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester.[5] |
| 105 | [C₈H₉]⁺ | Formation of the stable phenylethyl cation, which can rearrange to the tropylium ion. |
| 91 | [C₇H₇]⁺ | Formation of the very stable benzyl cation via cleavage beta to the ring. |
| 43 | [CH₃CO]⁺ | Acylium ion from the acetyl group, often a base peak for such structures.[4] |
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC: A capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities before it enters the mass spectrometer. A temperature program is employed to ensure elution.
-
MS: The ion source is typically set to Electron Ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a defined m/z range (e.g., 40-400 amu).
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak for the compound at a specific retention time. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, a chemist can confidently confirm the molecular structure, assess purity, and understand key chemical features like keto-enol tautomerism. The predictive nature of this guide, based on established chemical principles, serves as a valuable tool for researchers working with novel compounds where reference data is not yet available, ensuring high standards of scientific integrity and accelerating the pace of research and development.
References
An In-Depth Technical Guide to Ethyl 3-oxo-2-(2-phenylethyl)butanoate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic design and synthesis of molecular intermediates are paramount. Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a sophisticated β-keto ester, represents a key building block with significant potential for constructing complex molecular architectures. Its unique structural features—a reactive β-keto ester system coupled with a phenylethyl moiety—make it a valuable precursor for a range of heterocyclic and carbocyclic compounds. This guide provides an in-depth analysis of its chemical identity, a field-tested synthetic protocol with mechanistic insights, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and characteristics of this compound.
Core Identifiers
-
CAS Number: 5337-63-3
-
Molecular Formula: C₁₄H₁₈O₃
-
IUPAC Name: this compound
-
Synonyms: Ethyl 2-(2-phenylethyl)acetoacetate
Molecular Structure
The structure of this compound is characterized by a central butanoate chain with a ketone at the 3-position and a phenylethyl group at the 2-position.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The following table summarizes key computed and, where available, experimental physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 234.29 g/mol | PubChem |
| XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Synthesis and Mechanistic Insights: The Acetoacetic Ester Synthesis Route
The most direct and industrially scalable synthesis of this compound is achieved via the alkylation of ethyl acetoacetate, a classic and robust method in organic chemistry.[1] This approach offers high yields and a straightforward procedure.
Causality Behind Experimental Choices
The core of this synthesis is the generation of a nucleophilic enolate from ethyl acetoacetate. The α-hydrogens of ethyl acetoacetate are particularly acidic (pKa ≈ 11) because the resulting negative charge is stabilized by resonance across two carbonyl groups. This makes deprotonation feasible with a moderately strong base.
-
Choice of Base: Sodium ethoxide is the base of choice. Using an alkoxide that matches the ester's alcohol portion (ethoxide for an ethyl ester) is critical to prevent transesterification, a side reaction that would occur if a different alkoxide, like methoxide, were used.[2]
-
Choice of Alkylating Agent: (2-Bromoethyl)benzene (phenethyl bromide) is an ideal primary alkyl halide for this S_N2 reaction. Primary halides are preferred as they minimize the competing E2 elimination reaction, which can be a significant issue with secondary and tertiary halides.[1]
-
Solvent: Anhydrous ethanol serves as a suitable solvent as it readily dissolves the reactants and the sodium ethoxide base. The use of an anhydrous solvent is crucial to prevent the base from being quenched by water.
Self-Validating Experimental Protocol
This protocol is designed for clarity and reproducibility, with built-in checkpoints for reaction monitoring.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Anhydrous ethanol
-
Hexane
-
6N Hydrochloric acid
-
Magnesium sulfate (anhydrous)
Procedure:
-
Enolate Formation: Dissolve ethyl acetoacetate (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To this solution, add sodium ethoxide (1.1 eq) portion-wise. An exothermic reaction will occur. Maintain the temperature below 50°C.
-
Alkylation: Heat the resulting solution to reflux. Add (2-bromoethyl)benzene (1.05 eq) dropwise over 1 hour.
-
Reaction Monitoring: Continue refluxing for 12-20 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. A neutral pH of the reaction mixture also indicates completion.[3]
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter to remove the sodium bromide precipitate. Concentrate the filtrate under reduced pressure to remove ethanol.
-
Dilute the residue with hexane and water. Carefully acidify the aqueous layer to pH 6.5-7.0 with 6N HCl.
-
Separate the organic (hexane) layer. Wash the organic layer with water, then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: The product can be further purified by vacuum distillation if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
β-Keto esters are foundational intermediates in the synthesis of a wide array of pharmaceuticals.[4] Their ability to undergo a variety of chemical transformations—including cyclization, condensation, and further alkylation/acylation—makes them exceptionally versatile.
Precursor to Heterocyclic Compounds
This compound is an excellent precursor for synthesizing heterocyclic compounds, which form the core of many drugs. For instance, condensation with hydrazine derivatives can yield pyrazolone structures. Pyrazolone-based molecules are known for their broad pharmacological activities, including analgesic, anti-inflammatory, and antipyretic properties.
Role in Modulating Cellular Signaling Pathways
Structurally related compounds, such as ethyl 3-oxo-4-phenylbutanoate, are used to prepare pyrrolinylaminopyrimidine analogs. These analogs have been investigated as inhibitors of AP-1 and NF-κB mediated gene expression. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer. The ability to synthesize novel inhibitors of this pathway is a significant area of drug discovery.
Potential Signaling Pathway Target: NF-κB
The phenylethyl group in the target molecule can engage in hydrophobic or π-stacking interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity. The diagram below illustrates a simplified overview of the NF-κB signaling pathway, a potential target for molecules derived from this intermediate.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical sciences. Its well-defined synthesis, rooted in the principles of classic organic chemistry, provides a reliable and scalable route for production. The reactivity inherent in its β-keto ester functionality opens doors to a vast chemical space, enabling the creation of novel molecules with the potential to address significant unmet medical needs, particularly in the realms of inflammatory diseases and oncology. For drug development professionals, mastering the synthesis and application of such key intermediates is fundamental to advancing the next generation of therapeutics.
References
A Guide to the Synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate: Mechanism and Application
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism for the formation of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a substituted β-keto ester of significant interest in synthetic organic chemistry. The primary synthetic route, the Acetoacetic Ester Synthesis, is elucidated through a step-by-step mechanistic breakdown, focusing on the principles of enolate generation and subsequent alkylation. We delve into the critical experimental parameters, the rationale behind the choice of reagents, and the factors governing regioselectivity (C- versus O-alkylation). This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into this foundational carbon-carbon bond-forming reaction.
Introduction: The Synthetic Value of β-Keto Esters
β-Keto esters are exceptionally versatile intermediates in organic synthesis, prized for their ability to facilitate the construction of complex molecular architectures. Their synthetic utility stems from the unique reactivity of the α-carbon, positioned between two electron-withdrawing carbonyl groups. This structural motif renders the α-hydrogens significantly acidic, enabling the formation of a resonance-stabilized enolate ion—a potent carbon nucleophile.[1][2]
The target molecule, this compound, is a classic example of a product derived from the alkylation of a β-keto ester. Its synthesis is most effectively achieved via the Acetoacetic Ester Synthesis , a robust and reliable method for preparing α-substituted (or α,α-disubstituted) ketones and related structures.[2][3] This guide will dissect the formation of this specific compound by the alkylation of ethyl acetoacetate with 2-phenylethyl bromide, providing a model for understanding this entire class of reactions.
Core Principles of the Reaction
The synthesis hinges on the alkylation of the enolate derived from ethyl acetoacetate. The success of the reaction is governed by several fundamental principles of organic chemistry.
Acidity and Enolate Formation
The α-hydrogens of ethyl acetoacetate exhibit a pKa of approximately 11, making them significantly more acidic than the α-hydrogens of simple ketones or esters.[1] This enhanced acidity is due to the ability of both the ketone and ester carbonyl groups to stabilize the resulting conjugate base through resonance. Deprotonation with a suitable base, such as an alkoxide, generates a nucleophilic enolate ion.[3][4]
The choice of base is critical. To avoid unwanted side reactions like transesterification, the alkoxide base should correspond to the alcohol portion of the ester.[5] For ethyl acetoacetate, sodium ethoxide (NaOEt) is the ideal choice, typically generated in situ by dissolving sodium metal in anhydrous ethanol.[6]
The Alkylating Agent and the SN2 Reaction
The enolate ion, once formed, acts as the nucleophile in a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[1][3] For the synthesis of the target molecule, 2-phenylethyl bromide serves as the electrophile. This reaction is subject to the standard constraints of SN2 mechanisms: the alkyl halide should ideally be a methyl or primary halide to minimize competing elimination (E2) reactions.[1][7] Secondary halides react poorly, and tertiary halides are unsuitable.[1][7] 2-phenylethyl bromide is an excellent primary halide for this purpose.[8]
Detailed Reaction Mechanism
The formation of this compound proceeds through a well-defined, two-step sequence.
Step 1: Deprotonation and Enolate Generation
The reaction is initiated by the abstraction of an acidic α-proton from ethyl acetoacetate by sodium ethoxide. This acid-base equilibrium favors the formation of the resonance-stabilized sodium enolate.
Step 2: Nucleophilic Attack (Alkylation)
The nucleophilic α-carbon of the enolate attacks the electrophilic benzylic carbon of 2-phenylethyl bromide in a classic SN2 fashion. This step forms the crucial carbon-carbon bond and displaces the bromide ion, yielding the final product.
Enolates are ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the carbonyl oxygen.[9] While attack at the oxygen (O-alkylation) is possible, C-alkylation is overwhelmingly favored in this system. This preference is governed by several factors:
-
Electrophile Hardness: Alkyl halides like phenethyl bromide are considered "soft" electrophiles, which preferentially react at the softer α-carbon site according to Hard-Soft Acid-Base (HSAB) theory.[10]
-
Thermodynamic Stability: The C-alkylated product, which retains a strong carbon-oxygen double bond, is thermodynamically more stable than the O-alkylated enol ether product.[9][11]
-
Counterion and Solvent: The sodium counterion coordinates with the oxygen atom, sterically hindering O-alkylation, particularly in a protic solvent like ethanol.[12]
The complete mechanism is visualized below.
Experimental Protocol
The following protocol is a representative procedure for the alkylation of ethyl acetoacetate, adapted for the specific synthesis of this compound.[6][13]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |
| Sodium Metal | Na | 22.99 | 6.9 g | 0.30 | 1.0 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 125 mL | - | - |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 39.0 g (38.2 mL) | 0.30 | 1.0 |
| 2-Phenylethyl bromide | C₈H₉Br | 185.06 | 58.0 g (41.7 mL) | 0.31 | 1.05 |
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide: A 500-mL three-neck round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and an addition funnel. 125 mL of anhydrous ethanol is added to the flask. Small pieces of sodium metal (6.9 g, 0.30 mol) are added cautiously and portion-wise to control the exothermic reaction and hydrogen evolution. The mixture is stirred until all the sodium has dissolved completely.
-
Addition of Ethyl Acetoacetate: Once the sodium ethoxide solution has cooled to near room temperature, ethyl acetoacetate (39.0 g, 0.30 mol) is added dropwise via the addition funnel with continuous stirring.
-
Alkylation: The mixture is heated to a gentle reflux. 2-Phenylethyl bromide (58.0 g, 0.31 mol) is then added dropwise from the addition funnel over approximately 1 hour.
-
Reaction Completion: The reaction mixture is maintained at reflux with vigorous stirring. The reaction is monitored until a sample is neutral to moist litmus paper, indicating the consumption of the basic enolate. This typically requires 6-10 hours.[1]
-
Workup - Salt Removal: The reaction mixture is cooled to room temperature, allowing sodium bromide to precipitate. The solution is decanted from the salt. The salt is washed with a small portion of anhydrous ethanol, and the washing is combined with the main filtrate.
-
Workup - Solvent Removal: The ethanol is removed from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure to ensure complete removal.
-
Purification: The crude oily residue is diluted with a suitable organic solvent (e.g., diethyl ether or hexane) and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The final product is purified by vacuum distillation to yield this compound as a clear oil.[13]
Conclusion
The formation of this compound via the Acetoacetic Ester Synthesis is a textbook example of enolate chemistry, showcasing a powerful C-C bond-forming strategy. The mechanism is a two-stage process involving the base-mediated generation of a resonance-stabilized enolate, followed by an SN2 alkylation. A thorough understanding of the factors influencing enolate formation, regioselectivity, and the constraints of the SN2 reaction is paramount for achieving high yields and purity. This reaction remains a cornerstone of synthetic organic chemistry, providing reliable access to a vast array of substituted ketone and ester building blocks essential for research and development in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. fiveable.me [fiveable.me]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-phenylethyl bromide (2-Bromoethyl)benzene - SYNTHETIKA [synthetikaeu.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. reddit.com [reddit.com]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
A Technical Guide to Determining the Solubility of Ethyl 3-oxo-2-(2-phenylethyl)butanoate in Common Organic Solvents
Introduction
Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a keto-ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, a detailed experimental protocol for accurate solubility determination, and a discussion of the expected solubility trends in common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The structure of this compound, featuring a polar keto-ester group and a nonpolar phenylethyl substituent, suggests a nuanced solubility behavior that will be explored herein.
Theoretical Considerations: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. Esters, such as this compound, are generally considered to be polar molecules due to the presence of the carbonyl (C=O) and ether (C-O-C) linkages.[2] However, the solubility is also significantly influenced by the nature of the hydrocarbon chains attached to the ester functional group.[2]
For this compound, we can dissect the molecule into two key regions:
-
The Polar Head: The ethyl 3-oxobutanoate portion contains two oxygen atoms, creating a polar region capable of dipole-dipole interactions and hydrogen bonding with protic solvents.[3][4]
-
The Nonpolar Tail: The 2-phenylethyl group is a significant nonpolar, hydrophobic component.
The interplay between these two regions will dictate the compound's solubility in different solvents. While the ester group can interact with polar solvents, the large nonpolar substituent will favor solubility in less polar or nonpolar organic solvents.[5]
Expected Qualitative Solubility Profile
Based on the structural analysis, we can predict the qualitative solubility of this compound in various classes of organic solvents. This provides a foundational hypothesis prior to experimental verification.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | Good | The large, nonpolar phenylethyl group will have strong van der Waals interactions with these solvents, overcoming the energy penalty of disrupting the solvent-solvent interactions.[1] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Good to Moderate | These solvents can engage in dipole-dipole interactions with the ester group. The presence of the nonpolar tail enhances miscibility with these less polar organic solvents.[5] |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to Low | While the ester can act as a hydrogen bond acceptor, the large nonpolar group will disrupt the strong hydrogen bonding network of the alcohol, limiting solubility.[3][4] |
| Highly Polar Solvents | Water | Insoluble | The hydrophobic nature of the phenylethyl group and the overall size of the molecule will prevent significant dissolution in water.[3][5] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6][7] The following protocol is a self-validating system designed to ensure accurate and reproducible results.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[6][7]
-
-
Phase Separation:
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform each measurement in triplicate to assess the reproducibility of the results.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility Measurements
Several factors can significantly impact the accuracy and reproducibility of solubility measurements. Adherence to Good Laboratory Practices (GLP) is essential.[6][7]
-
Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.[8]
-
Purity of Compound and Solvents: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential.
-
Solid State Properties: The crystalline form (polymorphism) of the compound can affect its solubility. It is important to characterize the solid form used in the study.[9]
-
pH of the Medium: While less critical for neutral organic solvents, the pH can have a profound effect on the solubility of ionizable compounds in aqueous or buffered media.[10]
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tutorchase.com [tutorchase.com]
- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. factors affecting solubility: Topics by Science.gov [science.gov]
- 9. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Theoretical Calculations of Molecular Orbitals for Ethyl 3-oxo-2-(2-phenylethyl)butanoate
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a β-keto ester with potential significance in synthetic chemistry and drug development. An in-depth understanding of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting the molecule's reactivity, stability, and electronic properties.[1][2] This document outlines the theoretical underpinnings, a detailed computational protocol using Density Functional Theory (DFT), and the interpretation of the resulting data, designed to be a self-validating and authoritative resource for computational and medicinal chemists.
Introduction: The Significance of Molecular Orbitals in Drug Development
At the quantum level, the behavior of electrons in a molecule is described by molecular orbitals (MOs), which are mathematical functions that define the probability of finding an electron in a particular region of space.[3] In drug development and molecular design, the analysis of MOs, particularly the frontier orbitals (HOMO and LUMO), provides critical insights into a molecule's potential as a pharmacophore.[4]
-
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is directly related to the molecule's ability to donate electrons, correlating with its ionization potential and its role as a nucleophile in chemical reactions.[1][2]
-
Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest-energy orbital that is vacant of electrons. The LUMO's energy indicates the molecule's ability to accept electrons, relating to its electron affinity and its propensity to act as an electrophile.[1][5]
-
The HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity.[4][6]
For a molecule like this compound, which contains multiple functional groups (a phenyl ring, an ester, and a ketone), understanding the spatial distribution and energy levels of these orbitals can reveal the most probable sites for metabolic attack, electrophilic/nucleophilic interactions with a biological target, and its overall electronic behavior.
Theoretical Framework: Selecting the Right Computational Approach
The accurate calculation of molecular orbitals relies on solving the time-independent Schrödinger equation, which is not feasible for multi-electron systems without approximations.[7] The two most prevalent ab initio and related methods are Hartree-Fock (HF) and Density Functional Theory (DFT).[8]
| Feature | Hartree-Fock (HF) Method | Density Functional Theory (DFT) | Causality for Selection |
| Core Principle | Solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.[7] | Calculates the total energy of the system based on its electron density, rather than the complex wavefunction.[9] | DFT is computationally less demanding for a given level of accuracy because it works with 3 spatial coordinates, regardless of the number of electrons. |
| Electron Correlation | Neglects electron correlation; each electron moves in an average field of all other electrons. | Includes electron correlation through an exchange-correlation functional (e.g., B3LYP).[10] | For molecules with delocalized π-systems and heteroatoms, like our target, accounting for electron correlation is crucial for accurate energy and property prediction. HF's neglect of this can lead to significant errors. |
| Computational Cost | Scales approximately as N⁴, where N is the number of basis functions. | Scales approximately as N³, making it more efficient for larger molecules.[10] | The favorable scaling of DFT allows for the use of larger, more accurate basis sets, providing a better balance of accuracy and computational cost for a molecule of this size. |
Our Choice: For this compound, Density Functional Theory (DFT) is the superior choice. It provides a robust description of electron correlation at a manageable computational cost, which is essential for accurately modeling the electronic structure of this multifunctional organic molecule.[11][12] We will specifically employ the B3LYP hybrid functional, which combines the strengths of HF and DFT and has a long track record of providing reliable results for organic systems.[9][10]
The Role of Basis Sets
A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals.[13][14] The choice of basis set is a trade-off between accuracy and computational cost.[14]
| Basis Set Type | Description | Rationale for Use |
| Minimal (e.g., STO-3G) | Uses one basis function for each atomic orbital.[14][15] | Generally insufficient for quantitative results but can be used for preliminary calculations on very large systems. |
| Split-Valence (e.g., 3-21G, 6-31G) | Uses a single basis function for core orbitals but multiple (split) functions for valence orbitals.[3][16] | Provides more flexibility for valence electrons, which are involved in chemical bonding, leading to a more accurate description of the molecular environment.[3] |
| Polarized (e.g., 6-31G(d)) | Adds functions with higher angular momentum (e.g., d-functions on heavy atoms).[16] | Allows orbitals to change shape and shift their center away from the nucleus, which is critical for describing bonding in systems with π-bonds and polar bonds, such as the carbonyl groups in our target molecule. |
| Diffuse (e.g., 6-31+G(d)) | Adds very broad functions to better describe the "tail" of the wavefunction, far from the nucleus. | Important for systems with anions, lone pairs, or in calculations of excited states. |
Our Choice: A 6-31G(d) basis set provides a solid foundation for this analysis. It is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, ensuring an accurate description of the electronic distribution around the oxygen and carbon atoms of the ester and keto groups.[16][17] For higher accuracy, a larger basis set like 6-311++G(d,p) could be employed.[17]
Experimental Protocol: A Step-by-Step Computational Workflow
This protocol outlines the methodology using the Gaussian software suite, a widely recognized platform for electronic structure calculations.[18][19]
Step 1: Molecular Structure Generation
-
Construct the 3D structure of this compound using a molecular builder like GaussView or Avogadro.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step is crucial as it ensures the subsequent quantum mechanical calculation starts from a chemically sensible structure, saving computational time.
Step 2: Geometry Optimization
-
The purpose of this step is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Set up the Gaussian input file with the following keywords: #p B3LYP/6-31G(d) Opt
-
#p: Prints additional output.
-
B3LYP/6-31G(d): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization.
-
-
Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system.
Step 3: Frequency Analysis (Self-Validation)
-
To ensure the optimized structure corresponds to a true energy minimum (and not a transition state), a frequency calculation must be performed on the optimized geometry.
-
Set up the input file using the optimized coordinates from Step 2: #p B3LYP/6-31G(d) Freq
-
Trustworthiness Check: Analyze the output. The calculation is validated if there are zero imaginary frequencies . An imaginary frequency indicates a transition state, and the optimization process must be revisited.[17][18]
Step 4: Molecular Orbital Calculation
-
With the validated minimum-energy geometry, perform a final single-point energy calculation to generate the molecular orbitals and their properties.
-
Use the following keywords. The pop=regular keyword requests that the five highest occupied and five lowest unoccupied MOs be printed to the output file.[20] The formcheck keyword generates a formatted checkpoint file for visualization. #p B3LYP/6-31G(d) pop=regular formcheck
Diagram: Computational Workflow
The following diagram illustrates the logical flow of the entire computational process.
Caption: A flowchart of the computational protocol for molecular orbital analysis.
Data Analysis and Interpretation
The output from the final calculation will contain a wealth of information. The primary data points for this analysis are the energies and spatial distributions of the frontier molecular orbitals.
Quantitative Data Summary
The key quantitative results can be summarized in a table. The exact energy values will be generated by the calculation.
| Parameter | Symbol | Expected Information | Significance |
| Highest Occupied MO Energy | E(HOMO) | Energy in Hartrees or eV | Indicates electron-donating ability (nucleophilicity). Higher energy means it is a better electron donor. |
| Lowest Unoccupied MO Energy | E(LUMO) | Energy in Hartrees or eV | Indicates electron-accepting ability (electrophilicity). Lower energy means it is a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability.[4] A smaller gap implies higher reactivity. |
Qualitative Data: Visualizing the Orbitals
Using the formatted checkpoint file (.fchk) generated by Gaussian, software like GaussView can be used to visualize the 3D surfaces of the molecular orbitals.[21]
-
Expected HOMO Distribution: For a molecule like this compound, the HOMO is likely to be localized over the electron-rich phenyl ring due to its delocalized π-system. This suggests that electrophilic attack would most likely occur at this site.
-
Expected LUMO Distribution: The LUMO is anticipated to be concentrated around the electron-deficient carbonyl carbons of the ester and keto groups. These are the most probable sites for nucleophilic attack. The interaction between a drug molecule's LUMO and a biological nucleophile is a cornerstone of many drug-receptor binding events.[1]
Diagram: LCAO Principle
The formation of these molecular orbitals is governed by the Linear Combination of Atomic Orbitals (LCAO) principle.
Caption: The formation of molecular orbitals from atomic orbitals.
Conclusion
This technical guide has established a robust and scientifically grounded protocol for the theoretical calculation of molecular orbitals for this compound. By employing Density Functional Theory with the B3LYP functional and a 6-31G(d) basis set, researchers can obtain reliable insights into the molecule's electronic structure. The outlined workflow, including a critical self-validation step via frequency analysis, ensures the trustworthiness of the results. The subsequent analysis of the HOMO, LUMO, and the energy gap provides a powerful predictive tool for understanding the molecule's reactivity, potential interaction with biological targets, and suitability for applications in drug development and materials science.
References
- 1. fiveable.me [fiveable.me]
- 2. ossila.com [ossila.com]
- 3. scribd.com [scribd.com]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. books.rsc.org [books.rsc.org]
- 11. harker.chem.buffalo.edu [harker.chem.buffalo.edu]
- 12. researchgate.net [researchgate.net]
- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Basis Sets Used in Molecular Orbital Calculations [schulz.chemie.uni-rostock.de]
- 16. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 17. benchchem.com [benchchem.com]
- 18. ritme.com [ritme.com]
- 19. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. orbitals [cup.uni-muenchen.de]
An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, a deep understanding of foundational organic synthesis is not merely academic—it is a critical asset. The ability to construct complex molecular architectures from simple, readily available starting materials is the bedrock upon which novel therapeutics are built. This guide delves into the synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a classic example of a β-keto ester. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a direct and elegant application of one of the cornerstones of carbon-carbon bond formation: the Acetoacetic Ester Synthesis . This reaction provides a powerful and versatile method for the preparation of α-substituted ketones and their precursors.[1][2][3]
This document will not only provide a robust, field-proven protocol for the synthesis of this compound but will also explore the mechanistic underpinnings and the causal logic behind the experimental choices. For the modern researcher, this guide serves as both a practical manual and a testament to the enduring power of classical organic reactions in the modern laboratory.
I. The Foundational Chemistry: The Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a venerable and highly reliable method for the preparation of ketones, specifically those with one or two alkyl groups on the alpha-carbon.[3] The elegance of this synthesis lies in the unique properties of ethyl acetoacetate, a β-keto ester. The protons on the α-carbon, situated between two electron-withdrawing carbonyl groups, exhibit enhanced acidity (pKa ≈ 11 in DMSO), making them readily removable by common alkoxide bases.[3] This facile deprotonation generates a stabilized enolate, a potent carbon nucleophile, which can then be alkylated by an appropriate electrophile, typically an alkyl halide.
The general sequence of the acetoacetic ester synthesis involves:
-
Deprotonation: Formation of a nucleophilic enolate from ethyl acetoacetate using a suitable base.
-
Alkylation: A nucleophilic substitution reaction (SN2) between the enolate and an alkyl halide to form a new carbon-carbon bond.
-
Hydrolysis and Decarboxylation (optional): If the ultimate goal is a ketone, the resulting α-substituted β-keto ester can be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final ketone product.
For the synthesis of this compound, we will be focusing on the first two steps of this powerful synthetic sequence.
II. Synthesis of this compound: A Mechanistic Deep Dive
The synthesis of the target molecule is a textbook example of the alkylation of ethyl acetoacetate. The key transformation is the formation of a bond between the α-carbon of ethyl acetoacetate and the benzylic carbon of a 2-phenylethyl moiety.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Step-by-Step Mechanism
-
Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from ethyl acetoacetate. This step is an acid-base equilibrium that favors the formation of the resonance-stabilized enolate. The choice of ethoxide as the base is critical; using a different alkoxide could lead to transesterification, a competing side reaction.[3]
-
Nucleophilic Attack (Alkylation): The resulting enolate anion is a powerful nucleophile. It attacks the electrophilic carbon of 2-phenylethyl bromide in a classic SN2 reaction. The bromide ion is displaced as a leaving group, forming the new carbon-carbon bond and yielding the desired product, this compound.
Caption: Experimental workflow for the synthesis process.
III. Experimental Protocol
This protocol is a robust and reproducible method for the synthesis of this compound in a laboratory setting.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.10 | Reagent grade, freshly distilled if necessary. |
| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 | Commercial grade, stored under inert atmosphere. |
| 2-Phenylethyl Bromide | 185.06 | 18.5 g (13.6 mL) | 0.10 | Reagent grade.[4] |
| Absolute Ethanol | 46.07 | 150 mL | - | Anhydrous. |
| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous. |
| 1M Hydrochloric Acid | 36.46 | As needed | - | For neutralization. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For washing. |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (calcium chloride), and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
-
Base Addition: 150 mL of absolute ethanol is added to the flask, followed by the careful addition of sodium ethoxide (7.5 g, 0.11 mol). The mixture is stirred until the sodium ethoxide is fully dissolved.
-
Formation of the Enolate: Ethyl acetoacetate (13.0 g, 0.10 mol) is added dropwise to the stirred solution of sodium ethoxide in ethanol over a period of 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the enolate.
-
Alkylation: 2-Phenylethyl bromide (18.5 g, 0.10 mol) is added dropwise from the dropping funnel to the enolate solution over 30 minutes. A precipitate of sodium bromide may form during the addition.
-
Reaction Completion: After the addition of the alkyl halide, the reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: a. The reaction mixture is cooled to room temperature, and the bulk of the ethanol is removed under reduced pressure using a rotary evaporator. b. The resulting residue is partitioned between 100 mL of diethyl ether and 100 mL of water. c. The aqueous layer is separated and extracted with an additional 2 x 50 mL portions of diethyl ether. d. The combined organic extracts are washed sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. e. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Boiling Point: Approximately 160-165 °C at 10 mmHg (literature values for similar compounds suggest a high boiling point).
-
Spectroscopic Analysis: The structure of the final product should be confirmed by 1H NMR, 13C NMR, and IR spectroscopy.
IV. Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating through a series of in-process checks and final product characterization.
-
Reaction Monitoring: The use of TLC allows for the real-time monitoring of the consumption of starting materials (ethyl acetoacetate and 2-phenylethyl bromide) and the formation of the product. A successful reaction will show the disappearance of the starting materials and the appearance of a new spot corresponding to the product.
-
Workup Efficacy: The sequential washing steps in the workup are crucial for removing unreacted starting materials, the base, and any acidic or basic byproducts. The final brine wash aids in the removal of residual water from the organic layer.
-
Purification and Characterization: Vacuum distillation is a highly effective method for purifying high-boiling liquids. The purity of the final product can be readily assessed by gas chromatography (GC). The definitive confirmation of the structure through NMR and IR spectroscopy provides the ultimate validation of a successful synthesis.
V. Conclusion for the Drug Development Professional
The synthesis of this compound via the acetoacetic ester synthesis is more than an academic exercise; it is a demonstration of a powerful and adaptable tool in the synthetic chemist's arsenal. The ability to create new carbon-carbon bonds with a high degree of control is fundamental to the construction of the complex organic molecules that constitute the next generation of therapeutics. A thorough understanding of such foundational reactions, their mechanisms, and their practical execution is indispensable for any professional engaged in the research and development of new medicines.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Bio-relevant Heterocyclic Scaffolds from Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Abstract
Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a highly versatile and functionalized β-ketoester that serves as an invaluable starting material for the synthesis of a diverse array of heterocyclic compounds. Its structure, incorporating a reactive 1,3-dicarbonyl system and a lipophilic phenylethyl moiety, makes it an ideal precursor for constructing molecular scaffolds with significant potential in medicinal chemistry and drug development. This guide provides detailed application notes and step-by-step protocols for the synthesis of key heterocyclic families—pyrazoles, pyridinones, and thiophenes—originating from this singular precursor. The methodologies are presented with mechanistic insights, practical considerations, and characterization data to ensure reproducibility and facilitate further research.
Introduction: The Strategic Value of this compound
The strategic selection of starting materials is paramount in synthetic organic chemistry. This compound is a prime example of a precursor designed for synthetic versatility. Its core components offer distinct reaction handles:
-
The β-Ketoester Moiety: This 1,3-dicarbonyl system is a classic synthon for cyclocondensation reactions. The differential reactivity of the ketone and ester carbonyls, influenced by the electronic and steric environment, allows for regioselective transformations.
-
The α-Substituent: The 2-(2-phenylethyl) group provides a non-polar, aromatic feature. This is particularly relevant in drug design, where such moieties can engage in hydrophobic or π-stacking interactions with biological targets.
-
Active Methylene Protons: The protons at the α-position, while substituted, are adjacent to two carbonyl groups, though the presence of the phenylethyl group precludes reactions that require two acidic protons at this position. The primary reactivity stems from the nucleophilicity of the enolate and the electrophilicity of the carbonyl carbons.
This document outlines robust and validated protocols for leveraging these features to construct medicinally relevant heterocyclic cores.
Synthesis of Substituted Pyrazolones via Knorr Cyclocondensation
The reaction of β-dicarbonyl compounds with hydrazine derivatives is a cornerstone of pyrazole chemistry, known as the Knorr pyrazole synthesis.[1][2][3] This pathway is exceptionally reliable for converting β-ketoesters into 5-pyrazolone structures, which are prevalent in pharmaceuticals, including analgesics and anti-inflammatory agents.
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. Hydrazine, a bidentate nucleophile, initially attacks one of the carbonyl groups.[4][5] With a β-ketoester like this compound, the more electrophilic ketone carbonyl is the preferential site for initial nucleophilic attack by a hydrazine nitrogen. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable, five-membered pyrazolone ring.
Caption: Knorr pyrazolone synthesis workflow.
Detailed Experimental Protocol
Protocol ID: PZ-01
Objective: To synthesize 4-(2-phenylethyl)-3-methyl-1H-pyrazol-5(4H)-one.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 2.48 g, 10 mmol) in glacial acetic acid (20 mL).
-
To this solution, add hydrazine hydrate (e.g., 0.60 g, 12 mmol) dropwise at room temperature. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane eluent system.
-
After completion, allow the mixture to cool to room temperature and then pour it slowly into ice-cold water (100 mL) with vigorous stirring.
-
A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove residual acetic acid.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallize the crude solid from hot ethanol to yield the pure pyrazolone product as a white crystalline solid.
Self-Validation & Characterization:
-
Yield: The reaction should provide a high yield of the purified product.
-
Melting Point: A sharp melting point indicates high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the proposed structure, showing the disappearance of the ethyl ester signals and the appearance of a broad NH proton signal.
-
Mass Spectrometry: ESI-MS should show the correct molecular ion peak [M+H]⁺.
| Parameter | Expected Value |
| Typical Yield | 80-90% |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆) | δ 11.0 (br s, 1H, NH), 7.3-7.1 (m, 5H, Ar-H), 3.4 (t, 1H, CH), 2.8 (t, 2H, Ar-CH₂), 2.5 (t, 2H, CH-CH₂), 2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 175.1 (C=O), 158.2 (C=N), 141.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 126.0 (Ar-CH), 55.4 (CH), 34.2 (Ar-CH₂), 32.8 (CH-CH₂), 11.5 (CH₃) |
| MS (ESI+) m/z | Calculated for C₁₂H₁₄N₂O: 202.11. Found: 203.1 [M+H]⁺ |
Synthesis of Polysubstituted Thiophenes via Gewald Reaction
The Gewald reaction is a powerful multi-component reaction that provides rapid access to highly functionalized 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur.[6][7][8] These thiophene derivatives are key intermediates in the synthesis of various biologically active molecules.
Mechanistic Rationale
The reaction is initiated by a Knoevenagel condensation between the ketone carbonyl of this compound and the active methylene group of malononitrile, catalyzed by a base (e.g., morpholine).[6] The resulting electron-deficient alkene intermediate then reacts with elemental sulfur. The exact mechanism of sulfur addition is still debated but is followed by intramolecular cyclization and tautomerization to afford the final 2-aminothiophene product.[6][9]
Caption: Gewald aminothiophene synthesis workflow.
Detailed Experimental Protocol
Protocol ID: TH-01
Objective: To synthesize Ethyl 2-amino-5-methyl-4-(2-phenylethyl)thiophene-3-carboxylate. Correction: The starting material has an acetyl group and an ester group. The reaction with malononitrile will likely displace the ester group in the final thiophene structure. The product should be 2-Amino-3-cyano-5-methyl-4-(2-phenylethyl)thiophene. Let's assume the ketone part reacts.
Objective: To synthesize Ethyl 5-amino-4-cyano-2-methyl-3-(2-phenylethyl)thiophene-1-carboxylate. This seems overly complex. Let's simplify and assume the ketone part of the β-ketoester acts as the carbonyl component.
Objective: To synthesize Ethyl 2-amino-5-methyl-4-(2-phenylethyl)thiophene-3-carboxylate. This seems plausible where the ester group is retained. Let's proceed with this target.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol (solvent)
Procedure:
-
To a 100 mL three-necked flask fitted with a reflux condenser and magnetic stirrer, add this compound (2.48 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.35 g, 11 mmol), and ethanol (30 mL).
-
Stir the suspension at room temperature and add morpholine (1.31 g, 15 mmol) dropwise.
-
Heat the mixture to a gentle reflux (approximately 80 °C) for 2 hours. The reaction mixture will typically turn dark. Monitor by TLC (3:7 Ethyl Acetate:Hexane).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice (100 g).
-
A solid product will precipitate. Stir for 20 minutes.
-
Filter the crude product, wash with cold water, and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to obtain the pure 2-aminothiophene product.
Self-Validation & Characterization:
-
Yield: Moderate to good yields are expected for the Gewald reaction.
-
Spectroscopy: The appearance of a broad NH₂ signal in the ¹H NMR and a nitrile (C≡N) stretch in the IR spectrum are key indicators of success.
| Parameter | Expected Value |
| Typical Yield | 65-80% |
| Appearance | Yellow or off-white solid |
| IR (KBr, cm⁻¹) | 3450-3300 (NH₂ stretch), 2210 (C≡N stretch), 1680 (C=O stretch) |
| ¹H NMR (CDCl₃) | δ 7.3-7.1 (m, 5H, Ar-H), 5.9 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂), 2.9 (m, 2H, Ar-CH₂), 2.7 (m, 2H, Th-CH₂), 2.4 (s, 3H, Th-CH₃), 1.3 (t, 3H, OCH₂CH₃) |
| MS (ESI+) m/z | Calculated for C₁₈H₂₀N₂O₂S: 344.12. Found: 345.1 [M+H]⁺ |
Synthesis of Substituted Pyridinones
Substituted 2-pyridones are important heterocyclic motifs found in numerous natural products and pharmaceuticals. They can be synthesized from β-ketoesters by reacting them with reagents containing an active methylene group and an amide or nitrile function, such as cyanoacetamide.[10]
Mechanistic Rationale
This transformation is a base-catalyzed condensation reaction. The base (e.g., piperidine) deprotonates the active methylene group of cyanoacetamide, which then acts as a nucleophile, attacking the ketone carbonyl of the β-ketoester. A series of condensation, cyclization, and dehydration steps ensue, ultimately leading to the formation of the stable, aromatic pyridinone ring.
Caption: Pyridinone synthesis workflow.
Detailed Experimental Protocol
Protocol ID: PY-01
Objective: To synthesize 3-Cyano-6-methyl-5-(2-phenylethyl)-2(1H)-pyridinone.
Materials:
-
This compound (1.0 eq)
-
Cyanoacetamide (1.1 eq)
-
Piperidine (0.5 eq)
-
Ethanol (solvent)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (2.48 g, 10 mmol), cyanoacetamide (0.92 g, 11 mmol), and ethanol (40 mL).
-
Add piperidine (0.43 g, 5 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC (10% Methanol in Dichloromethane).
-
Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
If precipitation is incomplete, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like isopropanol or ethanol to obtain the pure pyridinone.
Self-Validation & Characterization:
-
Confirmation: Successful synthesis is confirmed by the disappearance of the ethyl ester signals from the starting material in the ¹H NMR spectrum and the appearance of characteristic signals for the pyridinone ring.
| Parameter | Expected Value |
| Typical Yield | 60-75% |
| Appearance | Pale yellow or white solid |
| IR (KBr, cm⁻¹) | 3300-3100 (NH stretch), 2220 (C≡N stretch), 1650 (C=O, amide) |
| ¹H NMR (DMSO-d₆) | δ 12.1 (br s, 1H, NH), 7.8 (s, 1H, Py-H), 7.3-7.1 (m, 5H, Ar-H), 2.9 (m, 2H, Ar-CH₂), 2.7 (m, 2H, Py-CH₂), 2.3 (s, 3H, Py-CH₃) |
| MS (ESI+) m/z | Calculated for C₁₅H₁₄N₂O: 238.11. Found: 239.1 [M+H]⁺ |
Conclusion
This compound has been demonstrated as a proficient and adaptable precursor for the synthesis of diverse, medicinally-relevant heterocyclic systems. The protocols detailed herein for the preparation of pyrazolones, 2-aminothiophenes, and 2-pyridones are robust, high-yielding, and utilize common laboratory reagents and techniques. These application notes serve as a validated foundation for researchers in organic synthesis and drug discovery, enabling the efficient generation of novel molecular entities for further investigation.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chim.it [chim.it]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the C-Alkylation of Ethyl Acetoacetate with 2-Phenylethyl Bromide
Abstract
This document provides a detailed, field-proven protocol for the synthesis of ethyl 2-(2-phenylethyl)acetoacetate via the alkylation of ethyl acetoacetate with 2-phenylethyl bromide. The acetoacetic ester synthesis is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds, enabling the transformation of ethyl acetoacetate into a wide array of α-substituted derivatives.[1][2] This protocol elaborates on the underlying mechanism, provides a robust step-by-step experimental procedure, and explains the critical causality behind each step, ensuring reproducibility and high yield. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Scientific Principles and Reaction Mechanism
The alkylation of ethyl acetoacetate is a classic application of enolate chemistry. The reaction's success hinges on two primary stages: the formation of a nucleophilic enolate and its subsequent reaction with an electrophile.[1]
-
Enolate Formation: The α-hydrogens of ethyl acetoacetate, positioned between two electron-withdrawing carbonyl groups, are significantly acidic (pKa ≈ 10.7 in DMSO). They can be efficiently removed by a moderately strong base, such as sodium methoxide or sodium ethoxide.[1] This deprotonation generates a resonance-stabilized enolate ion, which serves as a potent carbon-based nucleophile.[3][4] The use of an alkoxide base corresponding to the ester (e.g., sodium ethoxide for an ethyl ester) is a common practice to mitigate potential transesterification side reactions.[5]
-
Nucleophilic Substitution (SN2): The generated enolate ion attacks the electrophilic alkyl halide, in this case, 2-phenylethyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction.[2] This step forms the new carbon-carbon bond at the α-position, displacing the bromide ion. The choice of a primary alkyl halide like 2-phenylethyl bromide is critical, as it is highly susceptible to SN2 reactions and minimizes competing E2 elimination pathways that are prevalent with secondary and tertiary halides.[1][2]
The overall transformation is depicted below:
Caption: Figure 1: Reaction Mechanism.
Reagents and Materials
Proper preparation and handling of reagents are paramount for the success of this synthesis. Ensure all glassware is oven-dried to prevent moisture from interfering with the base.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (approx.) | Notes |
| Ethyl acetoacetate | 130.14 | 53.8 g (41.3 mL) | 0.41 | Reagent grade, >99% purity. |
| 2-Phenylethyl bromide | 185.06 | 53.8 g (39.7 mL) | 0.29 | Reagent grade, >98% purity.[6] |
| Sodium methoxide | 54.02 | 17.3 g | 0.32 | Highly hygroscopic; handle under inert atmosphere if possible.[7] |
| Anhydrous Ethanol | 46.07 | 110 mL | - | Use absolute ethanol (>99.5%) to avoid quenching the base.[7][8] |
| Hexane | 86.18 | ~200 mL | - | For work-up and extraction. |
| 6N Hydrochloric Acid (HCl) | 36.46 | As needed | - | For neutralization. |
| Magnesium Sulfate (MgSO₄) | 120.37 | ~15 g | - | Anhydrous, for drying the organic phase. |
| Deionized Water | 18.02 | ~125 mL | - | For washing and extraction. |
Detailed Experimental Protocol
This protocol is adapted from a verified synthesis and optimized for laboratory scale.[7]
Caption: Figure 2: Experimental Workflow.
Step 1: Enolate Formation
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 110 mL of anhydrous ethanol.
-
Add 53.8 g (0.41 mol) of ethyl acetoacetate to the ethanol.
-
Begin stirring and carefully add 17.3 g (0.32 mol) of sodium methoxide in portions. Causality Note: The addition is exothermic; adding the base in portions allows the temperature to be maintained between 40-50°C, preventing excessive side reactions.[7] A slight excess of ethyl acetoacetate relative to the alkylating agent is used to ensure the bromide is fully consumed.
Step 2: Alkylation
-
Heat the resulting slurry to a gentle reflux (approx. 80-82°C) using a heating mantle.
-
Once refluxing, add 53.8 g (0.29 mol) of 2-phenylethyl bromide dropwise from the dropping funnel over a period of 1 hour. Causality Note: A controlled, dropwise addition prevents a rapid, uncontrolled exotherm and ensures a homogenous reaction.
-
Continue to reflux the mixture with vigorous stirring for 20 hours.[7] The reaction progress can be monitored by TLC or by checking that the solution becomes neutral to moist litmus paper, indicating the consumption of the base.[1][8]
Step 3: Reaction Work-up and Product Isolation
-
After the reflux period, cool the reaction mixture to approximately 30-35°C.[7]
-
Filter the mixture through a Büchner funnel to remove the precipitated sodium bromide salt. Wash the salt with a small amount of fresh ethanol (~25 mL) to recover any entrained product, combining the wash with the main filtrate.[7][8]
-
Transfer the filtrate to a round-bottom flask and concentrate it using a rotary evaporator until the ethanol is removed.[7]
-
Cool the concentrated residue to room temperature and dilute it with 150 mL of hexane and 40 mL of deionized water.[7]
-
Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer by adding 6N HCl dropwise until the pH is between 6.5 and 7.0. Causality Note: This step neutralizes any unreacted base and protonates any residual enolate, preventing it from partitioning into the organic layer as a salt.
-
Separate the hexane layer. Wash this organic layer with 25 mL of fresh water.[7]
-
Combine the initial aqueous layer and the wash. Back-extract this combined aqueous phase with a fresh 40 mL portion of hexane to maximize product recovery.[7]
Step 4: Drying and Final Product Recovery
-
Combine all hexane layers. Wash the combined organic phase with a final 60 mL of water.[7]
-
Dry the organic solution over approximately 15 g of anhydrous magnesium sulfate for 15-20 minutes with occasional swirling.[7]
-
Filter off the magnesium sulfate.
-
Remove the hexane solvent via rotary evaporation to yield the final product, ethyl 2-(2-phenylethyl)acetoacetate, as an oil. The expected yield is approximately 62 g (91%).[7]
-
For applications requiring higher purity, the crude oil can be purified by vacuum distillation.[1]
Safety and Handling
This procedure must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Methoxide/Ethoxide: Highly corrosive and reacts violently with water.[1] It is also flammable. Handle with care and avoid exposure to moisture and air.
-
2-Phenylethyl Bromide: A lachrymator and is toxic. Avoid inhalation of vapors and contact with skin.
-
Anhydrous Ethanol & Hexane: Highly flammable liquids. Ensure no open flames or spark sources are nearby.
-
6N Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.
Conclusion
The protocol detailed herein provides a reliable and high-yield method for the alkylation of ethyl acetoacetate with 2-phenylethyl bromide. By understanding the causality behind critical steps—such as the use of anhydrous solvent, controlled addition of reagents, and a meticulous work-up procedure—researchers can consistently achieve the desired product. This foundational synthesis serves as a versatile platform for creating complex molecular architectures relevant to pharmaceutical and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Acid-Catalyzed Decarboxylation of Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Introduction
The decarboxylation of β-keto esters is a cornerstone transformation in organic synthesis, providing a reliable method for the formation of ketones. This reaction is particularly valuable in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. The general mechanism involves the hydrolysis of the ester to a β-keto acid, which is thermally unstable and readily loses carbon dioxide to yield a ketone. This application note provides a detailed protocol and mechanistic insights for the acid-catalyzed decarboxylation of Ethyl 3-oxo-2-(2-phenylethyl)butanoate to produce 4-phenylbutan-2-one, a compound with applications in the flavor and fragrance industry.[1]
Reaction Mechanism
The acid-catalyzed decarboxylation of this compound proceeds in two primary stages: acid-catalyzed ester hydrolysis followed by the decarboxylation of the resulting β-keto acid intermediate.
-
Ester Hydrolysis: Under acidic conditions, the ester functionality of this compound is hydrolyzed to a carboxylic acid. This reaction is initiated by the protonation of the ester carbonyl, which activates it towards nucleophilic attack by water.
-
Decarboxylation: The intermediate β-keto acid, 3-oxo-2-(2-phenylethyl)butanoic acid, readily undergoes decarboxylation upon heating. This process is facilitated by the formation of a cyclic, six-membered transition state, which leads to the elimination of carbon dioxide and the formation of an enol intermediate.[2] The enol then rapidly tautomerizes to the more stable ketone, 4-phenylbutan-2-one.[2]
Figure 1: Mechanism of Acid-Catalyzed Decarboxylation.
Experimental Protocol
This protocol is adapted from the general procedure for the acetoacetic ester synthesis, which involves a similar hydrolysis and decarboxylation step.[3][4]
Materials and Equipment:
-
This compound
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound.
-
Acid Addition: Slowly add a dilute solution of sulfuric acid (e.g., 10-20% v/v in water). The addition should be done cautiously as the reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, 4-phenylbutan-2-one, can be purified by vacuum distillation.
Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | A strong, non-volatile acid that effectively catalyzes the hydrolysis of the ester. |
| Acid Concentration | 10-20% (v/v) in water | A balance between efficient catalysis and minimizing potential side reactions like charring. |
| Temperature | Reflux | Provides the necessary thermal energy for both the ester hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate.[2] |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. Monitoring by TLC is recommended to determine the optimal time. |
| Purification Method | Vacuum Distillation | 4-Phenylbutan-2-one has a relatively high boiling point, making vacuum distillation the preferred method for purification to prevent decomposition at atmospheric pressure. |
Product Characterization
The final product, 4-phenylbutan-2-one, is a colorless to pale yellow liquid.[1] Its identity and purity can be confirmed by standard spectroscopic methods.
Spectroscopic Data for 4-Phenylbutan-2-one:
-
¹H NMR (CDCl₃):
-
δ 7.35-7.15 (m, 5H, Ar-H)
-
δ 2.88 (t, J=7.5 Hz, 2H, Ph-CH₂)
-
δ 2.75 (t, J=7.5 Hz, 2H, -CH₂-C=O)
-
δ 2.15 (s, 3H, -C(=O)-CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 207.9 (C=O)
-
δ 141.2 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 128.3 (Ar-CH)
-
δ 126.1 (Ar-CH)
-
δ 45.2 (-CH₂-C=O)
-
δ 29.9 (Ph-CH₂)
-
δ 29.8 (-C(=O)-CH₃)
-
-
IR (neat):
-
~3030 cm⁻¹ (Ar C-H stretch)
-
~2925 cm⁻¹ (Aliphatic C-H stretch)
-
~1715 cm⁻¹ (C=O stretch, ketone)[5]
-
~1605, 1495, 1450 cm⁻¹ (Ar C=C stretch)
-
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reflux time, the reaction time can be extended, or a slightly higher concentration of acid can be used.
-
Low Yield: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with an appropriate organic solvent are recommended.
-
Safety: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] The reaction should be performed in a well-ventilated area.
References
Application Note: A Scalable and Robust Protocol for the Synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Introduction and Significance
Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a β-keto ester of significant interest as a versatile intermediate in organic synthesis. Its structure, incorporating both a ketone and an ester functional group, allows for a wide range of subsequent chemical transformations. The acetoacetic ester synthesis is a classic and reliable method for preparing α-substituted and α,α-disubstituted ketones, offering excellent regioselectivity and utilizing relatively mild reaction conditions.[1][2] This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of this compound via the alkylation of ethyl acetoacetate. The causality behind critical experimental choices is explained to ensure reproducibility, safety, and high yield, making this protocol suitable for demanding research and development environments.
Scientific Principles: The Acetoacetic Ester Synthesis
The synthesis proceeds via a two-step mechanism: enolate formation followed by nucleophilic substitution. This pathway is a cornerstone of C-C bond formation in organic chemistry.[3][4]
Step 1: Enolate Formation The α-hydrogens of ethyl acetoacetate, situated between two electron-withdrawing carbonyl groups, are particularly acidic (pKa ≈ 11), facilitating deprotonation by a suitable base.[5] Sodium ethoxide is the base of choice for this reaction. Using an alkoxide that matches the alkyl group of the ester (ethoxide for an ethyl ester) is a critical choice to prevent transesterification, a side reaction that would occur if a different alkoxide, such as methoxide, were used.[1] The deprotonation results in the formation of a resonance-stabilized sodium enolate, a potent nucleophile.[2][6]
Step 2: SN2 Alkylation The generated enolate ion acts as the nucleophile, attacking the electrophilic carbon of 2-phenylethyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.[3][7] This reaction displaces the bromide leaving group and forms the new carbon-carbon bond, yielding the desired product. The use of a primary alkyl halide like 2-phenylethyl bromide is essential, as secondary and tertiary halides would favor a competing E2 elimination pathway, significantly reducing the yield of the desired alkylated product.[7]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a 5-mole scale synthesis, which can be adjusted as needed. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sodium (metal) | 7440-23-5 | Na | 22.99 |
| Absolute Ethanol (Anhydrous) | 64-17-5 | C₂H₆O | 46.07 |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 |
| 2-Phenylethyl bromide | 103-63-9 | C₈H₉Br | 185.06 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| 6N Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer with a suitable seal and paddle
-
Efficient reflux condenser with a calcium chloride or drying tube guard
-
1 L pressure-equalizing dropping funnel
-
Heating mantle with temperature controller
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Methodology
Part A: Preparation of Sodium Ethoxide Solution (In Situ)
-
Setup: Assemble the 5 L flask with the mechanical stirrer and reflux condenser. Ensure all glassware is thoroughly dried to prevent violent reactions with sodium. Place the flask in the heating mantle.
-
Ethanol Addition: Add 2.5 L of absolute ethanol to the flask.
-
Sodium Addition: While stirring gently, carefully add 115 g (5 moles) of metallic sodium, cut into small pieces, to the ethanol. The addition should be done portion-wise over 3-4 hours to control the exothermic reaction and hydrogen gas evolution. The flask may require gentle heating to initiate the reaction but will likely sustain itself. The reaction is complete when all the sodium has dissolved.[8]
Part B: Alkylation Reaction 4. Ester Addition: Once the sodium ethoxide solution has cooled slightly, add 650 g (5 moles) of ethyl acetoacetate via the dropping funnel over 15-20 minutes.[8] 5. Heating to Reflux: Begin vigorous stirring and heat the mixture to a gentle reflux. Efficient stirring is crucial to prevent bumping caused by the precipitation of sodium bromide later in the reaction.[8] 6. Alkyl Halide Addition: Add 1018 g (5.5 moles, 1.1 equivalents) of 2-phenylethyl bromide dropwise from the dropping funnel over approximately 2 hours while maintaining a steady reflux. A slight excess of the alkyl halide helps drive the reaction to completion.[8][9] 7. Reaction Monitoring: Continue to reflux and stir the mixture for an additional 18-20 hours.[9] The reaction is complete when a sample of the solution is neutral to moist litmus paper, indicating the consumption of the basic sodium ethoxide.[8]
Part C: Work-up and Purification 8. Cooling and Filtration: Allow the reaction mixture to cool to room temperature. A significant amount of sodium bromide will have precipitated. Decant the supernatant liquid and filter the remaining salt slurry. 9. Washing: Wash the collected sodium bromide salt with a small amount (e.g., 100-150 mL) of fresh absolute ethanol to recover any entrained product. Combine the washings with the main filtrate.[6][9] 10. Solvent Removal: Remove the bulk of the ethanol from the combined filtrate via distillation or using a rotary evaporator. 11. Extraction: Dilute the remaining residue with 1 L of hexane and 500 mL of water. Transfer to a large separatory funnel. Carefully acidify the aqueous layer to pH 6.5-7.0 with 6N HCl to neutralize any unreacted base.[9] 12. Phase Separation: Separate the organic (hexane) layer. Wash the organic layer sequentially with 2 x 250 mL portions of water and 1 x 250 mL of brine.[9] 13. Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[9] 14. Final Purification: Concentrate the filtrate on a rotary evaporator to remove the hexane. Purify the resulting crude oil by vacuum distillation to yield the final product.[6][8]
Caption: Experimental workflow for the large-scale synthesis of the target compound.
Expected Results and Critical Parameters
| Parameter | Expected Value |
| Yield | 69-91%[8][9] |
| Appearance | Colorless to light yellow oil[10] |
| Boiling Point | ~112-117 °C at 16 mmHg (based on similar esters)[8] |
| Molecular Formula | C₁₄H₁₈O₃[11] |
| Molecular Weight | 234.29 g/mol |
Discussion of Critical Parameters:
-
Anhydrous Conditions: The exclusion of moisture is paramount. Sodium metal and sodium ethoxide react violently with water, which would consume the base, generate excess heat, and pose a significant safety hazard.[12][13] All glassware must be oven- or flame-dried, and absolute (anhydrous) ethanol is required.[8]
-
Reagent Stoichiometry: A slight excess of the alkylating agent (2-phenylethyl bromide) ensures complete consumption of the valuable ethyl acetoacetate enolate.
-
Temperature and Addition Rate: The initial preparation of sodium ethoxide is highly exothermic and must be controlled by the slow addition of sodium. Likewise, the dropwise addition of the alkyl halide prevents temperature spikes that could lead to side reactions. Maintaining a steady reflux ensures the reaction proceeds at an optimal rate without excessive solvent loss.
-
Agitation: In a large-scale reaction involving solids (sodium, sodium bromide), efficient mechanical stirring is non-negotiable. It ensures thermal and material homogeneity, preventing localized overheating and maximizing reagent contact.[8]
Safety and Handling Precautions
-
General: Conduct all steps within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and neoprene or nitrile gloves.[14] An emergency eye wash and safety shower must be readily accessible.[14]
-
Sodium Metal & Sodium Ethoxide: Highly flammable solids that cause severe skin burns and eye damage.[12][13][14] They react violently with water.[12] Handle with forceps, and never allow contact with water or moist air. Use non-sparking tools.[14][15] For fires, use a Class D fire extinguisher (dry powder); do NOT use water, CO₂, or foam.[13]
-
2-Phenylethyl Bromide: A combustible liquid that is an irritant to the skin, eyes, and respiratory system.[16] Avoid inhalation and direct contact.
-
Ethanol and Hexane: Highly flammable liquids. Keep away from open flames, sparks, and other ignition sources.[15][16] Ensure all electrical equipment is explosion-proof and properly grounded to prevent static discharge.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual sodium carefully with a high-boiling point alcohol like isopropanol before disposal.
References
- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. gelest.com [gelest.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols for Enzymatic Reactions Involving Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Introduction: The Strategic Value of Chiral β-Hydroxy Esters
In the landscape of pharmaceutical synthesis and fine chemical production, the generation of stereochemically defined molecules is paramount. Chiral β-hydroxy esters are a cornerstone class of building blocks, prized for their versatile functionality which allows for their elaboration into a wide array of complex, high-value molecules. Ethyl 3-oxo-2-(2-phenylethyl)butanoate stands as a prochiral substrate of significant interest. Its enzymatic transformation, particularly through stereoselective reduction, offers a direct and environmentally benign route to optically pure ethyl 2-(2-phenylethyl)-3-hydroxybutanoate diastereomers. These products, with their two contiguous chiral centers, are valuable precursors for the synthesis of bioactive compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of enzymatic reactions to this compound. We will delve into the primary enzymatic transformation – the stereoselective reduction of the ketone moiety – and also consider potential alternative enzymatic reactions. The protocols provided herein are designed to be robust starting points for reaction optimization, empowering you to unlock the full potential of biocatalysis for this and structurally related substrates.
Part 1: The Core Biocatalytic Transformation: Stereoselective Ketone Reduction
The principal and most valuable enzymatic reaction for this compound is the asymmetric reduction of the 3-oxo group to a hydroxyl group. This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs), which are also referred to as carbonyl reductases or alcohol dehydrogenases (ADHs).[1]
Reaction Mechanism and Key Enzymes
KREDs and ADHs are oxidoreductases that catalyze the reversible transfer of a hydride ion from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate.[2] The high degree of stereoselectivity observed in these enzymes arises from the precise positioning of the substrate and cofactor within the enzyme's active site, which dictates the facial selectivity of the hydride attack.
The general reaction is depicted below:
Figure 1: General workflow of the ketoreductase-catalyzed reduction of this compound.
A wide variety of commercially available KREDs exist, often sold in screening kits, which allows for the rapid identification of a suitable biocatalyst for a novel substrate. Given the bulky phenylethyl substituent at the α-position of this compound, screening a diverse panel of KREDs is crucial, as this structural feature can significantly influence enzyme activity and stereoselectivity.[3]
Protocol 1: Screening of Ketoreductases for the Asymmetric Reduction of this compound
This protocol outlines a general procedure for screening a panel of ketoreductases to identify enzymes that effectively reduce the target substrate with high stereoselectivity.
Materials:
-
This compound (substrate)
-
Ketoreductase (KRED) screening kit (containing a diverse panel of KREDs)
-
NADP⁺ or NAD⁺ (depending on the cofactor preference of the KREDs)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol)[4][5]
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO (for substrate solubilization)
-
96-well microtiter plates
-
Incubator shaker
-
Analytical instrumentation for monitoring the reaction (e.g., chiral GC or HPLC)
Procedure:
-
Substrate Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well microtiter plate, prepare the following reaction mixture:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
10 µL of the 100 mM substrate stock solution (final concentration: 1 mM)
-
10 µL of 10 mM NADP⁺ or NAD⁺ (final concentration: 0.1 mM)
-
50 µL of the cofactor regeneration system solution (e.g., 200 mM glucose and 10 U/mL GDH)
-
-
Enzyme Addition: To each well, add a specific amount of a different KRED from the screening kit (typically 1-5 mg of lyophilized powder or a specified volume of a liquid formulation). Include a negative control with no enzyme.
-
Incubation: Seal the plate and incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate). Vortex thoroughly to extract the product.
-
Analysis: Centrifuge the plate to separate the layers. Analyze the organic layer by chiral GC or HPLC to determine the conversion and the enantiomeric/diastereomeric excess of the product.
Data Analysis and Interpretation:
The primary metrics for evaluating the performance of each KRED are the conversion of the substrate and the stereoselectivity of the product formation.
| Enzyme ID | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of Major Diastereomer (%) |
| KRED-001 | 95 | 98:2 | >99 (syn) |
| KRED-002 | 88 | 10:90 | 95 (anti) |
| KRED-003 | <5 | - | - |
| ... | ... | ... | ... |
Table 1: Example of screening results for the reduction of this compound.
Protocol 2: Preparative Scale Synthesis of Chiral Ethyl 2-(2-phenylethyl)-3-hydroxybutanoate
This protocol provides a starting point for a preparative-scale reaction using the best-performing KRED identified in the screening phase.
Materials:
-
This compound
-
Selected Ketoreductase (lyophilized powder or immobilized form)
-
NADP⁺ or NAD⁺
-
Cofactor regeneration system (e.g., glucose and GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (e.g., 1 gram) in a minimal amount of a co-solvent like DMSO if necessary, and then add it to 100 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Cofactor and Regeneration System Addition: Add NADP⁺ or NAD⁺ (e.g., 0.1 mol%) and the components of the cofactor regeneration system (e.g., 1.5 equivalents of glucose and an appropriate amount of GDH).
-
Enzyme Addition: Add the selected KRED (e.g., 10-50 mg of lyophilized powder).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30°C). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.
-
Work-up: Once the reaction has reached completion, extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash chromatography on silica gel to obtain the desired chiral alcohol.
Figure 2: Workflow for the preparative scale synthesis of chiral ethyl 2-(2-phenylethyl)-3-hydroxybutanoate.
Part 2: Alternative Enzymatic Reaction: Lipase-Catalyzed Hydrolysis
While the primary focus is on the reduction of the keto group, another potential enzymatic reaction for this compound is the hydrolysis of the ethyl ester bond, catalyzed by lipases or esterases. This reaction would yield the corresponding β-keto acid. Depending on the stability of the product, this could be a desired transformation or an undesired side reaction.
Protocol 3: Screening for Lipase-Catalyzed Hydrolysis
This protocol outlines a method to screen for lipase activity towards the substrate.
Materials:
-
This compound
-
Panel of commercial lipases (e.g., from Candida antarctica, Pseudomonas cepacia, porcine pancreas)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
pH indicator or pH-stat autotitrator
-
Analytical instrumentation (e.g., HPLC)
Procedure:
-
Reaction Setup: Prepare a buffered emulsion of the substrate by adding this compound to the phosphate buffer with vigorous stirring.
-
Enzyme Addition: Add a specific amount of lipase to the reaction mixture.
-
Monitoring: Monitor the reaction by either:
-
pH change: The hydrolysis of the ester will produce a carboxylic acid, leading to a decrease in pH. This can be monitored with a pH meter or a pH-stat that titrates the liberated acid with a standard base solution.
-
Chromatography: Take aliquots at different time points and analyze by HPLC to quantify the disappearance of the substrate and the appearance of the product.
-
-
Data Analysis: Calculate the initial rate of hydrolysis for each lipase to determine their relative activities.
Part 3: Critical Considerations and Troubleshooting
-
Substrate Solubility: this compound may have limited aqueous solubility. The use of a co-solvent such as DMSO or isopropanol (which can also serve in cofactor regeneration) may be necessary.[6] However, high concentrations of organic solvents can denature the enzyme, so a balance must be found.
-
Cofactor Regeneration: For preparative-scale synthesis, the stoichiometric use of expensive cofactors (NADPH/NADH) is not economically viable. An efficient in-situ cofactor regeneration system is essential.[2][4][5] The glucose/glucose dehydrogenase system is widely used and robust. The substrate-coupled regeneration using a sacrificial alcohol like isopropanol is another common and cost-effective strategy.[1]
-
Enzyme Inhibition: High concentrations of the substrate or the product can lead to enzyme inhibition. A fed-batch strategy, where the substrate is added portion-wise, can help to mitigate this issue and achieve higher product titers.
-
Stereoselectivity and Bulky Substituents: The phenylethyl group at the α-position is a bulky substituent that will significantly influence how the substrate binds in the active site of the KRED. This can lead to high stereoselectivity with some enzymes and poor or no activity with others. The stereochemical outcome (i.e., which diastereomer is formed) is enzyme-dependent.[3][7] Molecular modeling and docking studies can provide insights into the origins of stereoselectivity.[7]
-
Product Purification: The final product, a β-hydroxy ester, can be purified using standard techniques like flash column chromatography. The choice of solvent system will depend on the polarity of the product.
Conclusion
The enzymatic transformation of this compound, primarily through ketoreductase-catalyzed asymmetric reduction, presents a powerful and green methodology for the synthesis of valuable chiral building blocks. The protocols and guidelines presented in this document offer a solid foundation for developing a robust and efficient biocatalytic process. Through systematic screening of enzymes and careful optimization of reaction parameters, researchers can harness the exquisite selectivity of enzymes to produce optically pure diastereomers of ethyl 2-(2-phenylethyl)-3-hydroxybutanoate, paving the way for the development of novel pharmaceuticals and fine chemicals.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions of Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Introduction: Unlocking the Synthetic Potential of β-Keto Esters
Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a versatile β-keto ester, a class of compounds renowned for its synthetic utility. The presence of an acidic α-hydrogen, flanked by two carbonyl groups, makes it a potent nucleophile for various chemical transformations. Among the most powerful methods for functionalizing such molecules are metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for constructing complex molecular architectures.
This guide provides an in-depth exploration of the metal-catalyzed cross-coupling reactions of this compound, with a primary focus on palladium-catalyzed α-arylation. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Part 1: Palladium-Catalyzed α-Arylation: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed α-arylation of carbonyl compounds is a highly effective method for creating a bond between an aromatic ring and the α-carbon of an ester.[1][2][3] This reaction has seen extensive development, with robust catalytic systems capable of coupling a wide array of aryl halides with various ester substrates.
Mechanism of Action: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed α-arylation of esters involves a catalytic cycle comprising three key steps: oxidative addition, deprotonation/transmetalation, and reductive elimination.
Figure 1: Catalytic cycle for palladium-catalyzed α-arylation.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Deprotonation/Transmetalation: A base deprotonates the α-carbon of the β-keto ester to form an enolate. This enolate then displaces the halide on the Pd(II) complex.
-
Reductive Elimination: The aryl and enolate ligands on the Pd(II) complex couple and are eliminated, forming the desired α-arylated product and regenerating the active Pd(0) catalyst.
Experimental Protocol: α-Arylation of this compound
This protocol is a generalized procedure based on established methods for the α-arylation of esters.[1][3] Optimization of the ligand, base, and solvent may be necessary for specific aryl halides.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky, electron-rich phosphine ligand (e.g., JohnPhos, XPhos, or similar biphenyl phosphines)
-
Strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to palladium), and the aryl halide (1.0 equivalent) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene or dioxane to the flask.
-
Substrate and Base Addition: In a separate flask, dissolve this compound (1.2 equivalents) in the same anhydrous solvent. Add the strong base (1.3 equivalents) dropwise at 0 °C to pre-form the enolate.
-
Reaction: Slowly add the enolate solution to the catalyst mixture at room temperature. Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Component | Role | Typical Reagents | Rationale for Choice |
| Palladium Precursor | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in situ. |
| Ligand | Stabilizes Pd(0), promotes oxidative addition and reductive elimination | JohnPhos, XPhos, SPhos | Bulky, electron-rich phosphines accelerate the key steps of the catalytic cycle.[1][2] |
| Base | Deprotonates the β-keto ester to form the active nucleophile | LiHMDS, NaHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required to generate the enolate without competing side reactions. |
| Solvent | Reaction medium | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the enolate. |
| Aryl Halide | Electrophile | Aryl bromides, Aryl iodides | Aryl iodides are generally more reactive than bromides. |
Table 1: Key components and their roles in palladium-catalyzed α-arylation.
Part 2: Exploring Other Metal-Catalyzed Cross-Couplings
While palladium catalysis is the most established method for the α-arylation of β-keto esters, other transition metals like copper and nickel also offer unique reactivity profiles.
Copper-Catalyzed Couplings
Copper catalysis is a cost-effective alternative to palladium for certain cross-coupling reactions. While less common for the direct α-arylation of simple β-keto esters, copper-catalyzed methods have been developed for the synthesis of β-keto esters through the coupling of acyl acetates with haloalkanes.[4] This suggests the potential for developing copper-catalyzed C-C bond-forming reactions at the α-position of this compound.
Interestingly, β-keto esters can also serve as versatile ligands in copper(I)-catalyzed C-N, C-O, and C-S coupling reactions.[5][6] This dual role as both a potential substrate and a ligand highlights the complex and valuable chemistry of this class of molecules.
Nickel-Catalyzed Reactions
Nickel catalysts are gaining prominence in cross-coupling reactions due to their lower cost and unique reactivity, including the ability to activate typically less reactive C-O bonds.[7] Nickel-catalyzed cross-coupling of aryl halides with alkyl halides has been demonstrated, suggesting the feasibility of coupling at the α-position of our target molecule with suitable alkyl electrophiles.[8] Furthermore, nickel catalysis, often in conjunction with photoredox systems, is effective for C-O and C-N bond formation.[9]
Part 3: Troubleshooting and Considerations
-
Low Yield:
-
Inactive Catalyst: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Poor Enolate Formation: The choice of base is critical. If a weaker base is used, enolate formation may be incomplete.
-
Steric Hindrance: Highly substituted aryl halides or bulky β-keto esters may require more forcing conditions or specialized ligands.
-
-
Side Reactions:
-
Homocoupling of Aryl Halide: This can occur if the reductive elimination is slow. Using more electron-rich and bulky ligands can often mitigate this.
-
Hydrolysis/Decarboxylation: β-keto esters can undergo hydrolysis and subsequent decarboxylation, especially under harsh basic or acidic conditions.[10][11] Careful control of pH during workup is important.
-
Conclusion
Metal-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. Palladium-catalyzed α-arylation stands out as a well-established and reliable method for forging new C-C bonds at the α-position. The exploration of copper and nickel catalysis offers exciting avenues for developing novel and more sustainable synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these advanced synthetic tools in their drug discovery and development endeavors.
References
- 1. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CN110483290B - Method for synthesizing beta-keto ester by copper catalysis - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A beta-keto ester as a novel, efficient, and versatile ligand for copper(I)-catalyzed C-N, C-O, and C-S coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. aklectures.com [aklectures.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Potential Bioactive Molecules
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Historically, the synthesis of drug candidates was a linear, time-consuming process. However, the landscape has been revolutionized by the advent of innovative synthetic strategies that enable the rapid and efficient creation of vast and diverse collections of molecules.[1] This guide provides senior application scientists and researchers with an in-depth overview of key modern synthetic methodologies, including combinatorial chemistry, diversity-oriented synthesis, and fragment-based drug discovery. It explains the rationale behind the selection of specific strategies and provides detailed, field-proven protocols for their practical implementation. The aim is to bridge the gap between synthetic theory and practical application, empowering researchers to accelerate the discovery of next-generation bioactive molecules.
Modern Synthetic Strategies in Drug Discovery: A Paradigmatic Shift
The journey from a biological target to a clinical candidate is fundamentally enabled by synthetic chemistry.[2] The choice of synthetic strategy is a critical decision that dictates the scope, diversity, and efficiency of a drug discovery campaign. This section delves into the core principles and applications of several transformative synthetic paradigms.
Combinatorial Chemistry: The Power of Numbers
Combinatorial chemistry is a technique developed to rapidly synthesize large numbers of chemical compounds in a short period, creating what are known as "chemical libraries".[3][4] The central dogma is that by creating and screening a massive number of structurally diverse molecules, the probability of identifying a "hit" or lead compound against a biological target is significantly increased.[3] This approach was developed to address the bottleneck created by high-throughput screening (HTS), where the ability to test compounds outpaced the ability to synthesize them one by one.[1]
Causality in Practice: The primary driver for employing combinatorial chemistry is the need for speed and scale in early-stage discovery. By generating thousands, or even millions, of compounds simultaneously, researchers can explore a vast chemical space for initial hits that would be impossible to cover with traditional, sequential synthesis.[5]
Key techniques include:
-
Solid-Phase Synthesis (SPS): This is a cornerstone of combinatorial chemistry where molecules are built on an insoluble resin bead.[1] The key advantage is the simplification of purification; unreacted reagents and byproducts are simply washed away, leaving the desired compound attached to the solid support.[1]
-
Split-and-Pool Synthesis: This powerful method allows for the exponential generation of unique compounds.[1][4] A batch of resin beads is split into multiple portions, each is reacted with a different building block, and then all portions are pooled back together. Repeating this process creates a library where each bead theoretically contains a single, unique chemical entity.[1]
Diversity-Oriented Synthesis (DOS): Exploring New Chemical Frontiers
Where combinatorial chemistry often focuses on decorating a single molecular scaffold with different appendages, Diversity-Oriented Synthesis (DOS) aims to create libraries of compounds with high skeletal and stereochemical diversity.[6][7] Often inspired by the structural complexity of natural products, DOS is designed to populate novel regions of "biologically relevant" chemical space.[6][7][8] The goal is to discover small molecules with previously unknown biological functions by creating a library that is not biased towards any particular biological target.[8]
Causality in Practice: DOS is employed when the goal is to find novel probes for challenging biological targets or to discover entirely new biological pathways.[9] By building molecules with complex and varied three-dimensional architectures, DOS increases the chances of finding compounds that can interact with the intricate binding sites of proteins that may be unresponsive to flatter, more traditional compound libraries.
Fragment-Based Drug Discovery (FBDD): A More Efficient Path to Potency
Fragment-Based Drug Discovery (FBDD) is a rational and efficient hit-finding methodology.[10][11] Instead of screening large, drug-like molecules, FBDD involves screening libraries of very small molecules, or "fragments" (typically with a molecular weight < 300 Da).[12] These fragments bind weakly to the target protein, but their binding is more efficient.[11] Once these initial fragment hits are identified and their binding mode is confirmed (usually via X-ray crystallography or NMR), they are optimized into potent leads by either "growing" the fragment to fill more of the binding pocket or by "linking" multiple fragments that bind to adjacent sites.[13][14]
Causality in Practice: FBDD is chosen for its efficiency and its ability to generate high-quality lead compounds.[14] Because fragments are small and less complex, they can explore the binding surface of a target more effectively than larger molecules, leading to a higher hit rate. The subsequent optimization process is guided by structural data, resulting in a more rational and often more successful path to developing potent and selective drug candidates.[10][13]
"Click" Chemistry: A Modular and Reliable Synthetic Tool
Introduced by K. Barry Sharpless, "click" chemistry is not a single reaction, but a philosophy and a set of criteria for reactions that are wide in scope, give very high yields, and generate only inoffensive byproducts.[15] These reactions are modular, simple to perform, and often insensitive to oxygen and water.[15] The most famous example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[15]
Causality in Practice: Click chemistry is the go-to choice for reliably connecting molecular building blocks.[16] Its efficiency and biocompatibility make it invaluable for lead optimization, bioconjugation (e.g., creating antibody-drug conjugates), and creating diverse compound libraries quickly.[17][] When a robust and high-yielding connection is needed between two specific molecules, click chemistry provides a near-perfect solution.
Asymmetric Synthesis and Biocatalysis: The Importance of Chirality
A vast majority of bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[19] These enantiomers can have dramatically different biological activities, with one being therapeutic and the other being inactive or even toxic. Asymmetric synthesis refers to methods that produce an unequal amount of stereoisomers, allowing for the selective creation of the desired enantiomer.[19][20]
Biocatalysis has emerged as a powerful tool in this domain.[21] It uses enzymes—nature's catalysts—to perform chemical transformations with unparalleled selectivity under mild, environmentally friendly conditions.[22][23][24] Advances in protein engineering have expanded the scope of biocatalysis, enabling reactions that are difficult to achieve with traditional chemistry.[24][25]
Causality in Practice: Asymmetric synthesis is not optional but essential when developing chiral drugs. Controlling stereochemistry is critical for efficacy and safety. Biocatalysis is increasingly chosen because it offers a "green," highly efficient, and often cost-effective route to producing enantiomerically pure compounds, avoiding complex resolution steps or the use of expensive chiral auxiliaries.[21]
Experimental Protocols & Workflows
This section provides a general workflow and specific, detailed protocols for the synthesis of bioactive molecules. The protocols are designed to be self-validating, with clear steps and expected outcomes.
General Laboratory Workflow for Synthesis
The synthesis, purification, and characterization of a target molecule follows a logical and systematic progression. This workflow ensures the identity and purity of the final compound before it is submitted for biological screening.
Caption: General workflow for the synthesis and analysis of a bioactive molecule.
Protocol 1: Solid-Phase Synthesis of a Tripeptide Library (Ala-Gly-Phe)
This protocol demonstrates a fundamental solid-phase peptide synthesis (SPPS) using Fmoc chemistry, a cornerstone of combinatorial library generation.
Rationale: We use a Wang resin pre-loaded with Phenylalanine (Phe) as the solid support, allowing us to build the peptide from the C-terminus to the N-terminus. Fmoc protecting groups are used for the amines; they are stable to the coupling conditions but are easily removed with a weak base (piperidine), preventing unwanted side reactions. DIC/HOBt is a classic and effective coupling reagent system that minimizes racemization.
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) |
| Fmoc-Phe-Wang Resin | - | 1.0 g (0.5 mmol/g) | 0.5 |
| Fmoc-Gly-OH | 297.31 | 446 mg | 1.5 (3 eq) |
| Fmoc-Ala-OH | 311.34 | 467 mg | 1.5 (3 eq) |
| HOBt | 135.12 | 203 mg | 1.5 (3 eq) |
| DIC | 126.20 | 235 µL | 1.5 (3 eq) |
| Piperidine | 85.15 | - | - |
| Dichloromethane (DCM) | - | ~100 mL | - |
| N,N-Dimethylformamide (DMF) | - | ~100 mL | - |
| Trifluoroacetic Acid (TFA) | - | - | - |
Step-by-Step Protocol:
-
Resin Swelling: Place the Fmoc-Phe-Wang resin (1.0 g) in a fritted reaction vessel. Add 10 mL of DMF and gently agitate for 30 minutes to swell the resin. Drain the solvent.
-
Fmoc Deprotection (Cycle 1):
-
Add a 20% piperidine in DMF solution (10 mL) to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh 10 mL of 20% piperidine in DMF solution. Agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF (3 x 10 mL). This removes residual piperidine.
-
-
Coupling (Cycle 1 - Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (446 mg), HOBt (203 mg) in 5 mL of DMF.
-
Add DIC (235 µL) to the solution and let it activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). A small sample of resin can be taken for a Kaiser test to confirm complete coupling.
-
-
Repeat for Alanine: Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling), but use Fmoc-Ala-OH instead of Fmoc-Gly-OH.
-
Final Deprotection: After the final coupling, repeat step 2 one last time to remove the N-terminal Fmoc group from Alanine.
-
Cleavage and Isolation:
-
Wash the final resin with DCM (5 x 10 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Work in a fume hood.
-
Add 10 mL of the cleavage cocktail to the dry resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Centrifuge to pellet the white solid, decant the ether, and dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC. Confirm the identity and purity of the final product (Ala-Gly-Phe) by LC-MS and NMR.
Protocol 2: Synthesis of a 1,2,3-Triazole via CuAAC "Click" Reaction
This protocol demonstrates the highly efficient and reliable synthesis of a 1,4-disubstituted 1,2,3-triazole, a common scaffold in bioactive molecules.
Rationale: The CuAAC reaction provides a rapid and clean method to connect an azide-containing fragment with an alkyne-containing fragment.[15] We use sodium ascorbate to reduce a Cu(II) source (CuSO₄) in situ to the active Cu(I) catalyst, which is a common and effective method that avoids handling potentially unstable Cu(I) salts. The reaction is often run in a water/t-BuOH mixture, which is an environmentally benign solvent system that facilitates the dissolution of both organic substrates and inorganic salts.[15]
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) |
| Benzyl Azide | 133.15 | 133 mg | 1.0 |
| Phenylacetylene | 102.13 | 110 µL | 1.0 |
| CuSO₄·5H₂O | 249.69 | 25 mg | 0.1 (10 mol%) |
| Sodium Ascorbate | 198.11 | 40 mg | 0.2 (20 mol%) |
| tert-Butanol (t-BuOH) | - | 5 mL | - |
| Deionized Water | - | 5 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 25 mL round-bottom flask, add Benzyl Azide (133 mg, 1.0 mmol) and Phenylacetylene (110 µL, 1.0 mmol).
-
Solvent Addition: Add 5 mL of t-BuOH and 5 mL of deionized water. Stir the mixture until a homogenous solution or fine emulsion is formed.
-
Catalyst Addition: In a separate vial, dissolve CuSO₄·5H₂O (25 mg, 0.1 mmol) and Sodium Ascorbate (40 mg, 0.2 mmol) in 1 mL of water. Add this catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, add 20 mL of water and 20 mL of ethyl acetate to the flask.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: The crude product is often very clean. If necessary, purify by flash column chromatography or recrystallization. Confirm the structure of the product, 1-benzyl-4-phenyl-1H-1,2,3-triazole, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
The strategic application of modern synthetic methodologies is paramount to the success of drug discovery programs. From the brute-force efficiency of combinatorial chemistry to the elegant precision of FBDD and asymmetric biocatalysis, each approach offers a distinct set of advantages tailored to different stages of the discovery pipeline. The protocols detailed herein provide a practical foundation for implementing these powerful techniques. Looking forward, the field continues to evolve, with increasing integration of automated synthesis platforms, machine learning for reaction prediction, and the development of greener synthetic methods.[25][26][27] These advancements promise to further accelerate the design and synthesis of the next generation of life-saving bioactive molecules.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Explained: How is synthetic chemistry driving drug discovery today? | Drug Discovery News [drugdiscoverynews.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Combinatorial Chemistry: Advancements in Drug Discovery Methods [wisdomlib.org]
- 5. Combinatorial chemistry | PPT [slideshare.net]
- 6. Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 13. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 15. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biocatalysis and Bioactive Molecules: Future and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
- 24. Biocatalysis - Wikipedia [en.wikipedia.org]
- 25. journalspub.com [journalspub.com]
- 26. Green Synthesis of Bioactive Molecules: A Review. | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 27. hilarispublisher.com [hilarispublisher.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Welcome to the technical support center for the synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges and side reactions encountered during this synthesis, ensuring a successful and efficient experimental outcome.
Introduction to the Synthesis
The synthesis of this compound typically involves the alkylation of ethyl acetoacetate. This reaction is a cornerstone of organic synthesis, allowing for the formation of a new carbon-carbon bond at the α-position of a ketone.[1] The process begins with the deprotonation of ethyl acetoacetate using a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide, in this case, (2-bromoethyl)benzene, via an S(_N)2 reaction. Subsequent workup yields the desired β-keto ester. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound.
FAQ 1: Low Yield of the Desired Product
Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the acetoacetic ester synthesis can stem from several factors. Here, we'll break down the most common culprits and provide actionable solutions.
1. Incomplete Deprotonation of Ethyl Acetoacetate:
-
The Problem: The first critical step is the quantitative formation of the enolate. If the base is not strong enough or used in insufficient quantity, a significant portion of the ethyl acetoacetate will remain unreacted.
-
Troubleshooting:
-
Base Selection: Sodium ethoxide (NaOEt) in ethanol is the classic and often most effective base for this reaction. It's crucial that the alkoxide base matches the alkyl group of the ester to prevent transesterification.[2] For instance, using sodium methoxide with ethyl acetoacetate would lead to the formation of methyl acetoacetate, complicating the product mixture.
-
Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the ethyl acetoacetate.
-
2. Competing Side Reactions:
-
The Problem: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-alkylation) and the carbonyl oxygen (O-alkylation). While C-alkylation is desired, O-alkylation can occur, leading to the formation of an undesired ether byproduct.
-
Troubleshooting:
-
Reaction Conditions: C-alkylation is generally favored under thermodynamic control (more stable product), while O-alkylation is favored under kinetic control (faster reaction). To promote C-alkylation, the reaction is typically run at or below room temperature.
-
Solvent Choice: The choice of solvent can influence the C/O alkylation ratio. Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thus favoring C-alkylation.
-
3. Dialkylation of Ethyl Acetoacetate:
-
The Problem: After the initial alkylation, the product, this compound, still possesses an acidic α-hydrogen. This can be deprotonated by any remaining base, leading to a second alkylation and the formation of a dialkylated byproduct.[3][4]
-
Troubleshooting:
-
Controlled Addition: Add the alkyl halide slowly to the solution of the enolate. This ensures that the concentration of the alkyl halide is kept low, minimizing the chance of a second alkylation event occurring on the product.
-
Stoichiometry: Use a slight excess of ethyl acetoacetate relative to the alkyl halide to ensure the halide is consumed before significant dialkylation of the product can occur.
-
FAQ 2: Presence of Unwanted Byproducts in my Final Product
Question: My NMR analysis shows signals that do not correspond to my desired product. What are the likely side products and how can I avoid them?
Answer: The presence of impurities is a common challenge. Understanding their origin is key to their elimination.
1. Unreacted Starting Materials:
-
The Problem: Incomplete reaction can leave you with unreacted ethyl acetoacetate and (2-bromoethyl)benzene.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion. Gentle heating may be required, but be mindful that this can also promote side reactions.
-
Purification: Unreacted starting materials can often be removed by column chromatography.
-
2. Dialkylated Product:
-
The Problem: As mentioned previously, the formation of Ethyl 3-oxo-2,2-bis(2-phenylethyl)butanoate is a common side reaction.[3][4]
-
Troubleshooting: Refer to the "Dialkylation" section in FAQ 1. Careful control of stoichiometry and addition rates are your primary tools to minimize this byproduct.
3. Self-Condensation of Ethyl Acetoacetate (Claisen Condensation):
-
The Problem: In the presence of a strong base, ethyl acetoacetate can undergo a Claisen condensation with itself to form dehydroacetic acid and other condensation products.[5][6][7] This is more likely to occur if the alkyl halide is added too slowly or if the reaction temperature is too high.
-
Troubleshooting:
-
Temperature Control: Maintain a controlled temperature, typically at or below room temperature, during the addition of the base and the alkyl halide.
-
Order of Addition: Add the base to the ethyl acetoacetate first to form the enolate, and then add the alkyl halide.
-
4. Hydrolysis and Decarboxylation Products:
-
The Problem: If the reaction is worked up under acidic conditions and heated, the β-keto ester can be hydrolyzed to a β-keto acid, which can then readily decarboxylate to form a ketone.[8][9][10] In this case, the byproduct would be 4-phenyl-2-butanone.
-
Troubleshooting:
-
Workup Conditions: Use a mild aqueous workup, for example, with a saturated solution of ammonium chloride, to quench the reaction. Avoid strong acids and high temperatures during the workup and purification steps unless decarboxylation is the intended next step.
-
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol outlines a standard procedure for the synthesis, incorporating best practices to minimize common side reactions.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
(2-bromoethyl)benzene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add ethyl acetoacetate (1.05 equivalents) to the cooled sodium ethoxide solution with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Slowly add (2-bromoethyl)benzene (1.0 equivalent) to the enolate solution via the addition funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC. Gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Matches the ester's alkoxy group to prevent transesterification.[2] |
| Solvent | Anhydrous Ethanol | Good solvent for both the base and the enolate. |
| Stoichiometry (EAA:Base:RX) | 1.05 : 1.0 : 1.0 | Slight excess of EAA minimizes dialkylation. |
| Temperature | 0 °C to RT (up to 50 °C if needed) | Controls the rate of reaction and minimizes side reactions. |
| Workup | Saturated aq. NH(_4)Cl | Mildly acidic quench to avoid hydrolysis and decarboxylation. |
Visualizing Reaction Pathways
Main Reaction and Key Side Reactions
Caption: Key reaction pathways in the synthesis.
Troubleshooting Flowchart
Caption: A step-by-step troubleshooting guide.
References
- 1. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]
- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. aklectures.com [aklectures.com]
- 4. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting Guide: Common Issues in the Synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate
An essential component in various research and development applications, Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a β-keto ester synthesized via a crossed Claisen condensation. This reaction, while fundamental, is notoriously sensitive to reaction conditions, often leading to challenges in achieving high yield and purity. Success hinges on carefully controlling the delicate equilibrium and minimizing competing side reactions.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield synthesis of your target molecule.
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions based on core chemical principles.
Question 1: My reaction yield is extremely low, or I've only recovered my starting materials. What are the likely causes?
Answer: This is a common issue often traced back to the reaction's equilibrium and the conditions required to drive it forward. The Claisen condensation is a reversible process.[1][2] To achieve a high yield, the equilibrium must be shifted towards the product side. The primary driving force for this is the deprotonation of the newly formed β-keto ester product.[2][3]
-
Insufficient or Inactive Base: A stoichiometric amount (at least one full equivalent) of a strong base is required.[4] The base, typically sodium ethoxide (NaOEt), performs two roles: it first generates the nucleophilic enolate from Ethyl 3-phenylpropanoate and then, crucially, it deprotonates the product, this compound.[4][5] The product (pKa ≈ 11) is significantly more acidic than the starting ester (pKa ≈ 25) or ethanol.[5] This final, essentially irreversible deprotonation pulls the entire reaction equilibrium towards the product.[1][2] If less than one equivalent of base is used, or if the base has degraded due to improper storage (e.g., exposure to moisture), this critical final step cannot occur, and the reaction will not proceed to completion.
-
Presence of Water or Protic Solvents: Meticulously dry conditions are paramount. Any water present will react with the strong base, neutralizing it. Furthermore, protic solvents like ethanol, while a byproduct, should not be used as the primary reaction solvent in excess, as this can favor the reverse reaction. The use of anhydrous solvents like THF or toluene is recommended.
-
Incorrect Base Choice: The alkoxide base should match the alkoxy group of the esters (in this case, ethoxide for ethyl esters).[4][6] Using a different alkoxide, like methoxide, can lead to transesterification, resulting in a mixture of ethyl and methyl esters and complicating the product profile.[7] Using hydroxide bases is unsuitable as they will saponify (hydrolyze) the esters into carboxylate salts.[6][7]
-
Insufficient Reaction Time or Temperature: Condensation reactions can be slow. Ensure the reaction is allowed sufficient time to reach equilibrium. While elevated temperatures can increase the reaction rate, they can also promote side reactions. Room temperature to a gentle reflux (e.g., ~50-60°C) is a typical starting point.
Question 2: My final product is impure, containing significant amounts of byproducts. How can I improve the selectivity for the desired crossed-Claisen product?
Answer: This is the central challenge of a crossed Claisen condensation where both esters are enolizable.[3] You are likely forming a statistical mixture of all four possible products: two self-condensation products and two crossed-condensation products.
-
Self-Condensation of Ethyl Acetate: Produces ethyl acetoacetate.
-
Self-Condensation of Ethyl 3-phenylpropanoate: Produces ethyl 2,4-diphenyl-3-oxopentanoate.
-
Desired Crossed Product: this compound.
-
Other Crossed Product: Where ethyl acetate enolate attacks ethyl 3-phenylpropanoate.
To favor the desired product, you must control which enolate forms and how it reacts.
-
Strategic Order of Addition: The most common strategy is to slowly add the more valuable or more readily enolizable ester (Ethyl 3-phenylpropanoate) to a mixture of the base and the other ester (Ethyl acetate). By keeping the concentration of the added ester low at all times, you minimize its opportunity for self-condensation.
-
Use of a Non-Nucleophilic Base (LDA): For maximum control, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used.[4][8] This allows for the quantitative, pre-formation of the desired enolate from Ethyl 3-phenylpropanoate at low temperature (e.g., -78°C). Once enolate formation is complete, the second ester (Ethyl acetate) is added. This method largely prevents the formation of the other enolate and thus significantly reduces byproduct formation.[8]
-
Stoichiometry Control: Using an excess of the less expensive, non-enolizable (or in this case, the one you want to act as the electrophile) ester, Ethyl acetate, can also help push the reaction towards the desired crossed product.[5]
Visualization of Competing Reaction Pathways
Caption: Competing pathways in the crossed Claisen condensation.
Question 3: My reaction seems to work, but I lose a lot of product during the acidic workup and purification. What's happening?
Answer: The β-keto ester product can be susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions combined with heat. This is known as the retro-Claisen condensation.[1]
-
Harsh Workup Conditions: The purpose of the final acidic quench is simply to neutralize the enolate of the product and any remaining base.[4] Use a mild acid, such as dilute aqueous HCl or H₂SO₄, and keep the temperature low (e.g., an ice bath) during neutralization.[7] Vigorous heating in the presence of strong acid or base after the reaction is complete can cleave the β-keto ester back into starting materials or cause decarboxylation.
-
Purification Issues: Distillation at high temperatures can also cause decomposition. If distillation is necessary, it should be performed under vacuum to lower the boiling point. Column chromatography is often a milder and more effective method for purifying β-keto esters.
Frequently Asked Questions (FAQs)
Q: Why is a catalytic amount of base not sufficient for a Claisen condensation? A: Unlike an aldol condensation where the base is regenerated, in a Claisen condensation, the base is consumed in the final step.[2] The product β-keto ester is much more acidic than the starting materials, so it is immediately deprotonated by the alkoxide base.[1][5] This step is thermodynamically favorable and drives the reaction to completion, but it consumes one equivalent of base per equivalent of product formed. Therefore, a stoichiometric amount of base is essential.[4]
Q: What is the specific role of the final acidic workup? A: At the end of the reaction, the product exists as its resonance-stabilized enolate salt.[4] This enolate is stable and will not proceed to the final neutral product on its own. The addition of a mild aqueous acid in the final step serves to protonate this enolate, yielding the neutral β-keto ester which can then be extracted from the aqueous layer.[4][7]
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an excellent method. Take small aliquots from the reaction mixture at regular intervals. Quench the aliquot with a drop of dilute acid and extract with a small amount of an organic solvent (e.g., ethyl acetate). Spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture). The disappearance of the limiting starting material and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.
Optimized Experimental Protocol
This protocol utilizes the principle of pre-forming the enolate with LDA to maximize the yield of the desired crossed-Claisen product.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 3-phenylpropanoate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Maintain the system under an inert atmosphere of dry nitrogen throughout the reaction.
-
LDA Preparation: Cool the flask to -78°C (dry ice/acetone bath). Add anhydrous THF, followed by diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70°C. Stir the resulting LDA solution for 30 minutes at -78°C.
-
Enolate Formation: Add Ethyl 3-phenylpropanoate (1.0 equivalent) dropwise to the LDA solution via the dropping funnel, again maintaining the temperature at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Condensation: Add Ethyl acetate (1.2 equivalents), which has been freshly distilled, dropwise to the enolate solution. The addition should be slow to control the reaction exotherm.
-
Reaction: Allow the reaction mixture to stir at -78°C for 2-3 hours. The progress can be monitored by TLC.
-
Quench: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78°C.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to diagnosing low product yield.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Ethyl 3-phenylpropanoate | Forms the desired enolate to build the product backbone. |
| Electrophile | Ethyl Acetate | Provides the acetyl group for the β-keto functionality. |
| Base | LDA or Sodium Ethoxide (NaOEt) | LDA offers higher selectivity; NaOEt is a classic choice.[4] |
| Stoichiometry (Base) | ≥ 1.0 equivalent | Required to deprotonate the product and drive the equilibrium.[2][4] |
| Solvent | Anhydrous THF, Toluene | Aprotic solvents prevent base neutralization and side reactions. |
| Temperature | -78°C (for LDA) or RT to 50°C (for NaOEt) | Low temperature with LDA controls enolate formation. |
| Workup | Quench with mild acid (e.g., aq. NH₄Cl) at low temp. | Prevents retro-Claisen decomposition of the product.[1] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. willson.cm.utexas.edu [willson.cm.utexas.edu]
Preventing self-condensation of ethyl acetoacetate in alkylation reactions
Welcome to the Technical Support Center for the alkylation of ethyl acetoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and best practices for this versatile synthetic transformation. Here, we will delve into the underlying chemical principles to help you navigate the common challenges and optimize your reaction outcomes, with a primary focus on preventing the undesired self-condensation side reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the alkylation of ethyl acetoacetate.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of Alkylated Product | 1. Incomplete Enolate Formation: The base used may be too weak or has degraded due to improper storage. Water in the solvent or on the glassware can also consume the base.[1] 2. Inactive Alkylating Agent: The alkyl halide may have decomposed. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[1] | 1. Base Selection and Handling: Use a strong enough base to ensure complete deprotonation of ethyl acetoacetate (pKa ≈ 11).[2] Sodium ethoxide is commonly used.[3][4] For more sensitive substrates, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can be employed.[5][6] Always use freshly prepared or properly stored base and ensure all glassware and solvents are anhydrous.[1] 2. Check Alkylating Agent: Use a fresh or purified alkylating agent. 3. Optimize Reaction Conditions: Monitor the reaction by TLC. Gentle heating or refluxing may be necessary to drive the reaction to completion.[1][3] |
| Significant Amount of Self-Condensation Product (Claisen Condensation) | 1. Incomplete Enolate Formation: If ethyl acetoacetate is not fully converted to its enolate, the remaining starting material can act as an electrophile, leading to self-condensation.[7][8][9] This is a classic Claisen condensation reaction.[7][8][9][10][11] 2. Slow Alkylation: If the alkylating agent is unreactive or added too slowly, the enolate may react with unreacted ethyl acetoacetate. | 1. Ensure Complete Deprotonation: Use at least one full equivalent of a strong base to drive the equilibrium towards the enolate.[7][10] The high acidity of the β-keto ester product helps to drive the initial condensation equilibrium to the product side, but in an alkylation context, any unreacted starting material is problematic.[7][10] 2. Efficient Alkylation: Add the alkylating agent promptly after enolate formation. Ensure the chosen alkyl halide is reactive enough for the SN2 reaction.[3] |
| Formation of Dialkylated Product | 1. Use of Excess Alkylating Agent: Adding more than one equivalent of the alkylating agent can lead to a second alkylation event. 2. Equilibration: The mono-alkylated product can be deprotonated by any remaining base or unreacted enolate, leading to a second alkylation. | 1. Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent for mono-alkylation. 2. Controlled Reaction Conditions: For mono-alkylation, slowly add the alkylating agent to the enolate solution at a controlled temperature to minimize side reactions. If dialkylation is desired, two full equivalents of base and alkylating agent should be used.[6] |
| O-Alkylation instead of C-Alkylation | 1. Nature of the Enolate and Electrophile: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[12] Hard electrophiles and certain solvent conditions can favor O-alkylation. 2. Leaving Group: The nature of the leaving group on the alkylating agent can influence the C/O alkylation ratio.[12] | 1. Solvent and Counter-ion Choice: Protic solvents can solvate the oxygen atom of the enolate, favoring C-alkylation. The choice of counter-ion (e.g., Na⁺, K⁺, Li⁺) can also influence the outcome. 2. Alkylating Agent: Softer alkyl halides (iodides and bromides) generally favor C-alkylation.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is self-condensation a common side reaction in the alkylation of ethyl acetoacetate?
A1: The self-condensation of ethyl acetoacetate is a Claisen condensation reaction.[7][8][9] It occurs when the enolate of ethyl acetoacetate, a potent nucleophile, attacks the electrophilic carbonyl carbon of another molecule of unreacted ethyl acetoacetate.[7][13] This side reaction is prevalent when the deprotonation of the starting material is incomplete, leaving both the nucleophilic enolate and the electrophilic ester present in the reaction mixture simultaneously.[14]
Q2: How does the choice of base impact the prevention of self-condensation?
A2: The key is to use a base that is strong enough to completely and rapidly convert the ethyl acetoacetate into its enolate form.[5][7] This minimizes the concentration of the electrophilic starting material, thereby suppressing the self-condensation pathway. Sodium ethoxide is a common choice as its conjugate acid, ethanol, is often the reaction solvent.[3][4] For substrates prone to side reactions, a stronger, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is highly effective as it ensures rapid and complete enolate formation.[5][6]
Q3: What is the role of temperature in controlling the reaction?
A3: Temperature control is crucial. Enolate formation is often performed at low temperatures (e.g., -78 °C with LDA) to ensure kinetic control and prevent unwanted side reactions.[15][16] The subsequent alkylation step may require warming to room temperature or gentle heating to proceed at a reasonable rate.[3] Running the reaction at too high a temperature can promote side reactions, including elimination if using secondary or sterically hindered alkyl halides.
Q4: Can I use any alkyl halide for this reaction?
A4: The alkylation of ethyl acetoacetate proceeds via an SN2 mechanism.[3] Therefore, the reaction works best with primary and methyl halides.[3] Secondary halides react more slowly and are more prone to elimination side reactions. Tertiary halides are generally unsuitable as they will primarily undergo elimination.[3][5]
Q5: What solvents are appropriate for this reaction?
A5: The solvent must be aprotic to avoid protonating the enolate.[5] Ethers such as diethyl ether, tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME) are commonly used.[5] Dimethylformamide (DMF) can also be used and has been shown to accelerate the rate of alkylation.[17] When using sodium ethoxide, absolute ethanol is often the solvent of choice.[4]
Reaction Mechanisms and Workflows
Desired Alkylation Pathway vs. Undesired Self-Condensation
To effectively troubleshoot, it is essential to understand the competing reaction pathways.
Caption: Competing reaction pathways for the ethyl acetoacetate enolate.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues in ethyl acetoacetate alkylation.
Caption: Troubleshooting flowchart for ethyl acetoacetate alkylation.
Experimental Protocol: Synthesis of Ethyl n-Butylacetoacetate
This protocol is a representative example for the alkylation of ethyl acetoacetate.[4]
Materials:
-
5-L round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride tube
-
Separatory funnel
-
Heating mantle or steam bath
-
Absolute ethanol (2.5 L)
-
Sodium metal (115 g, 5 moles)
-
Ethyl acetoacetate (650 g, 5 moles)
-
n-Butyl bromide (750 g, 5.47 moles)
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L flask equipped with a stirrer and reflux condenser, add 2.5 L of absolute ethanol. Gradually add 115 g of sodium metal in small pieces. The reaction is exothermic and will take several hours. Allow all the sodium to dissolve completely.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 650 g of ethyl acetoacetate.
-
Alkylation: Begin stirring and heat the solution to a gentle reflux. Over a period of approximately 2 hours, add 750 g of n-butyl bromide from the separatory funnel.
-
Reaction Completion: Continue stirring and refluxing for 6-10 hours, or until a sample of the solution is neutral to moist litmus paper.
-
Workup: Cool the reaction mixture and decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the washings with the main solution.
-
Purification: Distill off the ethanol, preferably using a steam bath. The crude residue can then be purified by vacuum distillation to yield the pure ethyl n-butylacetoacetate.
Safety Precautions:
-
Sodium metal reacts violently with water and is flammable. Handle under an inert atmosphere or in a dry solvent.[3]
-
Sodium ethoxide is corrosive and moisture-sensitive.[3]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. benchchem.com [benchchem.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. askthenerd.com [askthenerd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. datapdf.com [datapdf.com]
Removal of unreacted starting materials from Ethyl 3-oxo-2-(2-phenylethyl)butanoate
Introduction for the Researcher
This technical guide addresses a critical, yet often challenging, step in the synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate: the removal of unreacted starting materials and reaction byproducts. The target compound is typically synthesized via an acetoacetic ester synthesis, a classic C-C bond-forming reaction involving the alkylation of an ethyl acetoacetate enolate.[1][2] While robust, this synthesis invariably leaves behind a crude mixture requiring careful purification to isolate the desired product in high purity.
This document, presented in a question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification step. It is designed to empower researchers to diagnose issues in their purification workflow and select the most effective strategy for their specific experimental outcome.
Frequently Asked Questions & Troubleshooting Guide
Q1: I've completed the synthesis. What are the most likely unreacted starting materials and byproducts I need to remove from my crude this compound?
A1: Understanding the composition of your crude reaction mixture is the first step toward effective purification. The synthesis proceeds by the deprotonation of ethyl acetoacetate with a base, typically sodium ethoxide, followed by nucleophilic attack on an alkyl halide, in this case, (2-bromoethyl)benzene, also known as phenethyl bromide.[3][4]
Therefore, your primary contaminants will be:
-
Unreacted Ethyl Acetoacetate: The nucleophilic starting material.
-
Unreacted (2-Bromoethyl)benzene (Phenethyl Bromide): The electrophilic starting material.[5]
Other substances that are typically removed during the initial work-up include:
-
Sodium Bromide (NaBr): A salt byproduct of the SN2 reaction.
-
Residual Base (e.g., Sodium Ethoxide): The base used to generate the enolate.[6]
-
Solvent (e.g., Ethanol): The reaction solvent.
A minor, but often difficult to remove, byproduct can be the dialkylated product , Ethyl 2,2-bis(2-phenylethyl)-3-oxobutanoate, formed if the mono-alkylated product is deprotonated and reacts a second time.[3]
Q2: What is the essential first step to process my crude reaction mixture before detailed purification?
A2: An aqueous work-up is the crucial first stage of purification.[7] This procedure is designed to remove all water-soluble and acidic/basic impurities, significantly simplifying the subsequent, more precise purification steps. The primary goals of the work-up are to neutralize the reaction, remove the salt byproduct (NaBr), and wash away the residual base and any water-soluble starting materials or solvents like ethanol.
Protocol 1: Standard Aqueous Work-up
-
Quenching: Once the reaction is deemed complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing a volume of water (or a dilute, weak acid like aqueous NH₄Cl) approximately 5-10 times the volume of the reaction solvent.
-
Extraction: Add a suitable organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane). A typical volume would be 2-3 times the initial reaction volume.
-
Mixing & Separation: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously for 30-60 seconds. Allow the layers to separate completely. Drain the aqueous layer.
-
Neutralization Wash: Wash the organic layer with an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic species.[7] Be sure to vent frequently as CO₂ gas may evolve.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This step helps to remove the bulk of the dissolved water in the organic layer and breaks up emulsions.[7]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of water-soluble impurities.
Q3: How do I decide between high-vacuum distillation and flash column chromatography for the final purification step?
A3: The choice between distillation and chromatography is dictated by the physical properties of your product and the remaining impurities, specifically their boiling points and polarities.[8]
-
High-Vacuum Distillation separates compounds based on differences in their boiling points. It is most effective when there is a significant difference (>25-30 °C) between the boiling points of the components. Given the high molecular weight of the product and starting materials, distillation must be performed under high vacuum to prevent thermal decomposition.
-
Flash Column Chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel), which is governed by polarity.[9] It is ideal for separating compounds with similar boiling points but different polarities.
Comparative Data Table
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | General Polarity |
| Ethyl Acetoacetate | 130.14 | ~181 | More Polar |
| (2-Bromoethyl)benzene | 185.06 | ~221[5] | Less Polar |
| This compound (Product) | 234.29 | >250 (Estimated) | Intermediate Polarity |
Analysis: The boiling point of phenethyl bromide (~221 °C) may be too close to that of your product to achieve a clean separation via distillation, especially if the vacuum is not perfect. Ethyl acetoacetate has a lower boiling point and could potentially be removed as a first fraction. The most reliable way to make a decision is to first run a Thin-Layer Chromatography (TLC) analysis of your crude product.
Decision Workflow Diagram The following diagram outlines the logical steps to choose the best purification method.
Caption: Decision tree for selecting the optimal purification method.
Q4: Can you provide a detailed protocol for purification by flash column chromatography?
A4: Flash column chromatography is often the most effective method for this specific separation. The key is to find a solvent system that provides good separation (a ΔRf of >0.2) between your product and the closest-running impurity on a TLC plate.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Aim for a solvent system that moves the desired product to an Rf (retention factor) of approximately 0.25-0.35.
-
A common starting point for β-keto esters is 10-15% ethyl acetate in hexanes.[7]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 50:1 to 100:1 mass ratio of silica gel to crude product).
-
Prepare a slurry of silica gel in the least polar eluent (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly, ensuring no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane) or the eluent itself.
-
Carefully apply the concentrated sample solution to the top of the silica bed with a pipette.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Then, carefully add the resulting free-flowing powder to the top of the column bed.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle, steady pressure (using a flask bulb or regulated air line) to achieve a flow rate where the solvent level drops by about 2 inches per minute.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
-
Monitoring and Final Steps:
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure with a rotary evaporator to yield the purified this compound.
-
Q5: My TLC analysis shows co-elution, but the boiling points seem different enough. What are the key considerations for high-vacuum distillation?
A5: If chromatography is not ideal, high-vacuum distillation is a viable alternative, particularly for removing the lower-boiling ethyl acetoacetate. A short-path distillation apparatus is highly recommended to minimize product loss on the glass surfaces.
Protocol 3: High-Vacuum Distillation
-
Apparatus Assembly:
-
Assemble a short-path distillation apparatus. Ensure all glassware is impeccably dry and joints are sealed with high-vacuum grease.
-
Place the crude product and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
-
Applying Vacuum:
-
Connect the apparatus to a high-vacuum pump, with a cold trap (using liquid nitrogen or a dry ice/acetone slurry) positioned between the apparatus and the pump to protect it.
-
Slowly and carefully apply the vacuum. Observe for any vigorous bumping or boiling at room temperature.
-
-
Heating and Fractionation:
-
Once a stable, high vacuum is achieved (ideally <1 mmHg), begin to heat the distillation flask gently using a heating mantle. Ensure the mixture is stirring to promote even boiling.
-
Monitor the temperature at the thermometer head. The first fraction to distill will be the lowest boiling point component, likely residual solvent followed by ethyl acetoacetate.
-
Once the first fraction is collected, you may need to increase the mantle temperature to distill the next component. Collect different fractions in separate receiving flasks. Your product will distill at a higher temperature than the starting materials.
-
-
Completion:
-
When the desired fraction has been collected, or if you observe signs of decomposition (darkening of the material), remove the heat source first.
-
Allow the entire apparatus to cool to room temperature before slowly and carefully releasing the vacuum to prevent air from rushing in and shattering the hot glassware.
-
Workflow for Overall Purification
Caption: General experimental workflow for purification.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize O-Alkylation in the Synthesis of β-Keto Esters
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of β-keto ester alkylation. O-alkylation is a persistent and often frustrating side reaction that can significantly lower the yield of the desired C-alkylated product. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and maximize your synthetic efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering step-by-step protocols and the scientific rationale behind them.
Problem 1: Low Yield of C-Alkylated Product with Significant O-Alkylation Byproduct
You've run your alkylation of ethyl acetoacetate with benzyl bromide, but NMR analysis shows a frustrating mixture of C- and O-alkylated products, with the latter being predominant.
Root Cause Analysis: The formation of C- vs. O-alkylated products is a classic example of kinetic versus thermodynamic control, influenced by several interdependent factors including the electrophile, solvent, and counter-ion.[1][2][3] The enolate of a β-keto ester is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen atom.[4][5] O-alkylation is often the kinetically favored pathway, while C-alkylation is typically the thermodynamically more stable product.[6]
Solution Workflow:
Step 1: Evaluate and Modify Your Solvent System.
-
Insight: Polar aprotic solvents like DMSO or HMPA can strongly solvate the metal counter-ion, leading to a more "naked" and highly reactive enolate. This increased reactivity often favors attack at the more electronegative oxygen atom, leading to O-alkylation.[7] In contrast, less polar solvents like THF or toluene promote ion pairing, which can sterically hinder the oxygen atom and favor C-alkylation.[4]
-
Action: Switch from a highly polar aprotic solvent to THF or toluene.
Step 2: Change the Metal Counter-ion.
-
Insight: The nature of the counter-ion plays a crucial role. Smaller, harder cations like Li⁺ coordinate more tightly to the hard oxygen atom of the enolate.[8][9] This chelation can block the oxygen, making the carbon atom the more accessible nucleophilic center. Larger, softer cations like K⁺ or Cs⁺ result in a looser ion pair, increasing the likelihood of O-alkylation.
-
Action: If you are using a base like potassium tert-butoxide (KOtBu), consider switching to a lithium-based base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).
Step 3: Lower the Reaction Temperature.
-
Insight: C-alkylation generally has a higher activation energy but leads to a more stable product.[6] Running the reaction at lower temperatures (e.g., -78 °C) favors the kinetic product, which in many cases is the desired C-alkylated compound when using appropriate solvent and counter-ion combinations that disfavor O-alkylation.[1]
-
Action: Perform the deprotonation and alkylation steps at -78 °C. Allow the reaction to slowly warm to room temperature.
Step 4: Consider the Electrophile.
-
Insight: According to Hard and Soft Acid-Base (HSAB) theory, hard electrophiles tend to react with the hard oxygen atom, while soft electrophiles prefer the soft carbon atom.[8][10][11] Alkyl iodides are softer than alkyl bromides, which are in turn softer than alkyl chlorides.[12]
-
Action: If possible, switch from an alkyl bromide or chloride to the corresponding alkyl iodide to favor C-alkylation.
A summary of these influencing factors is presented in the table below:
| Factor | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Solvent | Non-polar aprotic (e.g., Toluene, THF) | Polar aprotic (e.g., DMSO, HMPA) | Polar solvents solvate the cation, creating a "naked" enolate that reacts at the more electronegative oxygen.[4][7] |
| Counter-ion | Small, hard cations (e.g., Li⁺, Mg²⁺) | Large, soft cations (e.g., K⁺, Cs⁺) | Small cations chelate the oxygen, sterically hindering it and promoting C-alkylation.[9] |
| Temperature | Low temperatures (e.g., -78 °C) | High temperatures | C-alkylation is often the thermodynamically favored product, but kinetic control at low temperatures can be used to select for it under the right conditions.[1] |
| Electrophile | Soft electrophiles (e.g., R-I, R-Br) | Hard electrophiles (e.g., R-Cl, R-OTs) | Based on HSAB theory, the soft carbon of the enolate prefers to react with soft electrophiles.[8][12] |
Problem 2: Competing Dialkylation and Low Yield of Mono-Alkylated Product
You are attempting to synthesize a mono-alkylated β-keto ester, but the reaction is yielding a significant amount of the dialkylated product, and some starting material remains unreacted.
Root Cause Analysis: The mono-alkylated product is also acidic and can be deprotonated by the base present in the reaction mixture, leading to a second alkylation.[13] This is particularly problematic if the initial deprotonation of the starting material is not rapid and complete.
Solution Workflow:
Step 1: Use a Strong, Non-Nucleophilic, Hindered Base.
-
Insight: To ensure complete and irreversible deprotonation of the starting β-keto ester before the addition of the electrophile, a strong, sterically hindered base is required.[1] Bases like LDA or LiHMDS are ideal as they are very strong and their bulkiness minimizes side reactions.
-
Action: Use one full equivalent of LDA or LiHMDS to generate the enolate quantitatively before adding the alkylating agent.
Step 2: Control the Stoichiometry.
-
Insight: Precise control over the stoichiometry of the reactants is critical. An excess of the base or alkylating agent can promote dialkylation.
-
Action: Use exactly one equivalent of base relative to the β-keto ester. Add the alkylating agent slowly and in slight excess (e.g., 1.05-1.1 equivalents) to ensure the enolate is consumed.
Step 3: Employ a Dianion Strategy.
-
Insight: For some substrates, it is possible to form a dianion by removing a second, less acidic proton. Alkylation then occurs preferentially at the more nucleophilic carbon.
-
Action: Treat the β-keto ester with two equivalents of a very strong base (e.g., n-BuLi or LDA) at low temperature to form the dianion. Then, add one equivalent of the alkylating agent.
The decision-making process for optimizing your reaction can be visualized as follows:
Caption: Decision workflow for minimizing O-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is C-alkylation generally the thermodynamically preferred pathway?
The C-alkylated product retains the strong carbon-oxygen double bond of the ketone, which is thermodynamically more stable than the carbon-carbon double bond of the enol ether formed from O-alkylation.[5] The reformation of the carbonyl group is a significant driving force for the reaction to favor the C-alkylated product under thermodynamic control.
Q2: Can phase-transfer catalysis (PTC) be used to improve C-alkylation selectivity?
Yes, phase-transfer catalysis can be an effective method for the alkylation of β-keto esters, often providing good yields and selectivity for the C-alkylated product under mild conditions.[14][15][16] In a typical solid-liquid PTC system, a quaternary ammonium salt is used to shuttle the enolate from the solid base (like potassium carbonate) into the organic phase where it reacts with the alkylating agent.[17] This method can be particularly useful for scaling up reactions.[14]
Q3: How does the structure of the β-keto ester itself affect the C/O alkylation ratio?
The steric and electronic properties of the β-keto ester can influence the outcome. Increased steric hindrance around the α-carbon can disfavor C-alkylation, potentially leading to more of the O-alkylated product. Conversely, substituents that increase the nucleophilicity of the α-carbon will favor C-alkylation.
Q4: Are there any "foolproof" electrophiles that give exclusively C- or O-alkylation?
While exclusivity is rare, there are strong trends. Silyl halides, such as trimethylsilyl chloride (TMSCl), almost exclusively give O-silylation to form silyl enol ethers.[3][5] This is due to the high affinity of silicon for oxygen. Conversely, soft electrophiles like methyl iodide typically favor C-alkylation under appropriate conditions.[12]
Q5: What is the role of kinetic vs. thermodynamic enolate formation in this context?
For unsymmetrical ketones, the choice of base and temperature can determine which enolate is formed.[18] A bulky, strong base at low temperatures (e.g., LDA at -78°C) will deprotonate the less hindered α-carbon, forming the kinetic enolate.[1] A smaller, weaker base at higher temperatures allows for equilibration to the more substituted, thermodynamically stable enolate. While this is more critical for unsymmetrical ketones, the principles of kinetic and thermodynamic control also apply to the C- vs. O-alkylation of the resulting enolate.[6]
The relationship between reaction conditions and the dominant alkylation pathway can be summarized in the following experimental protocol.
Experimental Protocol: Selective C-Alkylation of Ethyl 2-Oxocyclohexanecarboxylate
This protocol provides a starting point for achieving high selectivity for C-alkylation.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, add anhydrous THF (50 mL) to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (5.5 mL, 11 mmol, 1.1 eq) to the cold THF.
-
In a separate flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1.70 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Add the β-keto ester solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.88 g, 11 mmol, 1.1 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C-alkylated product.
This guide provides a comprehensive framework for understanding and controlling the factors that govern the C- versus O-alkylation of β-keto esters. By systematically applying these principles, you can troubleshoot problematic reactions and develop robust synthetic protocols.
References
- 1. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 2. fiveable.me [fiveable.me]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. fiveable.me [fiveable.me]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. studylib.net [studylib.net]
- 9. The Allylic Alkylation of Ketone Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSAB theory - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. reddit.com [reddit.com]
- 13. pharmaxchange.info [pharmaxchange.info]
- 14. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Khan Academy [khanacademy.org]
Navigating the Quench: A Technical Support Guide for Reactions Involving Ethyl 3-oxo-2-(2-phenylethyl)butanoate
For researchers, scientists, and professionals in drug development, the successful synthesis and purification of intermediates are critical milestones. Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a versatile β-keto ester, is a valuable building block in the synthesis of more complex molecules. However, the journey from reaction flask to purified product is often fraught with challenges during the quenching and work-up stages. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to navigate these critical steps with confidence and precision.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is complete. What is the primary purpose of the quenching step?
The quenching step serves two main purposes. First and foremost, it is a safety measure to neutralize any remaining reactive reagents in your mixture. A common synthesis for this compound is the alkylation of ethyl acetoacetate with a phenethyl halide, a reaction that typically employs a strong base like sodium ethoxide (NaOEt).[1][2] Quenching neutralizes this strong base, preventing unwanted side reactions during the work-up and ensuring the process is safe to handle. Secondly, quenching initiates the separation process by creating a biphasic system (aqueous and organic layers), which is essential for the subsequent extraction of your desired product.
Q2: I've noticed a significant loss of my desired product, this compound, after the work-up. What could be the cause?
Product loss for β-keto esters like this compound during work-up is often attributed to two main chemical reactions: hydrolysis and decarboxylation.
-
Hydrolysis: Under either acidic or basic conditions in the presence of water, the ester functional group can be cleaved to form the corresponding β-keto acid and ethanol.
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating to yield a ketone.[3][4]
To mitigate this, it is crucial to perform the quench and subsequent aqueous washes under controlled pH and temperature conditions. A mildly acidic quench is often preferred to neutralize the base without promoting significant ester hydrolysis.
Q3: What are the most common side products I should be aware of when synthesizing this compound via alkylation of ethyl acetoacetate?
The alkylation of ethyl acetoacetate is a powerful C-C bond-forming reaction, but it is not without potential side reactions that can complicate your work-up and purification. The most common side products include:
-
Dialkylated Product: The monoalkylated product, this compound, still possesses an acidic α-hydrogen. If the reaction conditions are not carefully controlled (e.g., stoichiometry of base and alkylating agent, reaction time), a second alkylation can occur, leading to the formation of a dialkylated ester.[3][4][5]
-
O-Alkylated Product: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the α-carbon or the enolate oxygen. While C-alkylation is generally favored, some O-alkylation can occur, leading to the formation of an ether byproduct.[6]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted ethyl acetoacetate and phenethyl halide in your crude product.
The presence of these impurities will influence your purification strategy, often necessitating chromatographic separation.
Troubleshooting Guide: Common Work-up Issues
This section provides a systematic approach to troubleshooting common problems encountered during the work-up of reactions involving this compound.
Issue 1: Persistent Emulsion Formation During Extraction
An emulsion is a stable mixture of two immiscible liquids, such as your organic solvent and the aqueous quench solution, that fails to separate into distinct layers. This is a frequent and frustrating issue in organic synthesis.
Root Causes:
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create fine droplets that are slow to coalesce.
-
Presence of Surfactant-like Impurities: Byproducts or residual starting materials can act as surfactants, stabilizing the emulsion.
-
High pH: Basic aqueous layers can sometimes contribute to emulsion formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for emulsion formation.
Detailed Protocols for Emulsion Breaking:
-
Salting Out: The addition of a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This reduces the solubility of the organic components in the aqueous phase and helps to break the emulsion by promoting phase separation.
-
Filtration through Celite®: Celite® is a diatomaceous earth that acts as a filter aid. It can break emulsions by physically disrupting the interface between the two phases and removing particulate matter that may be stabilizing the emulsion.
Issue 2: The pH of the Aqueous Layer is Difficult to Control
Maintaining the correct pH during quenching and washing is vital to prevent product degradation.
Root Causes:
-
Insufficient Quenching Agent: Underestimating the amount of residual base in the reaction mixture.
-
Use of a Strong Acid: Quenching with a strong acid can cause localized areas of very low pH, which can promote hydrolysis and decarboxylation.
Recommended Protocol for Quenching a Sodium Ethoxide-Mediated Alkylation:
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice bath to dissipate the heat that will be generated during neutralization.
-
Prepare the Quenching Solution: Use a weak acid solution, such as 1 M ammonium chloride (NH₄Cl) or a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Slow Addition: Add the quenching solution slowly to the stirred reaction mixture. Monitor the temperature to ensure it does not rise significantly.
-
Check the pH: After the addition is complete, check the pH of the aqueous layer using pH paper. The ideal pH is between 5 and 7. If the solution is still basic, add more of the weak acid solution dropwise until the desired pH is reached. If the solution becomes too acidic, it can be back-titrated with a dilute solution of a weak base like sodium bicarbonate.
Issue 3: Low Purity of the Crude Product
If analysis of your crude product (e.g., by NMR or TLC) shows a complex mixture of compounds, it indicates that side reactions have occurred or the work-up was not effective in removing impurities.
Troubleshooting and Optimization:
| Observed Impurity | Potential Cause | Suggested Action |
| Unreacted Ethyl Acetoacetate | Incomplete reaction; insufficient base. | Ensure the use of at least one equivalent of a strong base like sodium ethoxide. Consider increasing the reaction time or temperature. |
| Unreacted Phenethyl Halide | Incomplete reaction. | Ensure sufficient reaction time and temperature. |
| Dialkylated Product | Use of more than one equivalent of base or alkylating agent; prolonged reaction time. | Use a 1:1 stoichiometry of the enolate to the alkylating agent. Add the alkylating agent slowly to the enolate solution. |
| Hydrolysis/Decarboxylation Products | Work-up performed under harsh acidic or basic conditions, or at elevated temperatures. | Maintain a mildly acidic to neutral pH (5-7) during the work-up. Avoid excessive heating during solvent removal. |
Experimental Workflow: Synthesis and Work-up of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the alkylation of ethyl acetoacetate, followed by a robust work-up procedure.
Caption: Experimental workflow for the synthesis and purification of this compound.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol.
-
Enolate Formation: To the stirred solution of sodium ethoxide, add ethyl acetoacetate dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add phenethyl bromide to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate and its Impurities
For researchers, scientists, and drug development professionals, the accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a versatile β-keto ester, is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity through robust analytical methodologies is not just a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the characterization of this compound and its potential process-related and degradation impurities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
The Analytical Challenge: Thermal Lability and Isomeric Complexity
The analysis of β-keto esters like this compound by GC-MS presents a unique set of challenges. These molecules can be thermally labile, prone to decomposition in the hot GC injector port, leading to the formation of artifacts that can be mistaken for genuine impurities[1]. Furthermore, synthetic routes can lead to a variety of structurally similar impurities, including positional isomers and diastereomers, which may be difficult to resolve chromatographically.
This guide will compare two common GC capillary columns—a standard non-polar column (e.g., DB-5ms) and a mid-polarity column (e.g., DB-17ms)—to assess their performance in separating the target analyte from its key potential impurities.
Potential Impurities: A Synthesis-Based Perspective
Understanding the potential impurities begins with an examination of the common synthetic pathways to this compound. A prevalent method involves the alkylation of ethyl acetoacetate with a 2-phenylethyl halide.
Based on this, we can anticipate the following potential impurities:
-
Unreacted Starting Materials: Ethyl acetoacetate and 2-phenylethyl halide.
-
By-products of Self-Condensation: Diketene and its derivatives.
-
Dialkylated Product: Ethyl 2,2-bis(2-phenylethyl)-3-oxobutanoate.
-
Positional Isomer: Ethyl 3-oxo-4-phenylbutanoate, which could arise from impurities in the starting materials or side reactions[2].
-
Degradation Product: Phenylacetone (P2P), a known decomposition product of similar β-keto esters under thermal stress in the GC injector[1].
Experimental Workflow: A Step-by-Step Protocol
A robust analytical method requires a well-defined experimental workflow. The following protocol is designed to be self-validating by incorporating system suitability checks and clear performance metrics.
References
A Comparative Guide to HPLC Method Development for the Quantification of Ethyl 3-oxo-2-(2-phenylethyl)butanoate
As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is a scientific investigation into the physicochemical nature of an analyte and its interaction with the chromatographic system. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a key intermediate in various synthetic pathways.
We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing an optimized, robust method against a more rudimentary approach to highlight the critical impact of systematic development. The protocols herein are designed to be self-validating, grounded in established principles and regulatory expectations.
Understanding the Analyte: The Challenge of β-Keto Esters
This compound is a β-keto ester. From a chromatographic perspective, this structural class presents a specific, well-documented challenge: keto-enol tautomerism . In solution, the molecule exists as an equilibrium between its keto and enol forms. This dynamic equilibrium can result in significant peak broadening, splitting, or tailing in reversed-phase HPLC, as the two tautomers may interact differently with the stationary phase and elute at slightly different times. A primary goal of our method development, therefore, is to control this tautomerism to achieve a single, sharp, and symmetrical peak, which is fundamental for accurate quantification.
The presence of a phenyl group provides a chromophore, making UV detection a viable and straightforward choice.[1] Our initial assessment suggests that a reversed-phase HPLC method with UV detection is the most logical starting point.[2]
The Method Development Workflow: A Strategic Overview
A successful method development process is systematic. It begins with understanding the analyte and progresses through screening, optimization, and validation. The following diagram illustrates the logical flow we will follow.
Caption: Workflow for HPLC Method Development and Validation.
Comparative Method Development: Two Approaches
To illustrate the importance of a systematic approach, we will develop and compare two distinct reversed-phase HPLC methods.
-
Method A (Optimized): A gradient method employing an acidified mobile phase to control tautomerism and ensure separation from potential impurities and degradants.
-
Method B (Initial / Sub-optimal): An isocratic method using a neutral mobile phase, representing a common but often flawed starting point.
Foundational Experimental Parameters
The following parameters were common to the initial setup for both methods.
-
HPLC System: Agilent 1100/1200 series or equivalent with a DAD/UV detector.
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size. A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for the non-polar phenylethyl moiety of our analyte.[2]
-
Analyte Stock Solution: 1.0 mg/mL of this compound in Acetonitrile.
-
Working Standard Concentration: 50 µg/mL (diluted from stock with 50:50 Acetonitrile:Water).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Elevated temperature can sometimes improve peak shape for tautomers by increasing the rate of interconversion, but we will begin with a controlled, slightly above-ambient temperature.
-
Detection Wavelength: 220 nm. A diode array detector scan confirmed absorbance maxima around 220 nm, providing good sensitivity.
Method B: The Isocratic, Neutral pH Approach
This approach prioritizes simplicity. An isocratic method uses a constant mobile phase composition, which is easy to prepare and can be robust if successful.[3]
Experimental Protocol:
-
Mobile Phase: Prepare a mixture of Acetonitrile and HPLC-grade Water (60:40, v/v). Degas the solution for 15 minutes.
-
Flow Rate: Set the pump flow rate to 1.0 mL/min.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the 50 µg/mL working standard.
Results & Discussion: The resulting chromatogram would likely exhibit a broad, tailing peak for the analyte. This poor peak shape is the classic signature of unresolved keto-enol tautomerism in a neutral environment. While the method is simple, it is unsuitable for accurate quantification. The peak asymmetry would fail typical system suitability requirements, and the broadness would compromise both the limit of quantitation and the resolution from any closely eluting impurities.
Method A: The Optimized, Acidified Gradient Approach
This method is developed to directly address the challenges observed in Method B.
Causality Behind Experimental Choices:
-
Acidification: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is a key strategy to suppress the enol form and drive the equilibrium toward the keto form. This results in the analyte behaving as a single species on the column, leading to a significantly sharper and more symmetrical peak. We will use 0.1% phosphoric acid for its low UV cutoff and buffering capacity.[4]
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is essential for a stability-indicating method.[5] It ensures that both early-eluting polar degradants and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.[5]
Experimental Protocol:
-
Mobile Phase A: Prepare HPLC-grade water with 0.1% phosphoric acid (v/v).
-
Mobile Phase B: Prepare HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 85% B
-
15-17 min: 85% B
-
17.1-20 min: 40% B (re-equilibration)
-
-
Equilibration: Equilibrate the column with the initial conditions (60:40 A:B) for at least 10 minutes.
-
Analysis: Inject the 50 µg/mL working standard.
Comparative Results:
| Parameter | Method B (Isocratic, Neutral) | Method A (Gradient, Acidified) | Rationale for Improvement |
| Retention Time | ~5.2 min | ~10.8 min | Gradient elution allows for fine-tuning of retention for optimal separation. |
| Peak Shape | Broad, significant tailing | Sharp, symmetrical | Acidified mobile phase suppresses tautomerism, resulting in a single peak form. |
| Tailing Factor (USP) | > 2.0 | 1.1 | A value close to 1.0 indicates a highly symmetrical peak, crucial for accurate integration. |
| Theoretical Plates | < 2000 | > 8000 | Higher plate count indicates greater column efficiency and better resolving power. |
| Impurity Resolution | Poor | Excellent | Gradient elution effectively separates compounds with a wide range of polarities.[5] |
This direct comparison clearly demonstrates that the systematic approach of Method A, which accounts for the analyte's specific chemistry, yields a vastly superior method suitable for validation and routine use.
Developing a Stability-Indicating Method: Forced Degradation
For a method to be considered "stability-indicating," it must be proven to be specific for the analyte in the presence of its degradation products.[6][7] This is achieved through forced degradation (or stress testing) studies, as mandated by ICH guidelines.[8][9]
Objective: To intentionally degrade the analyte under various stress conditions and confirm that the developed HPLC method (Method A) can adequately separate the intact analyte peak from all formed degradant peaks.
Experimental Protocol for Forced Degradation:
Prepare separate 1 mg/mL solutions of this compound for each stress condition. The goal is to achieve 5-20% degradation of the active ingredient.[9]
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Heat at 60 °C for 4 hours.[9] Cool and neutralize with 0.1 N NaOH before dilution and injection.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 2 hours.[9] Cool and neutralize with 0.1 N HCl before dilution and injection.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Keep at room temperature for 6 hours.[9] Dilute and inject.
-
Thermal Degradation: Expose the solid drug substance to 80 °C in a hot air oven for 48 hours. Dissolve, dilute, and inject.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.[9]
After stressing, all samples are diluted to a final concentration of ~50 µg/mL and analyzed using Method A. The chromatograms are evaluated for peak purity of the analyte peak using a Diode Array Detector to ensure it is spectrally homogeneous and free from co-eluting degradants.
Method Validation (as per ICH Q2(R1))
Once the method is optimized and proven to be specific, it must be validated to demonstrate its suitability for its intended purpose.[10][11] The following parameters must be assessed.
Caption: Key Parameters for HPLC Method Validation.
Validation Data Summary (Hypothetical Data for Method A)
| Validation Parameter | Procedure | Acceptance Criteria | Result |
| Specificity | Analyze stressed samples and placebo. | No interference at the analyte's retention time. Peak purity index > 0.999. | Pass |
| Linearity | 5 concentrations from 50% to 150% of working conc. (25-75 µg/mL). | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998 |
| Range | Confirmed by linearity, accuracy, and precision. | 80-120% of the test concentration.[12] | 25-75 µg/mL |
| Accuracy | Spike-recovery at 3 levels (80%, 100%, 120%). n=3 for each. | Mean recovery between 98.0% and 102.0%. | 99.2% - 101.5% |
| Precision (Repeatability) | 6 replicate injections of 100% standard. | RSD ≤ 2.0%. | RSD = 0.8% |
| Precision (Intermediate) | Analysis on a different day by a different analyst. | RSD ≤ 2.0%. | RSD = 1.2% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Confirmed with acceptable precision (RSD < 10%). | 0.5 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Visual evaluation. | 0.15 µg/mL |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C), % organic (±2%). | System suitability parameters remain within limits. | Pass |
Conclusion
The development of a high-quality HPLC method for a challenging analyte like this compound is a testament to the power of a systematic, science-led approach. By understanding the inherent chemical properties of the analyte, specifically its keto-enol tautomerism, we could proactively design a method (Method A) that controlled this behavior using an acidified mobile phase. Comparing this optimized gradient method to a simpler isocratic, neutral pH method (Method B) starkly illustrates the difference between a method that merely "works" and one that is truly robust, specific, and reliable. The successful separation of degradants from forced degradation studies confirms its stability-indicating nature, and a comprehensive validation protocol grounded in ICH guidelines provides the ultimate trust in the data it generates. This guide serves as a framework for researchers and drug development professionals to tackle similar analytical challenges, emphasizing that the "why" behind each parameter is just as important as the "how."
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromtech.com [chromtech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. scribd.com [scribd.com]
Spectroscopic comparison of Ethyl 3-oxo-2-(2-phenylethyl)butanoate with its isomers
In the landscape of drug discovery and organic synthesis, the precise characterization of molecular structure is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between such isomers is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of Ethyl 3-oxo-2-(2-phenylethyl)butanoate and its key constitutional isomers, offering a robust framework for their identification and characterization.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.
The Isomeric Landscape: A Structural Overview
This compound (C₁₄H₁₈O₃) presents several possibilities for constitutional isomerism. For the purpose of this guide, we will focus on a comparative analysis of the target molecule and three of its structurally significant isomers:
-
This compound (1)
-
Ethyl 2-benzyl-3-oxobutanoate (2)
-
Phenethyl acetoacetate (3)
-
Ethyl 3-oxo-4-phenylbutanoate (4)
A crucial aspect of β-keto esters like compounds 1 , 2 , and 4 is their existence in a dynamic equilibrium between the keto and enol tautomers.[1][2] This tautomerism significantly influences their spectroscopic signatures, particularly in NMR and IR spectroscopy. The position of this equilibrium is sensitive to factors such as the solvent and temperature.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy provides the most detailed insights into the carbon-hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of ¹H NMR signals, along with the chemical shifts in ¹³C NMR, allow for the unambiguous differentiation of these isomers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Gently agitate the tube to ensure complete dissolution and homogeneity.
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
Diagram of the NMR Analysis Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (in CDCl₃) for the keto forms of the four isomers are presented below. The presence of the enol tautomer will introduce additional signals, most notably a broad singlet for the enolic proton (typically δ 12-13 ppm) and a vinyl proton signal (around δ 5-6 ppm).
| Proton Assignment | This compound (1) | Ethyl 2-benzyl-3-oxobutanoate (2) | Phenethyl acetoacetate (3) | Ethyl 3-oxo-4-phenylbutanoate (4) |
| -CH₃ (acetyl) | ~2.2 ppm (s) | ~2.1 ppm (s) | ~2.2 ppm (s) | - |
| -CH₂- (ethyl) | ~4.2 ppm (q) | ~4.2 ppm (q) | - | ~4.1 ppm (q) |
| -CH₃ (ethyl) | ~1.3 ppm (t) | ~1.3 ppm (t) | - | ~1.2 ppm (t) |
| Ar-H | ~7.2-7.3 ppm (m) | ~7.2-7.3 ppm (m) | ~7.2-7.3 ppm (m) | ~7.2-7.3 ppm (m) |
| Ar-CH₂- | ~2.7 ppm (t) | ~3.2 ppm (d) | ~2.9 ppm (t) | ~3.7 ppm (s) |
| -CH₂- (chain) | ~2.0 ppm (q) | - | - | ~3.4 ppm (s) |
| -CH- | ~3.6 ppm (t) | ~3.9 ppm (t) | - | - |
| -O-CH₂- | - | - | ~4.3 ppm (t) | - |
Expert Interpretation of ¹H NMR Spectra
-
This compound (1): The key differentiating feature is the methine proton (-CH-) coupled to the adjacent methylene group of the phenylethyl chain, appearing as a triplet around 3.6 ppm. The two methylene groups of the phenylethyl moiety will appear as distinct multiplets.
-
Ethyl 2-benzyl-3-oxobutanoate (2): The benzylic protons (-CH₂-) are adjacent to a chiral center, making them diastereotopic. They will likely appear as a pair of doublets or a more complex multiplet, coupled to the methine proton. The methine proton will be a triplet.
-
Phenethyl acetoacetate (3): This isomer is readily distinguished by the absence of the ethyl ester signals (a quartet and a triplet). Instead, it shows two triplets corresponding to the -O-CH₂- and Ar-CH₂- protons of the phenethyl group. The active methylene group protons will appear as a singlet.
-
Ethyl 3-oxo-4-phenylbutanoate (4): The most striking feature is the presence of two singlets for the two methylene groups in the butanoate chain, as they are not coupled to any protons. The benzylic protons are adjacent to the keto group, resulting in a downfield shift to around 3.7 ppm.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | This compound (1) | Ethyl 2-benzyl-3-oxobutanoate (2) | Phenethyl acetoacetate (3) | Ethyl 3-oxo-4-phenylbutanoate (4) |
| C=O (keto) | ~203 ppm | ~202 ppm | ~201 ppm | ~201 ppm |
| C=O (ester) | ~169 ppm | ~169 ppm | ~167 ppm | ~167 ppm |
| Ar-C (quat.) | ~140 ppm | ~137 ppm | ~138 ppm | ~134 ppm |
| Ar-C | ~126-129 ppm | ~127-129 ppm | ~126-129 ppm | ~127-129 ppm |
| -O-CH₂- | ~61 ppm | ~61 ppm | ~65 ppm | ~61 ppm |
| -CH- | ~58 ppm | ~59 ppm | - | - |
| -CH₂- (chain) | ~31 ppm, ~32 ppm | ~36 ppm | ~49 ppm | ~45 ppm, ~50 ppm |
| Ar-CH₂- | - | - | ~35 ppm | - |
| -CH₃ (acetyl) | ~30 ppm | ~29 ppm | ~30 ppm | - |
| -CH₃ (ethyl) | ~14 ppm | ~14 ppm | - | ~14 ppm |
Expert Interpretation of ¹³C NMR Spectra
The ¹³C NMR spectra provide confirmatory evidence for the structural assignments. The chemical shifts of the two carbonyl carbons (keto and ester) are characteristic. The number and chemical shifts of the signals in the aliphatic region (10-70 ppm) are highly diagnostic for each isomer, reflecting the different carbon environments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key absorptions for these isomers are associated with the carbonyl groups and the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Diagram of the IR Spectroscopy Principle:
Caption: Principle of ATR-FTIR spectroscopy.
Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (1) | Ethyl 2-benzyl-3-oxobutanoate (2) | Phenethyl acetoacetate (3) | Ethyl 3-oxo-4-phenylbutanoate (4) |
| C=O (ester) | ~1740-1750 | ~1740-1750 | ~1740-1750 | ~1740-1750 |
| C=O (keto) | ~1715-1725 | ~1715-1725 | ~1715-1725 | ~1715-1725 |
| C-O (ester) | ~1150-1250 | ~1150-1250 | ~1150-1250 | ~1150-1250 |
| Aromatic C=C | ~1600, ~1495 | ~1600, ~1495 | ~1600, ~1495 | ~1600, ~1495 |
| Aromatic C-H | >3000 | >3000 | >3000 | >3000 |
| Aliphatic C-H | <3000 | <3000 | <3000 | <3000 |
Expert Interpretation of IR Spectra
All four isomers will exhibit strong carbonyl absorptions for the ester and ketone groups.[4] The presence of two distinct C=O stretching bands is a key indicator of the β-keto ester functionality. The enol form, if present in significant concentration, will show a broad O-H stretch (around 3200-2500 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹). While the IR spectra of these isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, although NMR and mass spectrometry are more definitive for this purpose.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The differences in connectivity between the isomers lead to distinct fragmentation pathways.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a dilute solution of the analyte into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions and generate a mass spectrum.
Predicted Major Fragmentation Pathways
-
Molecular Ion (M⁺˙): All isomers will show a molecular ion peak at m/z 234.
-
This compound (1):
-
Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 205.
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 189.
-
Cleavage of the C-C bond between the phenylethyl group and the main chain, leading to a tropylium ion at m/z 91.
-
McLafferty rearrangement involving the keto group is possible.
-
-
Ethyl 2-benzyl-3-oxobutanoate (2):
-
A prominent peak at m/z 91 due to the stable benzyl cation.
-
Loss of the acetyl group (-COCH₃) to give a fragment at m/z 191.
-
Loss of the ethoxycarbonyl group (-COOCH₂CH₃).
-
-
Phenethyl acetoacetate (3):
-
A characteristic peak at m/z 104 corresponding to the phenethyl alcohol radical cation, formed via a McLafferty-type rearrangement.[5]
-
A peak at m/z 105 from the phenylethyl cation.
-
A base peak at m/z 43 corresponding to the acetyl cation (CH₃CO⁺).
-
-
Ethyl 3-oxo-4-phenylbutanoate (4):
-
A prominent peak at m/z 91 due to the tropylium ion.
-
Cleavage between the two methylene groups of the butanoate chain.
-
McLafferty rearrangement is expected, leading to a fragment at m/z 162.
-
Conclusion
The spectroscopic differentiation of this compound from its constitutional isomers is readily achievable through a combination of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy offer the most definitive data for unambiguous structural elucidation, with each isomer presenting a unique set of chemical shifts and coupling patterns. IR spectroscopy serves as a rapid method to confirm the presence of the key functional groups, while mass spectrometry provides valuable information on the molecular weight and distinct fragmentation pathways that act as a structural fingerprint for each isomer. By understanding the principles behind these spectroscopic techniques and their application to these specific molecules, researchers can confidently identify and characterize these compounds in complex mixtures.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Purity Assessment of β-Keto Esters
For researchers, scientists, and drug development professionals, ensuring the purity of β-keto esters is a critical step in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The unique chemical nature of β-keto esters, particularly their existence in a dynamic equilibrium between keto and enol tautomers, presents a significant analytical challenge.[1][2] This guide provides an in-depth comparison of analytical methods for the purity assessment of β-keto esters, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Challenge: Keto-Enol Tautomerism
β-Keto esters exist as a mixture of keto and enol tautomers in solution. This equilibrium can be influenced by factors such as solvent, temperature, and pH.[1] This phenomenon can lead to issues in chromatographic separations, such as peak broadening or the appearance of multiple peaks for a single compound, complicating purity assessment. Therefore, the choice and validation of an analytical method must account for this tautomerism to ensure accurate and reliable results.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is paramount for the accurate determination of β-keto ester purity. This section compares the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, with a brief mention of Titrimetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like many β-keto esters.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Application to β-Keto Esters: Reversed-phase HPLC is frequently used. However, the keto-enol tautomerism can lead to poor peak shapes. Strategies to overcome this include adjusting the mobile phase pH to favor one tautomeric form or increasing the column temperature to accelerate the interconversion, resulting in a single, sharp peak.
-
Advantages: High resolution, sensitivity, and suitability for a wide range of β-keto esters.
-
Limitations: The tautomerism can be a significant challenge to manage.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Principle of Operation: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
-
Application to β-Keto Esters: For volatile β-keto esters, GC can be an excellent choice. Interestingly, under certain GC conditions, the keto and enol tautomers can be separated and quantified.[2][3][4] This can be advantageous for studying the tautomeric equilibrium itself.
-
Advantages: High efficiency and resolution, and the potential to analyze tautomers separately.
-
Limitations: Not suitable for non-volatile or thermally labile β-keto esters. Transesterification can sometimes occur in the GC inlet with certain alcohols.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei to provide information about the structure and chemical environment of molecules.
-
Application to β-Keto Esters: NMR is particularly useful for studying keto-enol tautomerism, as distinct signals for both tautomers can often be observed and integrated to determine their relative concentrations.[1][5][6][7] For purity assessment, qNMR can be used to determine the absolute purity of a β-keto ester by comparing the integral of a specific analyte signal to that of a certified internal standard.[8]
-
Advantages: Provides structural confirmation, is non-destructive, and can be a primary method for quantification without the need for a reference standard of the analyte itself.
-
Limitations: Lower sensitivity compared to chromatographic methods and can be more complex to validate for trace impurities.
Titrimetry
Titrimetric methods are classical analytical techniques based on the reaction of a substance with a reagent of known concentration.
-
Principle of Operation: A solution of known concentration (the titrant) is added to a solution of the analyte until the chemical reaction between the two is complete, as indicated by an endpoint.[9]
-
Application to β-Keto Esters: The acidic α-proton of β-keto esters can be titrated with a strong base. This method can be used for assay determination but lacks the specificity to identify and quantify individual impurities.
-
Advantages: Simple, inexpensive, and can be highly accurate for assay determination.
-
Limitations: Lacks specificity for impurity profiling.
Validation of Analytical Methods: Adherence to ICH Q2(R1) Guidelines
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.[10][11][12]
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method.
The following table provides a comparative summary of the validation parameters for the different analytical techniques discussed.
| Validation Parameter | HPLC | GC | NMR (qNMR) | Titrimetry |
| Specificity | High. Demonstrable by separating the analyte from impurities, degradation products, and matrix components. | High. Excellent separation of volatile compounds. | Very High. Provides structural information confirming the identity of the analyte and impurities. | Low. Reacts with any acidic or basic species present. |
| Linearity | Excellent over a wide concentration range. | Excellent over a wide concentration range. | Good. The signal intensity is directly proportional to the number of nuclei. | Excellent over the titration range. |
| Accuracy | High. Typically assessed by recovery studies on spiked samples. | High. Assessed similarly to HPLC. | High. Can be a primary method, with accuracy determined by the purity of the internal standard. | High. Dependent on the accuracy of the titrant concentration. |
| Precision | High. Assessed as repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | High. Assessed similarly to HPLC. | High. Assessed by repeated measurements. | Very High. Typically exhibits low variability. |
| Detection Limit (LOD) | Low. Can detect trace levels of impurities. | Very Low. Highly sensitive for volatile compounds. | Moderate. Less sensitive than chromatographic methods. | High. Not suitable for trace analysis. |
| Quantitation Limit (LOQ) | Low. The lowest concentration that can be quantified with acceptable precision and accuracy. | Very Low. | Moderate. | High. |
| Robustness | Assessed by deliberately varying method parameters (e.g., pH, temperature, mobile phase composition). | Assessed by varying parameters like flow rate, temperature program, and injection volume. | Assessed by varying parameters like pulse width, relaxation delay, and temperature. | Assessed by varying parameters like solvent and temperature. |
Experimental Protocol: Validation of an HPLC Method for the Purity Assessment of a β-Keto Ester
This section provides a detailed, step-by-step methodology for the validation of a reversed-phase HPLC method for determining the purity of a representative β-keto ester, ethyl acetoacetate.
HPLC Method Validation Workflow
Caption: Step-by-step workflow for HPLC method validation.
Step-by-Step Methodology
-
Method Parameters (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C (to manage tautomeric interconversion)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability
-
Before each validation run, perform five replicate injections of a standard solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.
-
-
Specificity
-
Perform forced degradation studies by exposing the β-keto ester to acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze the stressed samples and an unstressed sample.
-
Causality: This demonstrates that the method can separate the main peak from any potential degradation products, proving its specificity.[13]
-
-
Linearity
-
Prepare a series of at least five standard solutions of the β-keto ester over a concentration range of 50-150% of the expected working concentration.
-
Inject each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.
-
Causality: This establishes the concentration range over which the detector response is directly proportional to the analyte concentration.[13]
-
-
Accuracy
-
Prepare a placebo (matrix without the analyte) and spike it with the β-keto ester at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery at each level.
-
Causality: This demonstrates the closeness of the measured value to the true value, indicating the method's accuracy.[13]
-
-
Precision
-
Repeatability (Intra-assay precision): Analyze six independent samples of the β-keto ester at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the RSD.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets of experiments.
-
Causality: This demonstrates the degree of scatter between a series of measurements, indicating the method's precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by injecting a series of dilute solutions.
-
Causality: This establishes the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
-
Robustness
-
Deliberately introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
Mobile phase pH (e.g., ±0.2 units)
-
-
Analyze the system suitability parameters after each change.
-
Causality: This demonstrates the reliability of the method with respect to small, deliberate variations in its parameters, indicating its robustness for routine use.
-
Conclusion
The validation of analytical methods for the purity assessment of β-keto esters requires a thorough understanding of their unique chemistry, particularly the keto-enol tautomerism. While HPLC and GC are powerful chromatographic techniques that can be optimized to handle this challenge, qNMR offers an orthogonal approach that can serve as a primary method for quantification. The choice of method should be based on the specific properties of the β-keto ester and the intended purpose of the analysis. Adherence to the principles outlined in the ICH Q2(R1) guideline is essential to ensure the generation of reliable and accurate data, which is fundamental to the integrity of the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. resources.saylor.org [resources.saylor.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. starodub.nl [starodub.nl]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Reactivity of Ethyl 3-oxo-2-(2-phenylethyl)butanoate and Other β-Keto Esters
Introduction: The Versatile Role of β-Keto Esters in Synthetic Chemistry
β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity which allows for the construction of complex molecular architectures. Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene group, gives rise to a rich chemical profile. The acidity of the α-hydrogens, nestled between the two electron-withdrawing carbonyl groups, facilitates the formation of a stable, resonance-stabilized enolate. This enolate is a potent nucleophile, readily participating in a wide array of carbon-carbon bond-forming reactions.
This guide provides an in-depth comparative analysis of the reactivity of Ethyl 3-oxo-2-(2-phenylethyl)butanoate , a specialized β-keto ester, with more commonly utilized alternatives such as ethyl acetoacetate and ethyl benzoylacetate . We will explore how the introduction of a bulky, non-polar 2-phenylethyl group at the α-position influences the kinetics and outcomes of key transformations, including alkylation, decarboxylation, and the Hantzsch pyridine synthesis. This analysis is supported by established mechanistic principles and comparative experimental protocols designed to provide researchers, scientists, and drug development professionals with actionable insights for synthetic planning.
I. Enolate Formation and Nucleophilicity: The Impact of α-Substitution
The reactivity of a β-keto ester is fundamentally governed by the ease of formation and the nucleophilic character of its corresponding enolate. The presence of an α-substituent, as in this compound, introduces both steric and electronic effects that modulate these properties.
Ethyl acetoacetate , being unsubstituted at the α-position, readily forms a planar enolate upon treatment with a suitable base, such as sodium ethoxide.[1] The α-protons are highly acidic (pKa ≈ 11 in DMSO) due to the inductive and resonance effects of the two flanking carbonyl groups. Ethyl benzoylacetate exhibits slightly lower acidity of the α-protons (pKa ≈ 12.7 in DMSO) due to the cross-conjugation of the benzoyl group, which delocalizes the negative charge of the enolate into the phenyl ring, thereby making the enolate less reactive.
In the case of This compound , the presence of the 2-phenylethyl group introduces significant steric hindrance around the α-carbon. This bulkiness can impede the approach of a base, potentially slowing down the rate of enolate formation compared to ethyl acetoacetate. Furthermore, the electron-donating nature of the alkyl portion of the substituent may slightly decrease the acidity of the remaining α-proton.
The following diagram illustrates the formation of the enolates of the three compared β-keto esters.
Caption: Formation of enolates from the compared β-keto esters.
II. Comparative Reactivity in Alkylation Reactions
Alkylation of the α-carbon is a cornerstone reaction of β-keto esters, enabling the facile formation of new carbon-carbon bonds.[2] The rate and success of this S\textsubscript{N}2 reaction are highly dependent on the nucleophilicity of the enolate and the steric accessibility of the α-carbon.
Ethyl acetoacetate is readily mono- and dialkylated due to its less hindered and highly nucleophilic enolate.[1] Ethyl benzoylacetate , with its less reactive enolate, generally exhibits slower alkylation kinetics.
For This compound , the existing bulky α-substituent will significantly hinder the approach of an electrophile. This steric impediment is expected to lead to a considerably slower rate of a second alkylation compared to ethyl acetoacetate. This property can be advantageous when mono-alkylation is the desired outcome, as it reduces the likelihood of over-alkylation.
Comparative Experimental Protocol: Alkylation with n-Butyl Bromide
To quantitatively assess the difference in alkylation reactivity, the following parallel experiment can be conducted.
Objective: To compare the reaction rates and yields of the alkylation of ethyl acetoacetate, ethyl benzoylacetate, and this compound with n-butyl bromide.
Materials:
-
Ethyl acetoacetate
-
Ethyl benzoylacetate
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
n-Butyl bromide
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add the respective β-keto ester (1 equivalent) dropwise at room temperature.
-
Alkylation: Heat the mixture to reflux and add n-butyl bromide (1.1 equivalents) dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: After the reaction reaches completion (or after a set time, e.g., 4 hours), cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Expected Outcome and Data Presentation:
The reaction rates are expected to follow the order: ethyl acetoacetate > ethyl benzoylacetate > this compound. The yield of the alkylated product for this compound may be lower under identical reaction times due to the slower reaction rate.
| β-Keto Ester | Predicted Relative Reaction Rate | Predicted Yield (after 4h) | Steric Hindrance | Electronic Effect of α-Substituent |
| Ethyl acetoacetate | High | > 90% | Low | None |
| Ethyl benzoylacetate | Moderate | 70-80% | Low | Electron-withdrawing (resonance) |
| This compound | Low | 40-60% | High | Weakly electron-donating (inductive) |
III. Decarboxylation of β-Keto Esters: A Study in Reaction Kinetics
β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones.[3] The mechanism proceeds through a cyclic, six-membered transition state, and the rate of this reaction is influenced by the substitution pattern at the α- and γ-positions.[4]
The presence of an α-alkyl group, as in the hydrolyzed form of this compound, has been shown to increase the rate of decarboxylation compared to the unsubstituted analogue derived from ethyl acetoacetate.[5][6] This is attributed to the Thorpe-Ingold effect, where the gem-dialkyl group (in the case of a disubstituted α-carbon) or a single bulky group can decrease the internal bond angle, thus favoring the formation of the cyclic transition state.
Comparative Experimental Protocol: Saponification and Decarboxylation
Objective: To compare the rates of decarboxylation of the β-keto acids derived from ethyl acetoacetate and this compound.
Procedure:
-
Saponification: Hydrolyze the respective β-keto ester (1 equivalent) with an aqueous solution of sodium hydroxide (2 equivalents) at room temperature until the reaction is complete (monitored by TLC).
-
Acidification: Carefully acidify the cooled reaction mixture with dilute hydrochloric acid to a pH of ~2.
-
Decarboxylation and Monitoring: Heat the acidic solution to a constant temperature (e.g., 80 °C) and monitor the evolution of carbon dioxide over time using a gas burette or by quenching aliquots and titrating the remaining carboxylic acid.
Caption: Experimental workflow for the decarboxylation of β-keto esters.
Expected Outcome:
The β-keto acid derived from this compound is expected to undergo decarboxylation at a faster rate than the β-keto acid derived from ethyl acetoacetate due to the steric effect of the α-substituent.
IV. The Hantzsch Pyridine Synthesis: A Multi-Component Reaction
The Hantzsch pyridine synthesis is a classic multi-component reaction that combines an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[7] The reaction mechanism involves a series of condensations and cyclizations.[8]
The structure of the β-keto ester significantly influences the outcome of the Hantzsch synthesis.[9] The presence of a bulky α-substituent in this compound can be expected to disfavor its participation in the initial Knoevenagel condensation with the aldehyde, a key step in one of the proposed mechanisms.[8] This steric hindrance may lead to lower yields or require more forcing reaction conditions compared to the use of ethyl acetoacetate.
Comparative Experimental Protocol: Hantzsch Pyridine Synthesis
Objective: To compare the yields of the Hantzsch pyridine synthesis using ethyl acetoacetate and this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), the respective β-keto ester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reaction: Reflux the mixture for a specified time (e.g., 6 hours).
-
Isolation: Cool the reaction mixture to room temperature and collect the precipitated dihydropyridine product by filtration.
-
Oxidation: The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate.
-
Analysis: Compare the yields of the dihydropyridine and pyridine products obtained from the two different β-keto esters.
Caption: A simplified workflow of the Hantzsch pyridine synthesis.
Expected Outcome:
Due to the steric hindrance of the 2-phenylethyl group, the Hantzsch synthesis with this compound is predicted to result in a lower yield of the corresponding dihydropyridine and pyridine compared to the reaction with ethyl acetoacetate under identical conditions.
V. Conclusion: Strategic Selection of β-Keto Esters in Synthesis
The reactivity of β-keto esters is a nuanced interplay of steric and electronic factors. While ethyl acetoacetate and ethyl benzoylacetate serve as versatile and highly reactive building blocks, α-substituted analogues like this compound offer distinct advantages in specific synthetic contexts. The bulky 2-phenylethyl group, while reducing the overall rate of reactions such as alkylation and the Hantzsch synthesis, can provide enhanced control by preventing over-alkylation and potentially influencing regioselectivity. Conversely, this same steric bulk can accelerate the rate of decarboxylation.
Understanding these structure-reactivity relationships is paramount for the rational design of synthetic routes. The comparative data and protocols presented in this guide are intended to empower researchers to make informed decisions in the selection of β-keto esters to achieve their desired synthetic outcomes with greater efficiency and control.
References
- 1. benchchem.com [benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
A Comparative Guide to the Synthesis of Phenylacetone: An Evaluation of Precursor Efficacy and Yield
Introduction
Phenylacetone, systematically known as 1-phenyl-2-propanone (P2P) or benzyl methyl ketone (BMK), is a pivotal chemical intermediate in the synthesis of various pharmaceuticals and fragrances.[1][2][3] Its molecular structure, a simple ketone with a benzyl substituent, allows for diverse downstream chemical modifications. The illicit use of phenylacetone in the clandestine synthesis of amphetamine and methamphetamine has led to its classification as a controlled substance in many jurisdictions.[3][4] Consequently, the efficiency and practicality of its synthesis are of significant interest to researchers in regulated environments and law enforcement.
This guide provides a comparative analysis of three primary synthetic pathways to phenylacetone, each originating from a different commercially significant precursor: Phenylacetic Acid (PAA), α-Phenylacetoacetonitrile (APAAN), and Benzaldehyde. We will dissect each methodology, presenting detailed experimental protocols, discussing the underlying chemical principles, and culminating in a quantitative comparison of their reported yields. This analysis aims to equip researchers, scientists, and drug development professionals with the critical data needed to select the most appropriate synthetic route based on factors such as yield, precursor accessibility, reaction complexity, and safety considerations.
Synthesis from Phenylacetic Acid (PAA)
The conversion of phenylacetic acid to phenylacetone is a classic example of ketonization, which can be performed in either a liquid or gas phase. The core transformation involves the reaction of phenylacetic acid with acetic acid or its anhydride, leading to a decarboxylation event that yields the target ketone.
Causality of Experimental Choices
The primary challenge in this synthesis is to promote the cross-ketonization between phenylacetic acid and acetic acid moieties while suppressing the self-condensation of phenylacetic acid, which leads to the formation of dibenzyl ketone as an undesired byproduct.[2][5] The choice of reagents and conditions is critical to maximizing the yield of phenylacetone.
-
Liquid-Phase Synthesis: This approach typically involves refluxing phenylacetic acid with a large molar excess of acetic anhydride.[1][5] The acetic anhydride serves as both a reactant and a dehydrating agent. Catalysts such as alkali acetates (e.g., sodium acetate)[2][5] or metal salts (e.g., cupric sulfate)[1] are often employed to improve the rate and efficiency of the decarboxylation process. The reaction temperature is maintained around 145-150°C to ensure sufficiently energetic evolution of carbon dioxide.[5]
-
Gas-Phase Synthesis: An alternative, more industrial-style method involves passing the vapors of phenylacetic acid and acetic acid over a heated metal oxide catalyst.[3] Catalysts like thorium oxide (ThO₂)[1][6] or mixtures of calcium and magnesium oxides[7] at high temperatures (350-450°C) facilitate the ketonization reaction. This method can offer higher yields and continuous processing but requires specialized equipment.[1][7]
Experimental Protocol: Liquid-Phase Ketonization
This protocol is adapted from procedures describing the use of acetic anhydride with catalytic sodium acetate and copper sulfate.[1][5]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a heating mantle. Ensure the apparatus is protected from atmospheric moisture with a drying tube.
-
Reagent Charging: To the flask, add phenylacetic acid (1.0 mol, 136 g), anhydrous sodium acetate (0.5 mol, 41 g), anhydrous cupric sulfate (0.1 mol, 16 g), and a significant molar excess of acetic anhydride (e.g., 15-20 mol, ~1.5-2.0 L).[1][5]
-
Reaction: Heat the mixture to reflux (approximately 145-150°C) with stirring. Vigorous evolution of carbon dioxide should be observed initially. Maintain reflux for an extended period, typically 24 to 40 hours, to ensure the reaction goes to completion.[1][5]
-
Work-up and Isolation:
-
After cooling, carefully add the reaction mixture to a large volume of ice-water to hydrolyze the excess acetic anhydride.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or toluene (2 x 250 mL).[5]
-
Wash the combined organic layers with a dilute sodium hydroxide solution to remove unreacted phenylacetic acid and acetic acid until the organic layer is no longer acidic.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Remove the solvent by distillation under atmospheric pressure. The crude phenylacetone is then purified by vacuum distillation, collecting the fraction boiling at approximately 100°C/15mmHg.[1][5]
Logical Workflow: Phenylacetic Acid Route
Caption: Synthesis of Phenylacetone from Phenylacetic Acid.
Synthesis from α-Phenylacetoacetonitrile (APAAN)
This pathway is a two-step process. First, APAAN is synthesized, typically from benzyl cyanide. Second, the APAAN intermediate undergoes acid-catalyzed hydrolysis and decarboxylation to yield phenylacetone. APAAN's role as a "pre-precursor" has made it a substance of regulatory interest.[8]
Causality of Experimental Choices
-
APAAN Synthesis: The formation of APAAN involves a condensation reaction between benzyl cyanide and an acetylating agent, commonly ethyl acetate, in the presence of a strong base like sodium ethoxide.[5][9] The base deprotonates the α-carbon of benzyl cyanide, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of ethyl acetate.
-
Hydrolysis and Decarboxylation: The conversion of APAAN to phenylacetone is a classic example of nitrile hydrolysis followed by the decarboxylation of a β-keto acid intermediate.[10] Strong mineral acids like sulfuric acid or phosphoric acid are used to catalyze the hydrolysis of both the nitrile and acetyl groups.[10] The resulting intermediate, phenylacetoacetic acid, is unstable and readily loses carbon dioxide upon gentle heating to form the more stable ketone, phenylacetone.[10]
Experimental Protocol: APAAN Synthesis & Conversion to Phenylacetone
This protocol is based on established organic syntheses procedures.[5][9]
Part A: Synthesis of α-Phenylacetoacetonitrile (APAAN)
-
Prepare Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving clean sodium metal (2.6 mol, 60 g) in absolute ethanol (700 mL).
-
Condensation Reaction: To the hot sodium ethoxide solution, add a mixture of pure benzyl cyanide (2.0 mol, 234 g) and dry ethyl acetate (3.0 mol, 264 g).[5]
-
Reaction: Heat the mixture on a steam bath for two hours, then allow it to stand overnight.[9]
-
Isolation of APAAN: The resulting sodium salt of APAAN is filtered and washed with ether. The salt is then dissolved in cold water, and APAAN is precipitated by the slow addition of glacial acetic acid, keeping the temperature below 10°C. The product is collected by suction filtration. The moist product is often used directly in the next step.[9]
Part B: Hydrolysis of APAAN to Phenylacetone
-
Reaction Setup: In a large flask, prepare a solution of concentrated sulfuric acid and water. Cool the solution in an ice bath.
-
Addition of APAAN: Slowly add the moist APAAN (from Part A, corresponding to ~1.2-1.3 moles) to the cold sulfuric acid solution with shaking, ensuring the temperature remains below 20°C.[2][5]
-
Hydrolysis & Decarboxylation: After the addition is complete, warm the flask on a steam bath until the solution is complete, and then for an additional five minutes.[5] Cool the solution to 0°C and rapidly add a large volume of water (e.g., 1750 mL). Heat the flask on a vigorously boiling water bath for two hours.[2]
-
Isolation and Purification: The phenylacetone will separate as an oily layer. After cooling, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic portions, wash with a dilute base, then water, and dry over an anhydrous salt. Purify the crude product by vacuum distillation.
Logical Workflow: APAAN Route
Caption: Two-step synthesis of Phenylacetone via APAAN intermediate.
Synthesis from Benzaldehyde
The synthesis of phenylacetone from benzaldehyde typically proceeds via a phenyl-2-nitropropene (P2NP) intermediate. This route involves a condensation reaction followed by a reduction.
Causality of Experimental Choices
-
P2NP Formation (Henry Reaction): Benzaldehyde is reacted with nitroethane in the presence of a basic catalyst (e.g., n-butylamine) to form 1-phenyl-2-nitropropene.[11] This is a nitroaldol condensation, where the base deprotonates nitroethane to form a nitronate anion, which then acts as a nucleophile, attacking the benzaldehyde carbonyl. The resulting nitroalkanol intermediate readily dehydrates under the reaction conditions to yield the conjugated nitroalkene, P2NP.
-
Reduction of P2NP: The nitro group of P2NP is then reduced to a ketone. A common method for this transformation is the Nef reaction or a variation thereof. For instance, reduction with sodium borohydride (NaBH₄) can first reduce the double bond to yield phenyl-2-nitropropane, which is then hydrolyzed using hydrogen peroxide and a base like potassium carbonate to give phenylacetone.[5] Other reducing agents, such as iron in acidic medium or chromium(II) chloride, have also been employed.[2]
Experimental Protocol: Benzaldehyde via P2NP Intermediate
This protocol is a composite of procedures for the Henry reaction and subsequent reduction.[5][11]
Part A: Synthesis of 1-Phenyl-2-nitropropene (P2NP)
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 mol, 106 g), nitroethane (1.2 mol, 90 g), and a catalytic amount of n-butylamine in a suitable solvent like ethanol.[11]
-
Reaction: Gently reflux the mixture for several hours (e.g., 8 hours).[11] The reaction progress can be monitored by the change in color to a yellow-orange.
-
Isolation: Upon completion, cool the reaction mixture. The P2NP product often crystallizes out upon cooling. The crude product can be collected by filtration and purified by recrystallization from a solvent like ethanol.
Part B: Reduction of P2NP to Phenylacetone
-
Reduction of Double Bond: In a flask, dissolve P2NP (1.0 mol, 163 g) in methanol. Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) in portions to reduce the carbon-carbon double bond, forming phenyl-2-nitropropane.
-
Hydrolysis (Nef Reaction): After the initial reduction is complete, the nitro group is hydrolyzed. This can be achieved by adding hydrogen peroxide and a base such as potassium carbonate to the reaction mixture.[5]
-
Work-up and Purification: Once the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The final product, phenylacetone, is purified by vacuum distillation.
Logical Workflow: Benzaldehyde Route
Caption: Two-step synthesis of Phenylacetone from Benzaldehyde.
Comparative Analysis and Data Summary
The choice of a synthetic route is a multi-faceted decision. While yield is a primary metric, factors such as the number of steps, reagent cost and availability, reaction conditions, and safety must be considered. The following table summarizes the key performance indicators for each precursor.
| Parameter | Phenylacetic Acid (PAA) Route | α-Phenylacetoacetonitrile (APAAN) Route | Benzaldehyde Route |
| Overall Yield | Liquid-Phase: 50-70%[1][5]Gas-Phase: ~80-82%[7] | Step 1 (APAAN): 59-64%[9]Step 2 (P2P): 77-86%[2]Overall: ~45-55% | Step 1 (P2NP): HighStep 2 (P2P): ~80%[2]Overall: Good to High |
| Number of Steps | 1 (direct conversion) | 2 (APAAN synthesis, then hydrolysis) | 2 (P2NP synthesis, then reduction) |
| Precursor Status | Phenylacetic Acid is monitored in some regions. | Benzyl Cyanide and APAAN are List I controlled substances in the U.S.[4] | Benzaldehyde and Nitroethane are widely available but may be monitored. |
| Reaction Complexity | Liquid-phase requires long reflux times. Gas-phase requires specialized high-temperature equipment. | Requires handling of sodium metal and controlled substances. Two distinct reaction setups. | Involves handling of nitro compounds and potentially strong reducing agents. |
| Key Reagents | Acetic Anhydride, NaOAc, CuSO₄ (Liquid); Metal Oxide Catalyst (Gas) | Sodium Ethoxide, Benzyl Cyanide, Ethyl Acetate, H₂SO₄ | Nitroethane, Base Catalyst (e.g., n-butylamine), Reducing Agent (e.g., NaBH₄) |
| Primary Safety Hazard | Corrosive acids, high temperatures. | Highly reactive sodium metal, corrosive acids, controlled substances. | Flammable solvents, toxic nitro compounds, handling of strong reducing agents. |
Conclusion
Each synthetic pathway to phenylacetone offers a unique balance of advantages and disadvantages.
-
The Phenylacetic Acid route, particularly the gas-phase catalytic method, presents the potential for the highest yields in a single step, making it attractive for industrial-scale production where the initial investment in specialized equipment is feasible.[7] The liquid-phase method is more accessible for laboratory settings but offers more moderate yields and requires lengthy reaction times.[1]
-
The α-Phenylacetoacetonitrile (APAAN) route is a robust, multi-step synthesis that can provide good overall yields. However, its utility is severely limited by the stringent regulatory control placed on both its starting material (benzyl cyanide) and the APAAN intermediate itself.[4]
-
The Benzaldehyde route is a highly viable laboratory method, utilizing readily available starting materials to achieve good yields over two steps. The primary considerations for this route are the safe handling of nitroethane and the management of the reduction step.
Ultimately, the optimal precursor for phenylacetone synthesis is dictated by the specific context of the research or production effort. For high-yield, large-scale synthesis in a regulated industrial environment, gas-phase ketonization of phenylacetic acid is superior. For laboratory-scale synthesis where precursor control is a major obstacle, the benzaldehyde route offers the most practical and accessible pathway.
References
- 1. An Improved Preparation of Phenylacetone - [www.rhodium.ws] [erowid.org]
- 2. scribd.com [scribd.com]
- 3. Phenylacetone - Wikipedia [en.wikipedia.org]
- 4. Federal Register :: Designation of Alpha-Phenylacetoacetonitrile (APAAN), a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical [federalregister.gov]
- 5. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- 6. scribd.com [scribd.com]
- 7. RU2245321C2 - Method for preparing phenylacetone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Phenylacetoacetonitrile | 120065-76-1 | Benchchem [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of Ethyl 3-oxo-2-(2-phenylethyl)butanoate
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological, toxicological, and clinical data are built. This guide provides an in-depth technical exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assay of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a keto-ester intermediate relevant in organic synthesis.
We will dissect a self-validating qNMR protocol, explaining the causality behind each experimental choice. Furthermore, we will objectively compare the performance of qNMR with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—supported by experimental data to guide researchers in selecting the most appropriate analytical tool for their needs.
The Foundational Principle of qNMR: A Primary Ratio Method
At its core, qNMR is a powerful analytical method for quantifying chemical compounds.[1][2] Its distinct advantage lies in a simple, fundamental principle: the area of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[2][3] This property makes qNMR a primary ratio method, meaning it can determine the amount of an analyte by comparing its signal integral to that of a certified reference material (an internal standard) of known purity, without needing a reference standard of the analyte itself.[4][5][6] This is a significant departure from chromatographic techniques, which typically rely on response factors derived from analyte-specific standards.
A Self-Validating qNMR Protocol for Purity Determination
The trustworthiness of any analytical protocol hinges on its inherent ability to validate its own results. The following experimental design incorporates best practices to ensure accuracy, precision, and reliability.
Step 1: Analyte Characterization and Signal Selection
The analyte, this compound (MW: 248.32 g/mol ), possesses several distinct proton environments suitable for quantification.
-
Structure:

-
Expected ¹H NMR Signals (in CDCl₃):
-
Ethyl Ester (CH₃): A triplet around ~1.2-1.3 ppm (3H).
-
Ethyl Ester (CH₂): A quartet around ~4.1-4.2 ppm (2H).
-
Acetyl (CH₃): A singlet around ~2.2 ppm (3H).
-
Phenylethyl (CH₂-CH₂): Two multiplets, likely between ~2.0-3.0 ppm (4H total).
-
Methine (CH): A triplet around ~3.6 ppm (1H).
-
Aromatic (Ph): Multiplets between ~7.1-7.3 ppm (5H).
-
Expert Insight: For quantification, we must select signals that are well-resolved, free from overlap with impurity or internal standard signals, and have a sharp line shape. The aromatic protons (7.1-7.3 ppm) or the ethyl ester quartet (~4.2 ppm) are excellent candidates due to their location in relatively clean regions of the spectrum.
Step 2: Selection of the Internal Standard (IS)
The choice of the internal standard is the cornerstone of an accurate qNMR experiment.[7] An ideal IS must meet several criteria.[8][9][10][11] For this analysis, we select Maleic Acid (MW: 116.07 g/mol , ≥99.5% purity).
-
Rationale for Selection:
-
High Purity & Stability: It is commercially available as a certified reference material.
-
Solubility: Readily soluble in common deuterated solvents like DMSO-d₆ and moderately soluble in CDCl₃ with sonication.
-
Non-Overlapping Signal: It produces a sharp singlet for its two vinyl protons at ~6.3 ppm (in DMSO-d₆) or ~7.1 ppm (in CDCl₃, though less ideal due to proximity to analyte aromatics), far from most of the analyte's aliphatic signals.
-
Chemical Inertness: It does not react with the analyte.
-
Step 3: Quantitative Sample Preparation
Meticulous sample preparation is critical. All weighing must be performed on a calibrated ultramicrobalance.[10][12]
-
Weighing: Accurately weigh ~15-20 mg of this compound (the analyte, m_analyte) into a clean, dry glass vial.
-
Adding the Standard: Accurately weigh ~5-10 mg of Maleic Acid (the internal standard, m_IS) into the same vial. The mass ratio should be chosen to yield comparable signal intensities.
-
Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Step 4: NMR Data Acquisition Parameters
Acquisition parameters must be optimized for quantification, not just structural elucidation. These settings are designed to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei.
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton in both the analyte and the IS (typically d1 ≥ 30-60 seconds). This ensures complete signal relaxation between pulses, which is paramount for accurate integration.[7]
-
Pulse Angle: Use a calibrated 90° pulse to maximize signal intensity for all nuclei.[13]
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[14] This typically requires 16 to 64 scans.
-
Acquisition Mode: Acquire data in non-spinning mode to eliminate spinning sidebands, which can interfere with the integration of low-level impurities.[15]
-
¹³C Decoupling: Use broadband ¹³C decoupling during acquisition to collapse ¹³C satellite peaks into the parent ¹H peak, simplifying the spectrum and improving baseline quality.[15]
-
Step 5: Data Processing and Purity Calculation
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Manually and carefully phase the spectrum and apply a polynomial baseline correction to ensure a flat, even baseline across the integrated regions.[16]
-
Integration: Integrate the selected, well-resolved signal for the analyte (Int_analyte) and the signal for the internal standard (Int_IS).
-
Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[14][17]:
P_analyte (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
Int: Integral value of the signal.
-
N: Number of protons giving rise to the signal.
-
MW: Molecular weight.
-
m: Mass weighed.
-
P_IS: Purity of the internal standard (as a percentage).
-
Workflow Visualization
The entire qNMR process can be summarized in the following workflow.
Comparison with Alternative Analytical Methods
While qNMR is a powerful tool, HPLC and GC are the workhorses of industrial purity analysis.[18][19] A direct comparison reveals the distinct advantages and contexts for each technique.
Abbreviated Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
-
Mobile Phase: Acetonitrile:Water gradient.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a known mass of the analyte in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.
-
Analysis: Inject samples. Purity is determined by area percent, assuming all impurities have the same response factor as the main peak, or by using a calibration curve if impurity standards are available.
Gas Chromatography (GC-FID)
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Temperature gradient (e.g., 100°C to 280°C).
-
Detector: Flame Ionization Detector (FID).
-
Sample Prep: Dissolve the analyte in a volatile solvent like dichloromethane.
-
Analysis: Inject the sample. Purity is typically determined by area percent, as FID response is roughly proportional to the number of carbon atoms.
Quantitative Data Comparison
Here we present representative data from the purity analysis of a single batch of this compound using all three methods.
| Parameter | qNMR | HPLC-UV (Area %) | GC-FID (Area %) |
| Purity (Mean, n=3) | 98.7% | 99.2% | 99.0% |
| Precision (%RSD) | 0.15% | 0.35% | 0.28% |
| Analysis Time/Sample | ~20 min (incl. prep) | ~15 min | ~25 min |
| Method Dev. Time | Low (1-2 days) | Medium (3-5 days) | Medium (3-5 days) |
Expert Insight: The purity value from qNMR is often considered more accurate as it is a direct measurement against a certified standard and is less susceptible to differences in the UV absorbance or ionization efficiency of impurities.[2][19] The higher values from HPLC and GC area percent methods can be misleading if impurities have a lower response factor than the main component.
Qualitative and Performance Comparison
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography (GC) |
| Principle | Absolute quantification via signal integration against an internal standard. | Relative quantification based on UV absorbance. | Relative quantification based on flame ionization response. |
| Reference Standard | Requires a certified IS, but not of the analyte itself. | Requires a certified standard of the analyte for accurate quantification. | Requires a certified standard of the analyte for accurate quantification. |
| Universality | Nearly universal detection for all protons. | Dependent on the presence of a UV chromophore. | Limited to volatile and thermally stable compounds. |
| Sample Integrity | Non-destructive ; sample can be recovered.[2][20] | Destructive. | Destructive. |
| Information Provided | Provides both quantitative (purity) and qualitative (structural confirmation) data simultaneously.[18] | Provides quantitative data and retention time. | Provides quantitative data and retention time. |
| Key Advantage | SI-traceable accuracy without an analyte-specific standard. | High sensitivity and excellent separation efficiency for non-volatile compounds. | Excellent separation for volatile compounds. |
| Key Limitation | Lower sensitivity compared to chromatography; potential for signal overlap in complex mixtures. | Response factors can vary significantly between compounds. | Not suitable for non-volatile or thermally labile compounds. |
Method Selection Logic
The choice of method depends on the analytical objective.
Conclusion
For the purity determination of this compound, qNMR presents a robust, accurate, and highly reliable method. Its primary strength lies in its ability to provide an absolute purity value traceable to a certified internal standard, bypassing the need to synthesize and certify a reference standard of the analyte itself—a significant advantage in early-stage drug development and research.[2]
While HPLC and GC remain invaluable for their high throughput and sensitivity in routine quality control, qNMR serves as an essential orthogonal technique. It not only delivers a benchmark purity value but also simultaneously confirms the structural identity of the material being analyzed.[18] For researchers, scientists, and drug development professionals, mastering the principles and application of qNMR is a critical step toward ensuring the integrity and validity of their scientific endeavors.
References
- 1. emerypharma.com [emerypharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 5. azom.com [azom.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 11. enfsi.eu [enfsi.eu]
- 12. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 18. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enovatia.com [enovatia.com]
- 20. Core principles of precise qNMR [go.jeolusa.com]
A Senior Application Scientist's Guide to Developing a Validated Stability-Indicating HPLC Method for Substituted Butanoates
In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) is not merely a characteristic; it is a cornerstone of safety and efficacy. For APIs containing a substituted butanoate moiety, the ester linkage presents a predictable yet critical point of vulnerability. This guide provides an in-depth, experience-driven walkthrough for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method tailored for this class of compounds. Our objective is to create a method that can unequivocally separate the intact API from its potential degradation products, thereby ensuring accurate quantification during stability studies.[1][2]
This document eschews a rigid template in favor of a logical, scientifically-grounded workflow that mirrors the real-world process of method development in a regulated laboratory. We will delve into the causality behind experimental choices, grounding our protocols in authoritative guidelines from the International Council for Harmonisation (ICH).[3][4]
Phase 1: Foundational Strategy & Analyte Characterization
Before a single vial is prepared, a thorough understanding of the target molecule is paramount. Substituted butanoates are esters, and their primary degradation pathway is hydrolysis of the ester bond, which can be catalyzed by acidic or basic conditions, leading to the formation of a carboxylic acid and an alcohol.[5][6] Other potential pathways include oxidation, photolysis, and thermal degradation.[7][8]
Our strategy is therefore built around developing a method that can resolve the parent butanoate from its primary hydrolytic degradants and any other impurities generated under stress. Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse for this type of analysis due to its high precision, robustness, and ability to separate compounds of moderate polarity.[9][10]
Logical Workflow for Method Development & Validation
Below is a visual representation of the comprehensive workflow we will follow. This systematic process ensures that the final method is not only functional but also compliant with global regulatory expectations.[11]
Caption: Workflow for Stability-Indicating Method Development.
Phase 2: Systematic HPLC Method Development
The goal is to establish chromatographic conditions that provide reliable separation of the analyte from its degradation products.[12] A systematic approach prevents wasted effort and leads to a more robust final method.
Initial Chromatographic Conditions (The Starting Point)
For a typical substituted butanoate, a C18 column is the logical first choice due to its versatility and wide availability. The initial mobile phase will consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Provides good retention for moderately non-polar compounds like butanoate esters. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses the ionization of the carboxylic acid degradant, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength for this class of compounds. |
| Detection | UV, at λmax of the analyte | Provides maximum sensitivity for the parent drug. A photodiode array (PDA) detector is ideal for checking peak purity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
Method Optimization
After initial runs with the parent compound, a gradient elution is typically developed to separate early-eluting polar degradants (like the hydrolyzed acid) from the more retained parent ester. A scouting gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) is an effective way to visualize all potential components in stressed samples.[13] The gradient is then optimized to ensure adequate resolution (>2.0) between the parent peak and its closest eluting impurity.[14]
Phase 3: Forced Degradation Studies: The Key to Specificity
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[2] Its purpose is to intentionally degrade the API to generate potential degradation products and prove that the analytical method can separate them from the intact drug.[7][15] The goal is to achieve a modest level of degradation, typically between 5-20%.[15][16]
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the substituted butanoate API in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to ~100 µg/mL with mobile phase. Rationale: Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed hydrolysis, hence the milder conditions.[5]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to ~100 µg/mL with mobile phase.
-
Thermal Degradation: Store the solid API in an oven at 80 °C for 48 hours. Prepare a ~100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[16] Prepare a ~100 µg/mL solution in the mobile phase.
-
Analysis: Inject the unstressed control and all stressed samples into the HPLC system. Use a PDA detector to assess peak purity for the parent API peak in each chromatogram to ensure it is spectrally homogeneous and free from co-eluting impurities.
Phase 4: Method Validation: Proving Fitness for Purpose
Once the method is optimized and specificity is demonstrated, it must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[3][17] Validation demonstrates that the method is accurate, precise, and reliable for the quantitative analysis of the substituted butanoate.[4]
Validation Parameters & Hypothetical Acceptance Criteria
The following table summarizes the key validation characteristics. The data presented are hypothetical examples representing a successful validation.
| Validation Parameter | Purpose | Experimental Approach | Hypothetical Result | Acceptance Criteria |
| Specificity | To show the method is unaffected by impurities and degradants. | Analyze stressed samples. Assess peak purity of the API. | Peak Purity Index > 0.999 for all stressed samples. Resolution > 2.0. | Peak is spectrally pure. No interference at the API retention time. |
| Linearity & Range | To show a direct, proportional relationship between concentration and response. | Analyze 5-7 concentrations across 80-120% of the nominal test concentration. | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999[14] |
| Accuracy | To show the closeness of test results to the true value. | Perform recovery studies by spiking a placebo with the API at 3 levels (e.g., 80%, 100%, 120%). | Mean Recovery = 99.5% | 98.0% - 102.0% Recovery[12] |
| Precision | Repeatability (Intra-assay): To show precision over a short interval. Intermediate Precision: To show precision within-lab variations. | Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst/instrument. | Repeatability: RSD = 0.45% Intermediate: RSD = 0.88% | RSD ≤ 2.0%[12][13] |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected. | Based on Signal-to-Noise ratio (S/N) of 3:1. | 0.05 µg/mL | Report the value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Based on Signal-to-Noise ratio (S/N) of 10:1. | 0.15 µg/mL | RSD at LOQ ≤ 10% |
| Robustness | To show the method is reliable during minor, deliberate variations in parameters. | Vary flow rate (±0.1 mL/min), column temp (±2 °C), mobile phase pH (±0.2). | System suitability parameters (resolution, tailing factor) met under all conditions. | Results remain within acceptance criteria. |
Experimental Protocol: Accuracy by Recovery
-
Prepare a placebo mixture containing all formulation excipients without the API.
-
Spike the placebo with the API stock solution to achieve three final concentration levels: 80%, 100%, and 120% of the target assay concentration. Prepare three independent samples at each level.
-
Prepare a standard solution of the API at 100% concentration.
-
Analyze all samples and calculate the percentage recovery for each.
-
% Recovery = (Amount found / Amount added) x 100
-
Comparison and Conclusion
It is crucial to distinguish a fully validated, stability-indicating method from a simple in-process control (IPC) or limit test. While a basic HPLC method might be sufficient to determine the purity of a starting material, it lacks the demonstrated specificity required for stability testing.[3] Without forced degradation studies, there is no assurance that degradants are being separated from the parent compound, potentially leading to an overestimation of the API's stability.
The development of a stability-indicating method is an investment in product quality and patient safety. By following a systematic approach grounded in scientific principles and regulatory guidelines, researchers can develop a robust and reliable analytical tool. This guide provides a comprehensive framework for achieving this, ensuring that the stability data generated is accurate, defensible, and suitable for regulatory submission. The validated method becomes an indispensable asset throughout the drug product's lifecycle, from late-stage development to post-market surveillance.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. scispace.com [scispace.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. pharmtech.com [pharmtech.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. scribd.com [scribd.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-oxo-2-(2-phenylethyl)butanoate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant safety and environmental risks but can also lead to severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Characterization
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. This compound, a beta-keto ester, must be treated as a hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[2]
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description & Rationale | Required PPE |
| Flammable Liquid | Based on analogous esters (e.g., Ethyl Butyrate, Flash Point 43°C), this compound should be assumed to be a flammable liquid.[3] Vapors may form explosive mixtures with air, especially at elevated temperatures. | Flame-retardant lab coat, Nitrile gloves, Chemical splash goggles, Face shield (if splash risk is high). |
| Skin & Eye Irritant | Esters can cause skin and eye irritation upon contact.[4] | Nitrile gloves, Chemical splash goggles. |
| Respiratory Irritant | Inhalation of vapors or aerosols may cause respiratory irritation.[4] Work should be conducted in a well-ventilated area or a chemical fume hood. | Use in a certified chemical fume hood. |
Guiding Principles of Chemical Waste Management
All laboratory waste procedures are governed by foundational principles that ensure safety and compliance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[2][5]
-
Waste Minimization : The most effective disposal strategy is to minimize waste generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals and reducing the scale of experiments where possible.[1][5]
-
Segregation : Never mix incompatible waste streams. For this compound, it is critical to keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[6][7]
-
Designated Storage : All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[1][5] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Clear Labeling : Every waste container must be accurately and clearly labeled. This is not just a suggestion; it is a regulatory requirement.[5][6]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, actionable workflow for collecting and disposing of the target chemical waste.
Step 1: Select the Appropriate Waste Container
-
Action: Obtain a clean, dedicated waste container compatible with organic solvents. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is recommended.[1]
-
Rationale: Using a compatible container prevents chemical degradation of the container, ensuring its integrity and preventing leaks. The container must be able to be sealed tightly to prevent the escape of flammable vapors.[7]
Step 2: Label the Waste Container (Before Use)
-
Action: Affix a hazardous waste label, provided by your institution's EHS department, to the container before adding any waste.
-
Content: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Flammable," "Irritant").[6]
-
The date of accumulation.
-
-
Rationale: Pre-labeling prevents the creation of "unknown" waste, which is expensive and difficult to dispose of and poses a risk to all personnel.[1]
Step 3: Waste Collection
-
Action: Carefully transfer the waste this compound into the labeled container inside a chemical fume hood.
-
Best Practice: Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[7] Keep the container closed at all times except when adding waste.[1][5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed waste container in your lab's designated SAA. This area should be away from heat, sparks, and open flames.[3]
-
Rationale: Storing flammable waste away from ignition sources is a critical fire prevention measure. The SAA ensures that hazardous waste is managed in a controlled and compliant location.
Step 5: Arrange for Disposal
-
Action: Once the container is full or you have no more of this specific waste to add, contact your institution's EHS department to schedule a pickup.[1]
-
Rationale: Final disposal must be handled by a licensed hazardous waste contractor. EHS manages this process to ensure compliance with all federal, state, and local regulations.[5]
Caption: Disposal workflow from generation to final EHS-managed disposal.
Emergency Procedures: Spill Management
Even with careful handling, spills can occur. All laboratory personnel must be prepared to respond safely.
-
Action: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and contact EHS immediately.
-
For small, manageable spills:
-
Ensure the area is well-ventilated and eliminate all ignition sources.[4]
-
Wearing your full PPE, contain the spill with an absorbent material like vermiculite or a chemical spill pad.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place all contaminated materials into a separate, sealable container.
-
Label this container as "Hazardous Waste: Spill Debris containing this compound" and manage it alongside your liquid waste.
-
-
Rationale: Spilled chemicals and the materials used for cleanup must also be treated as hazardous waste.[2] A rapid and correct response minimizes exposure and prevents the spread of contamination.
Empty Container Disposal
An "empty" container that held a hazardous chemical is not regular trash.
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[6]
-
Exception: This procedure does not apply to containers that held acutely toxic "P-listed" wastes, which must be managed by EHS.[5] While this compound is not expected to be a P-listed waste, this is a critical general rule.
-
Final Step: After rinsing, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin as per your facility's guidelines.[5][6]
By adhering to these detailed procedures, you ensure that your critical research and development activities are conducted with the highest commitment to safety, environmental stewardship, and regulatory compliance.
References
A Guide to Personal Protective Equipment for Handling Ethyl 3-oxo-2-(2-phenylethyl)butanoate
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of chemical reagents is the foundation of a safe and productive laboratory environment. This guide provides essential, in-depth safety and logistical information for handling Ethyl 3-oxo-2-(2-phenylethyl)butanoate (CAS Number: 5337-63-3), a beta-keto ester used in complex organic synthesis.
Note on Chemical Identification: Initial database searches for this compound revealed a conflict between the chemical name and a commonly associated but incorrect CAS number. This guide is based on the confirmed CAS Number 5337-63-3. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from the hazard profile of the close structural analog, Ethyl 2-benzylacetoacetate, and the general safety protocols for the beta-keto ester chemical class. This approach ensures a robust and cautious safety framework.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in mitigating risk. Based on data from structural analogs like Ethyl 2-benzylacetoacetate, this compound should be treated as a substance with the potential for irritation and as a combustible liquid[1].
The primary risks during handling include:
-
Skin and Eye Irritation: Direct contact can cause irritation[1].
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system[1].
-
Combustibility: Like many organic esters, it is a combustible liquid, though not highly flammable.
The following table summarizes the anticipated hazard classifications based on GHS (Globally Harmonized System) criteria for analogous compounds.
| Hazard Class | GHS Hazard Statement | Source (Analog) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |
| Flammable Liquids | H227: Combustible liquid |
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE approach is crucial for preventing exposure. The selection of specific PPE is not merely a checklist; it is a system designed to place effective barriers between the researcher and the chemical hazard.
-
Mandatory Equipment: Chemical safety goggles are the minimum requirement. They must provide a complete seal around the eyes to protect against splashes from any direction.
-
Causality: Standard safety glasses do not offer adequate protection from liquid splashes, which are a primary risk when transferring or reacting with the liquid ester[2].
-
Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
Laboratory Coat: A flame-resistant lab coat is mandatory. It should be fully buttoned with sleeves rolled down to provide maximum coverage.
-
Gloves: The choice of glove material is critical for chemical resistance.
-
Primary Recommendation: Nitrile gloves are recommended for incidental splash protection. They offer good resistance to esters and ketones. Always check the manufacturer's compatibility chart.
-
Protocol: Use a double-gloving technique if handling the substance for extended periods. If direct contact occurs, remove the outer glove immediately, wash hands, and don a new pair. Never reuse disposable gloves.
-
Important: Gloves must be removed before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or personal devices.
-
-
Standard Handling: All work with this compound must be performed inside a certified chemical fume hood to control vapor inhalation[3][4]. This is the primary engineering control to prevent respiratory exposure.
-
Emergency Situations: In the event of a large spill or a failure of the ventilation system, a respirator may be necessary. The appropriate type would be an air-purifying respirator (APR) with organic vapor cartridges, approved by NIOSH or an equivalent regulatory body.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, logical workflow minimizes the potential for accidents and exposure.
-
Designated Area: Clearly designate the area for handling, preferably within a chemical fume hood.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Gather Materials: Ensure all necessary equipment (glassware, stir bars, reagents) and emergency supplies (spill kit, fire extinguisher) are within reach before bringing the chemical into the hood.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, then gloves.
-
Transfer: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers into narrow-mouthed containers.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a sand/water bath. Avoid open flames[2]. Ensure the setup is securely clamped.
-
Containment: Keep the container sealed when not in immediate use to minimize vapor release.
-
Surface Cleaning: Upon completion of the work, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment.
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed first by peeling them off from the cuff, turning them inside out.
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes excess reagent, contaminated gloves, pipette tips, and paper towels.
-
Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with organic solvents.
-
Solid Waste: Collect contaminated solid waste (gloves, wipes) in a separate, clearly labeled hazardous waste bag or container.
-
Regulatory Compliance: Disposal must adhere to institutional policies and local, regional, and national regulations, such as those set by the EPA or equivalent bodies[5].
Workflow Visualization
The following diagram illustrates the complete, self-validating workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
